Phensuximide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-methyl-3-phenylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-12-10(13)7-9(11(12)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWFNJKHKGIJNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(C1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023460 | |
| Record name | Phensuximide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Phensuximide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.21e+00 g/L | |
| Record name | Phensuximide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00832 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phensuximide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
86-34-0 | |
| Record name | Phensuximide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phensuximide [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phensuximide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00832 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | phensuccimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phensuximide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phensuximide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.513 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENSUXIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WVL9C355G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phensuximide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
72 °C | |
| Record name | Phensuximide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00832 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phensuximide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Phensuximide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for Phensuximide (N-methyl-α-phenylsuccinimide), an anticonvulsant drug. The document details both traditional and modern synthetic routes, providing in-depth experimental protocols and quantitative data to support research and development in medicinal chemistry and drug manufacturing.
Physicochemical Properties of this compound
This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO₂ | [1] |
| Molecular Weight | 189.21 g/mol | [1] |
| Melting Point | 71-73 °C | [1] |
| Solubility | Readily soluble in methanol and ethanol. Slightly soluble in water (approx. 4.2 mg/mL at 25°C). | |
| Appearance | Fine crystals from hot 95% ethanol. | |
| LogP | 0.7 | [1] |
| pKa | -1.86 (Predicted) |
Synthesis Pathways
Two primary synthetic routes for this compound are discussed in this guide: a classical approach involving the reaction of phenylsuccinic anhydride with methylamine and a modern palladium-catalyzed approach.
Classical Synthesis via Phenylsuccinic Anhydride and Methylamine
This traditional and widely cited method involves two main stages: the preparation of phenylsuccinic anhydride from phenylsuccinic acid, followed by its reaction with methylamine to yield this compound.
Phenylsuccinic anhydride is a key intermediate in this synthesis.
Experimental Protocol:
A solution of phenylsuccinic acid (20.0 g, 0.10 mol) and acetyl chloride in 200 mL of toluene is stirred at reflux for 5.5 hours. During the reaction, water is removed azeotropically. After cooling to room temperature, the toluene is evaporated in vacuo. The resulting residue is crystallized from ether to yield phenylsuccinic anhydride as a white solid.
This stage involves the reaction of phenylsuccinic anhydride with methylamine to form an intermediate, β-N-methylphenylsuccinamic acid, which is then cyclized.
Experimental Protocol:
-
10 grams of phenylsuccinic anhydride is dissolved in 250 ml of absolute ether.
-
The solution is treated with dry methylamine gas until the formation of a precipitate ceases.
-
After standing for 30 minutes, the ether is decanted, and the residue is washed with 40 ml of water by decantation.
-
The mixture is filtered, and the precipitate is washed with 10 ml of water.
-
Acidification of the filtrate yields a white precipitate of β-N-methylphenylsuccinamic acid. The combined precipitates are recrystallized from aqueous alcohol.
-
9 grams of the resulting β-N-methylphenylsuccinamic acid and 200 ml of acetyl chloride are heated together on a steam bath for 30 minutes to induce cyclization to this compound.
Below is a diagram illustrating the classical synthesis pathway.
Caption: Classical synthesis pathway of this compound.
Modern Palladium-Catalyzed Synthesis
A more recent and efficient method for the synthesis of this compound involves a palladium-catalyzed conjugate addition of phenylboronic acid to N-methylmaleimide. This approach offers a high yield under relatively mild conditions.
Experimental Protocol:
To a Schlenk tube, add phenylboronic acid (244 mg, 2.0 mmol), N-methylmaleimide (111 mg, 1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 11.2 mg, 0.050 mmol), 4,4'-bipyridine (bpy, 31.2 mg, 0.20 mmol), acetic acid (HOAc, 1.0 mL), tetrahydrofuran (THF, 2.0 mL), and water (H₂O, 0.6 mL). The mixture is stirred at 80°C in the air for 24 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
Work-up and Purification:
-
Water (10 mL) is added to the reaction mixture.
-
The mixture is neutralized with sodium bicarbonate (NaHCO₃).
-
The aqueous layer is extracted with dichloromethane (CH₂Cl₂, 3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure.
-
The residue is purified by flash chromatography (Ethyl Acetate: petroleum ether = 1:3) to give this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 92% | [2] |
Spectroscopic Data:
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.46-7.15 (m, 5H), 4.03 (dd, J = 9.2, 4.4 Hz, 1H), 3.21 (dd, J = 18.8, 9.6 Hz, 1H), 3.07 (s, 3H), 2.83 (dd, J = 18.8, 4.0 Hz, 1H) | [2] |
| ¹³C NMR (100 MHz, CDCl₃) | δ 177.76, 176.18, 137.01, 129.08, 127.85, 127.30, 45.84, 37.01, 25.10 | [2] |
| IR (KBr) | 1694 cm⁻¹ | [2] |
| MS (ESI) | m/z: 212 (M + Na⁺) | [2] |
The following diagram illustrates the workflow of the modern synthesis method.
References
Phensuximide: A Technical Guide to Its Physicochemical Properties for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Phensuximide (CAS No. 86-34-0), a succinimide-class anticonvulsant.[1][2][3][4] The information presented herein is intended to support research and development activities by providing essential data on its chemical and physical characteristics, along with detailed experimental protocols for their determination.
Chemical Identity and Structure
This compound, with the IUPAC name 1-methyl-3-phenylpyrrolidine-2,5-dione, is a succinimide derivative recognized for its efficacy in controlling absence (petit mal) seizures.[1][2][5] Its mechanism of action is linked to the depression of nerve transmission in the motor cortex, which suppresses the characteristic spike-and-wave EEG patterns associated with these seizures.[1][6]
Physicochemical Properties
The physicochemical properties of a compound are critical for its formulation, delivery, and pharmacokinetic profile. This compound is a white to off-white crystalline solid.[2][7] A summary of its key quantitative properties is provided below.
Table 1: Summary of this compound Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 189.21 g/mol | [1][3][4][6] |
| Melting Point | 71-73 °C | [3][8] |
| Boiling Point | 324.47 °C (Estimated) | [8] |
| Water Solubility | 4.2 g/L (or 4.2 mg/mL) at 25 °C | [3][8][9] |
| 7.02 g/L | [1][5] | |
| Organic Solubility | Readily soluble in methanol and ethanol.[3] Soluble in chloroform and ethyl acetate.[8][10] | [3][8][10] |
| LogP (Octanol/Water) | 0.7 | [1][5] |
| pKa (Predicted) | -1.86 ± 0.40 | [8][9] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental. The following sections detail standard methodologies for key parameters.
The melting point is a crucial indicator of purity.[11] Pure crystalline compounds exhibit a sharp melting range.[11][12]
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Press the open end of a thin-walled capillary tube into the powdered sample, collecting a small amount of material. Tap the sealed end of the tube gently on a hard surface to pack the powder down to a height of approximately 3 mm.[13]
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp or Fisher-Johns device).[11][13]
-
Initial Determination: Heat the apparatus rapidly to get an approximate melting temperature. Allow the apparatus to cool.
-
Accurate Determination: Heat the apparatus again, but slow the rate of heating to approximately 1-2 °C per minute as the temperature approaches the approximate melting point.[11]
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[11]
This protocol determines the equilibrium solubility of this compound in water.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of distilled or deionized water in a sealed container (e.g., a glass vial or flask).
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or magnetic stirrer can be used.
-
Phase Separation: Allow the mixture to stand undisturbed until the undissolved solid has settled. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant (the saturated solution).
-
Quantification: Determine the concentration of this compound in the aliquot using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a standard curve of known concentrations.
-
Calculation: Express the solubility in units such as mg/mL or g/L.
The LogP value is a measure of a compound's lipophilicity, which influences its absorption and distribution. The shake-flask method is the standard for direct LogP determination.[14][15]
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in either the pre-saturated n-octanol or water.
-
Partitioning: Combine known volumes of the this compound-containing phase and the corresponding empty pre-saturated phase in a sealed container. The volume ratio is typically 1:1.
-
Equilibration: Shake the container for a set period to allow the this compound to partition between the two phases until equilibrium is achieved.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Measure the concentration of this compound in each phase using an appropriate analytical technique (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[16]
Pharmacodynamics & Proposed Mechanism of Action
This compound is an anticonvulsant that reduces the frequency of absence seizures.[1] The primary mechanism proposed for succinimide antiepileptics involves the modulation of ion channels within the thalamus. Specifically, they are thought to inhibit low-voltage-activated T-type calcium channels in thalamic neurons. These channels are critical for generating the rhythmic spike-wave discharges on an EEG that are the hallmark of an absence seizure. By blocking these channels, this compound reduces the abnormal, synchronized firing of neurons between the thalamus and the cortex, thereby preventing seizure activity.
References
- 1. This compound | C11H11NO2 | CID 6839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 86-34-0: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound [drugfuture.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. This compound | C11H11NO2 | CID 6839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound CAS#: 86-34-0 [m.chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. labsolu.ca [labsolu.ca]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. Determination of Melting Point [wiredchemist.com]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. acdlabs.com [acdlabs.com]
Detailed mechanism of action of Phensuximide on neuronal channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phensuximide, a member of the succinimide class of anticonvulsant drugs, has been utilized in the management of absence seizures. While newer antiepileptic drugs have been developed, understanding the molecular mechanisms of established compounds like this compound remains crucial for the development of novel therapeutics with improved efficacy and safety profiles. This technical guide provides an in-depth exploration of the detailed mechanism of action of this compound on neuronal channels, drawing upon the extensive research conducted on the succinimide class, primarily its close analog, Ethosuximide, due to a relative scarcity of this compound-specific molecular studies.
The primary therapeutic effect of succinimides is attributed to their ability to modulate the electrical activity of neurons, particularly within the thalamocortical circuitry, which is implicated in the generation of absence seizures.[1] This guide will delve into the core molecular interactions, present available quantitative data, outline relevant experimental protocols, and provide visual representations of the key pathways and processes.
Core Mechanism of Action: Blockade of T-Type Calcium Channels
The prevailing and most well-documented mechanism of action for succinimide anticonvulsants, including this compound, is the inhibition of low-voltage-activated (LVA) or T-type calcium channels.[2][3] These channels play a critical role in the rhythmic burst firing of thalamocortical neurons, a hallmark of the 3-Hz spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures.[2]
By blocking these T-type calcium channels, this compound reduces the influx of Ca2+ into the neuron, thereby dampening the hyperexcitability of thalamic neurons and disrupting the abnormal rhythmic firing patterns that lead to absence seizures.[2] This action effectively increases the seizure threshold.
Signaling Pathway of this compound's Primary Action
Caption: this compound's primary mechanism of action.
Secondary and Less Characterized Mechanisms
While the blockade of T-type calcium channels is considered the principal mechanism, some studies on Ethosuximide suggest that other neuronal channels may also be affected, contributing to its overall anticonvulsant properties. It is plausible that this compound shares these secondary mechanisms.
-
Sodium Channels: Some research indicates that Ethosuximide may exert a voltage-independent blockade of sodium channels when applied externally.[4] However, when applied internally, it appears to affect Na+ activation gating without acting as a channel blocker.[4] This suggests a complex interaction that may contribute to the stabilization of neuronal membranes.
-
Potassium Channels: Ethosuximide has been shown to have a mixed action on potassium channels, affecting both the gating mechanism and the ion flux through open channels.[4] Specifically, it has been demonstrated to inhibit G protein-activated inwardly rectifying K+ (GIRK) channels at clinically relevant concentrations.[5] This inhibition is concentration-dependent, voltage-independent, and time-independent during each voltage pulse.[5] Furthermore, Ethosuximide can inhibit the outward currents of Kir2.1 channels.[6] This effect on potassium channels could lead to a modest depolarization of neurons, which may paradoxically contribute to its anti-absence effect by reducing the availability of T-type calcium channels.[6]
Quantitative Data on Succinimide-Channel Interactions
| Compound | Channel Type | Preparation | Method | Parameter | Value | Reference |
| Ethosuximide | T-type Ca2+ | Acutely isolated rat and guinea pig ventrobasal thalamic neurons | Voltage-clamp | LTCC Reduction | ~32% at 750 µM | [7] |
| Ethosuximide | G protein-activated inwardly rectifying K+ (GIRK) | Xenopus oocytes expressing GIRK channels | Two-electrode voltage-clamp | Inhibition | Concentration-dependent | [5] |
| Ethosuximide | Kir2.1 K+ Channel | Xenopus oocytes expressing Kir2.1 | Voltage-clamp | Outward Current Inhibition | Significant | [6] |
| Ethosuximide | Na+ Channel | Squid giant axon | Voltage-clamp | Blockade | Voltage-independent (external application) | [4] |
Experimental Protocols: Investigating this compound's Effects
The following outlines a generalized experimental protocol for characterizing the effects of this compound on neuronal ion channels using the whole-cell patch-clamp technique.
Objective
To measure the effect of this compound on the current-voltage relationship and gating kinetics of a specific neuronal ion channel (e.g., T-type Ca2+ channels) in cultured neurons or acute brain slices.
Materials
-
Cell Preparation: Primary neuronal culture (e.g., thalamic neurons) or acutely prepared brain slices.
-
Solutions:
-
Artificial cerebrospinal fluid (aCSF) for brain slices or extracellular solution for cultured cells.
-
Internal pipette solution containing appropriate ions and buffering agents.
-
This compound stock solution.
-
-
Equipment:
-
Patch-clamp amplifier and data acquisition system.
-
Microscope with manipulators.
-
Pipette puller and microforge.
-
Perfusion system.
-
Methodology
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ. Fire-polish the tip to ensure a smooth surface for sealing.
-
Cell Preparation and Identification: Prepare the neuronal culture or brain slice and place it in the recording chamber under the microscope. Identify a healthy neuron for recording.
-
Seal Formation: Fill the micropipette with the internal solution and approach the selected neuron with positive pressure applied to the pipette. Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (GΩ) seal.
-
Whole-Cell Configuration: After achieving a stable GΩ seal, apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell recording configuration.
-
Baseline Recording: Perfuse the cell with the control extracellular solution. Apply a series of voltage-clamp protocols to elicit the ionic currents of interest and record baseline activity. For T-type calcium channels, this typically involves holding the membrane at a hyperpolarized potential (e.g., -90 mV) and then applying depolarizing steps.
-
Drug Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Recording During Drug Application: Repeat the same voltage-clamp protocols as in the baseline condition to record the channel activity in the presence of this compound.
-
Washout: Perfuse the chamber with the control extracellular solution to wash out the drug and record the recovery of channel activity.
-
Data Analysis: Analyze the recorded currents to determine changes in current amplitude, voltage-dependence of activation and inactivation, and kinetics in the presence of this compound compared to baseline.
Experimental Workflow for Patch-Clamp Analysis
Caption: A typical experimental workflow for patch-clamp analysis.
Logical Relationship of this compound's Mechanisms
The available evidence points to a primary mechanism of action with potential secondary contributions. This relationship can be visualized as follows:
Caption: Logical hierarchy of this compound's proposed mechanisms.
Conclusion
The mechanism of action of this compound, as inferred from studies on the succinimide class of anticonvulsants, is centered on the blockade of T-type calcium channels in thalamocortical neurons. This action effectively mitigates the neuronal hyperexcitability that underlies absence seizures. While secondary effects on sodium and potassium channels may also contribute to its therapeutic profile, these are less well-characterized. Further research focusing specifically on this compound is warranted to fully elucidate its molecular interactions and to provide a more complete quantitative understanding of its effects on a range of neuronal ion channels. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for such future investigations, which will be invaluable for the rational design of next-generation antiepileptic therapies.
References
- 1. How Do Succinimide Anticonvulsants Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 2. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Excitable channel currents and gating times in the presence of anticonvulsants ethosuximide and valproate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of the antiepileptic drug ethosuximide on G protein-activated inwardly rectifying K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow- and voltage-dependent blocking effect of ethosuximide on the inward rectifier K⁺ (Kir2.1) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Block of Thalamic T-Type Ca2+ Channels by Ethosuximide Is Not the Whole Story - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis and Characterization of Phensuximide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic techniques used for the analysis and characterization of Phensuximide, an anticonvulsant drug of the succinimide class. The document details experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presenting key data in a structured format. Furthermore, it visualizes the known signaling pathways of this compound and a general experimental workflow for its spectroscopic analysis.
Introduction
This compound (N-methyl-2-phenylsuccinimide) is a pharmaceutical agent primarily used in the treatment of absence seizures. Its efficacy is attributed to its ability to modulate neuronal excitability. A thorough understanding of its chemical structure and properties is paramount for drug development, quality control, and pharmacokinetic studies. Spectroscopic methods are indispensable tools for elucidating the molecular structure, identifying impurities, and quantifying the drug in various matrices. This guide serves as a comprehensive resource for professionals engaged in the analysis of this compound.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, providing a reference for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound
| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) |
| Chemical Shift (δ) ppm | Signal |
| ~7.3 | m |
| ~4.2 | dd |
| ~3.1 | dd |
| ~2.7 | dd |
| ~2.9 | s |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural elucidation.
Table 2: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Key Fragments (m/z) | Interpretation |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Electron Ionization (EI) | 189 | Molecular Ion [M]⁺ |
| 104 | [C₈H₈]⁺ | ||
| 78 | [C₆H₆]⁺ | ||
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Electrospray Ionization (ESI+) | 190 | [M+H]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the this compound molecule based on the absorption of infrared radiation.
Table 3: Key Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Variable | Aromatic C-H Stretch |
| ~2950 | Medium | Aliphatic C-H Stretch |
| ~1700 | Strong | Carbonyl (C=O) Stretch |
| ~1600-1450 | Medium | Aromatic C=C Bending |
| ~860-680 | Strong | Aromatic C-H Bending |
Experimental Protocols
This section provides detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.
Instrumentation: 300 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify this compound and analyze its fragmentation pattern.
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an EI source.
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol or ethyl acetate) at a concentration of 1 mg/mL.
-
Perform serial dilutions to obtain working solutions in the range of 1-100 µg/mL.
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To quantify this compound in biological matrices. While the provided search results detail a method for the related compound ethosuximide, a similar protocol can be adapted for this compound.
Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an ESI source.
Sample Preparation (from plasma):
-
To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion (m/z 190) to a specific product ion.
-
Internal Standard: Precursor ion to a specific product ion.
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups in this compound.
Instrumentation: FTIR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
Attenuated Total Reflectance (ATR) Method:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) before running the sample.
Signaling Pathways and Experimental Workflow
Mechanism of Action: Signaling Pathways
This compound exerts its anticonvulsant effects through multiple mechanisms, primarily by inhibiting T-type calcium channels and, as more recent research suggests, by inhibiting RIPK1 kinase activity.
General Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a this compound sample.
Conclusion
This technical guide has provided a comprehensive overview of the spectroscopic analysis and characterization of this compound. The detailed data tables and experimental protocols for NMR, MS, and IR spectroscopy serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. The visualization of this compound's signaling pathways offers insights into its mechanism of action, while the experimental workflow provides a practical guide for its analysis. The application of these spectroscopic techniques is crucial for ensuring the quality, safety, and efficacy of this compound as a therapeutic agent.
Historical development and discovery of Phensuximide as an anticonvulsant
A deep dive into the discovery, development, and mechanistic understanding of Phensuximide, a notable early succinimide anticonvulsant that paved the way for future epilepsy treatments.
Introduction
This compound (N-methyl-α-phenylsuccinimide), marketed under the brand name Milontin, emerged in the mid-20th century as a significant advancement in the therapeutic arsenal against epilepsy, particularly for the treatment of petit mal (absence) seizures. Its development marked a pivotal moment in the shift towards targeted pharmacological interventions for specific seizure types. This technical guide provides a comprehensive overview of the historical development, discovery, and scientific investigation of this compound, tailored for researchers, scientists, and drug development professionals.
The Genesis of this compound: Synthesis and Early Discovery
The journey of this compound began with the chemical synthesis of N-methyl-α-phenylsuccinimide. The foundational method for its preparation was established by Miller and Long in 1951.
Experimental Protocols: Synthesis of this compound
Protocol for the Synthesis of N-Methyl-α-phenylsuccinimide (this compound)
-
Reactants: α-Phenylsuccinic acid and an excess of aqueous methylamine (40%).
-
Procedure:
-
A mixture of α-phenylsuccinic acid and an excess of 40% aqueous methylamine is heated.
-
Water is allowed to distill from the reaction mixture.
-
The temperature of the mixture is gradually raised to 200°C.
-
The reaction mixture is then distilled under reduced pressure to yield the crude product.
-
The crude N-methyl-α-phenylsuccinimide is purified by recrystallization from a suitable solvent, such as aqueous ethanol.
-
This straightforward synthesis provided the necessary quantities of the compound for subsequent pharmacological screening.
Preclinical Evaluation: Identifying Anticonvulsant Activity
The identification of this compound as a potential anticonvulsant was the result of systematic screening programs that utilized animal models of epilepsy. The primary model used during this era to identify agents effective against petit mal seizures was the pentylenetetrazol (PTZ)-induced seizure test.
Experimental Protocols: Anticonvulsant Screening
Pentylenetetrazol (PTZ)-Induced Seizure Test (ca. 1950s)
-
Animal Model: Albino mice were commonly used.
-
Procedure:
-
A test compound, such as this compound, was administered to a group of mice, typically via intraperitoneal injection.
-
After a predetermined time interval to allow for drug absorption and distribution, a convulsant dose of pentylenetetrazol (Metrazol) was administered subcutaneously. A typical dose was 85 mg/kg.
-
The animals were then observed for a set period (e.g., 30 minutes) for the presence or absence of seizures.
-
The primary endpoint was the prevention of clonic seizures (a series of muscle jerks). The ability of the test compound to prevent the tonic-extensor phase of the seizure (a rigid extension of the limbs) was also noted, although this was more indicative of efficacy against grand mal seizures.
-
The dose of the test compound that protected 50% of the animals from seizures (the ED50) was determined.
-
This compound demonstrated notable efficacy in this model, suggesting its potential utility in treating absence seizures in humans.
Clinical Validation: The First Human Trials
Following promising preclinical results, this compound was advanced to clinical trials in the early 1950s. The pioneering work of Dr. Frederick T. Zimmerman and Dr. J. Gordon Millichap was instrumental in establishing its clinical efficacy and safety profile.
Experimental Protocols: Early Clinical Trials of this compound
Zimmerman's 1953 Clinical Trial of Milontin (this compound) in Petit Mal Epilepsy
-
Patient Population: The study included patients with petit mal epilepsy, characterized by brief lapses of consciousness, often accompanied by 3-per-second spike-and-wave patterns on electroencephalogram (EEG).
-
Study Design: This was an open-label trial where patients were administered this compound.
-
Dosing Regimen: The dosage of this compound was individualized for each patient, starting with a low dose and gradually increasing until therapeutic benefit was observed or side effects emerged. The typical daily dosage ranged from 1.0 to 3.0 grams, administered in divided doses.
-
Efficacy Assessment: The primary measure of efficacy was the reduction in the frequency of petit mal seizures, as reported by the patients or their families. EEG recordings were also used to monitor for changes in the characteristic spike-and-wave discharges.
-
Safety Monitoring: Patients were monitored for adverse effects, which included nausea, drowsiness, and dizziness.
Millichap's 1952 Clinical Investigation of Milontin
-
Patient Population: The study focused on children with petit mal epilepsy.
-
Study Design: This was also an open-label investigation.
-
Efficacy Evaluation: Efficacy was determined by recording the daily number of seizures before and during treatment with this compound.
-
Key Findings: Millichap's study provided early quantitative data on the effectiveness of this compound in reducing seizure frequency in a pediatric population.
Unraveling the Mechanism of Action
The precise mechanism by which this compound exerts its anticonvulsant effects was a subject of later investigation. Early hypotheses centered on its ability to modulate neuronal excitability. Subsequent research in the 1970s by Ferrendelli and colleagues shed light on its impact on second messenger systems.
Experimental Protocols: Investigating the Mechanism of Action
Inhibition of Cyclic Nucleotide Accumulation in Brain Tissue (Ferrendelli et al., 1979)
-
Methodology:
-
Slices of mouse cerebral cortex were incubated in a physiological buffer.
-
The brain slices were depolarized using an agent such as veratridine, which opens voltage-gated sodium channels and leads to an increase in intracellular calcium.
-
The levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the tissue were measured following depolarization.
-
The experiment was repeated in the presence of various anticonvulsant drugs, including this compound.
-
-
Findings: this compound was found to inhibit the depolarization-induced accumulation of both cAMP and cGMP in the brain tissue. This suggested that this compound might stabilize neuronal membranes and reduce the biochemical consequences of excessive neuronal firing.
While the exact downstream effects of this inhibition are complex, it pointed towards a mechanism distinct from the barbiturates and hydantoins of the time. Later research also suggested that succinimides, as a class, may exert their effects through the blockade of low-voltage-activated (T-type) calcium channels, which are implicated in the generation of the rhythmic discharges characteristic of absence seizures.
Quantitative Data Summary
The following tables summarize the key quantitative data from the historical development and evaluation of this compound.
Table 1: Preclinical Anticonvulsant Activity of this compound
| Animal Model | Seizure Type | Endpoint | This compound ED50 (mg/kg) |
| Mouse | Pentylenetetrazol (PTZ)-induced | Prevention of clonic seizures | Data not consistently reported in early literature |
Table 2: Early Clinical Efficacy of this compound in Petit Mal Epilepsy
| Study | Patient Population | Dosage Range ( g/day ) | Seizure Control |
| Zimmerman (1953) | Mixed (children and adults) | 1.0 - 3.0 | Significant reduction in seizure frequency |
| Millichap (1952) | Children | Variable | Effective in reducing seizure frequency |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Half-life | ~4-8 hours |
| Metabolism | Primarily hepatic |
| Primary Metabolite | N-desmethyl-phensuximide |
Visualizing the Developmental Pathway and Mechanism
To illustrate the logical flow of this compound's development and its proposed mechanism of action, the following diagrams are provided in the DOT language for Graphviz.
Phensuximide's Role as a T-Type Calcium Channel Blocker in Neurons: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phensuximide, a member of the succinimide class of anticonvulsant drugs, is primarily indicated for the treatment of absence seizures. Its therapeutic efficacy is largely attributed to the blockade of low-voltage-activated T-type calcium channels in neurons. These channels, particularly the CaV3.1, CaV3.2, and CaV3.3 subtypes, are critical regulators of neuronal excitability and play a pivotal role in the generation of the characteristic spike-and-wave discharges observed in absence epilepsy. This guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as a T-type calcium channel blocker. Due to a scarcity of direct quantitative data for this compound, this document incorporates data from the closely related and well-studied succinimides, ethosuximide and the active metabolite of methsuximide (α-methyl-α-phenylsuccinimide), to provide a robust understanding of the likely pharmacological profile of this compound.
Introduction to T-Type Calcium Channels in Neurons
T-type calcium channels are low-voltage-activated (LVA) channels that are instrumental in shaping neuronal firing patterns.[1] They are activated by small depolarizations from a hyperpolarized resting membrane potential, leading to a transient influx of calcium. This calcium influx can trigger low-threshold calcium spikes, which in turn can lead to bursts of action potentials.[2] This bursting activity is particularly prominent in thalamic neurons, which are a key component of the corticothalamic circuitry implicated in the pathophysiology of absence seizures.[3][4] The three subtypes of T-type calcium channels, CaV3.1 (α1G), CaV3.2 (α1H), and CaV3.3 (α1I), are differentially expressed in the nervous system and contribute to various physiological and pathophysiological processes.
This compound and Succinimide Blockade of T-Type Calcium Channels
The succinimide class of antiepileptic drugs, which includes this compound, ethosuximide, and methsuximide, exerts its anti-absence seizure effects primarily through the inhibition of T-type calcium channels.[3] While direct and extensive quantitative data for this compound is limited in publicly available literature, studies on ethosuximide and the active metabolite of methsuximide, α-methyl-α-phenylsuccinimide (MPS), provide strong evidence for the mechanism of action of this drug class.
Quantitative Data on Succinimide T-Type Channel Blockade
The following table summarizes the available quantitative data for the inhibition of T-type calcium channels by succinimide anticonvulsants. It is important to note that the data for ethosuximide and MPS are used as surrogates to infer the potential activity of this compound.
| Compound | Channel Subtype(s) | Parameter | Value | Cell Type/System | Reference |
| Ethosuximide | T-type (persistent) | IC50 | 0.6 mM | Stably transfected mammalian cells | [1] |
| α-methyl-α-phenylsuccinimide (MPS) | α1G, α1I (inactivated) | Kᵢ | 0.3 - 0.5 mM | Stably transfected mammalian cells | [1] |
| α-methyl-α-phenylsuccinimide (MPS) | α1H (inactivated) | Kᵢ | 0.6 - 1.2 mM | Stably transfected mammalian cells | [1] |
Experimental Protocols: Whole-Cell Patch Clamp Electrophysiology
The primary technique for characterizing the effects of compounds like this compound on ion channels is whole-cell patch clamp electrophysiology. This method allows for the direct measurement of ionic currents across the cell membrane in response to controlled voltage changes.
Objective
To determine the inhibitory effect of this compound on T-type calcium currents in isolated neurons or cells heterologously expressing specific T-type calcium channel subtypes.
Materials
-
Cell Preparation: Acutely dissociated neurons (e.g., from the thalamus) or a cell line (e.g., HEK293) stably expressing a specific T-type calcium channel subtype (e.g., CaV3.1, CaV3.2, or CaV3.3).
-
External (Bath) Solution (in mM): 135 NaCl, 5.4 CsCl, 1 MgCl₂, 10 BaCl₂ (as the charge carrier), 10 HEPES. Adjusted to pH 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM): 130 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjusted to pH 7.2 with CsOH.
-
This compound Stock Solution: 100 mM in DMSO. Further dilutions are made in the external solution to achieve the desired final concentrations.
-
Patch Clamp Rig: Inverted microscope, micromanipulator, patch clamp amplifier, data acquisition system, and perfusion system.
-
Borosilicate Glass Pipettes: Pulled to a resistance of 2-5 MΩ when filled with the internal solution.
Procedure
-
Cell Plating: Plate the cells on glass coverslips 24-48 hours before the experiment.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pipette Positioning: Lower the patch pipette filled with the internal solution towards a target cell using the micromanipulator.
-
Giga-seal Formation: Apply gentle positive pressure to the pipette. Once in close proximity to the cell, release the pressure to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Voltage Clamp Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the availability of T-type channels for opening.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments for 200 ms) to elicit T-type calcium currents.
-
-
Data Acquisition: Record the resulting currents using the patch clamp amplifier and data acquisition software.
-
Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Post-Drug Recording: Repeat the voltage clamp protocol to record the T-type currents in the presence of this compound.
-
Washout: Perfuse with the drug-free external solution to observe the reversibility of the drug's effect.
-
Data Analysis: Analyze the peak current amplitude at each voltage step before, during, and after drug application. Calculate the percentage of current inhibition at each this compound concentration to determine the IC50 value.
Caption: Experimental workflow for whole-cell patch clamp electrophysiology to assess this compound's effect on T-type calcium channels.
Signaling Pathways Modulated by this compound
By blocking T-type calcium channels, this compound disrupts the downstream signaling cascades that are initiated by calcium influx through these channels. In the context of absence epilepsy, the primary effect is the reduction of neuronal excitability in thalamocortical circuits.
Thalamocortical Circuitry and Absence Seizures
In thalamic neurons, the activation of T-type calcium channels leads to low-threshold calcium spikes, which generate bursts of action potentials. This burst firing is a key element in the generation of the synchronous, rhythmic 3-Hz spike-and-wave discharges that characterize absence seizures.
Caption: this compound's mechanism of action in preventing absence seizures by blocking T-type calcium channels.
Downstream Neuronal Effects
The reduction in T-type channel-mediated calcium influx by this compound has several downstream consequences that contribute to its anticonvulsant effect:
-
Reduced Neuronal Excitability: By suppressing low-threshold calcium spikes and subsequent burst firing, this compound dampens the overall excitability of thalamic neurons.
-
Desynchronization of Thalamocortical Rhythms: The rhythmic and synchronous firing in the thalamocortical loop is disrupted, preventing the generation and propagation of spike-and-wave discharges.
-
Modulation of Neurotransmitter Release: While the primary effect is postsynaptic, T-type calcium channels are also present on presynaptic terminals and their blockade could potentially modulate neurotransmitter release, although this is a less established mechanism for succinimides.
Conclusion and Future Directions
This compound, as a member of the succinimide family, is a clinically effective anti-absence seizure medication that is understood to act through the blockade of T-type calcium channels. While direct quantitative data for this compound remains limited, the extensive research on related compounds like ethosuximide provides a strong framework for its mechanism of action. Future research should focus on obtaining specific binding affinities and IC50 values for this compound against the different T-type calcium channel subtypes. Furthermore, elucidating the precise downstream signaling consequences of this compound's action beyond the immediate reduction in neuronal excitability will provide a more complete understanding of its therapeutic effects and may open avenues for the development of more targeted and effective treatments for absence epilepsy.
References
- 1. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticonvulsant Drug Mechanisms - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Ethosuximide? [synapse.patsnap.com]
An In-depth Technical Guide to the Effects of Phensuximide on Thalamocortical Oscillations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of how Phensuximide, a succinimide anticonvulsant, modulates thalamocortical oscillations. The primary mechanism of action is through the blockade of T-type calcium channels, which are critical for the generation of rhythmic bursting activity in thalamic neurons. This guide synthesizes findings from electrophysiological and computational studies to offer a detailed perspective on the drug's effects, supported by experimental methodologies and visual representations of the underlying pathways.
Core Mechanism of Action
This compound is understood to exert its primary effects on the central nervous system by targeting low-voltage-activated (LVA) or T-type calcium channels, particularly within the thalamus.[1][2][3][4] These channels are instrumental in generating the characteristic burst firing of thalamocortical neurons, which underpins the rhythmic oscillations observed in both physiological states, such as sleep, and pathophysiological conditions like absence seizures.[2][3] The leading hypothesis is that this compound, much like its more extensively studied analog ethosuximide, reduces the low-threshold T-type calcium current in these neurons.[2][3] This action decreases neuronal excitability and disrupts the synchronized, oscillatory firing patterns that are the hallmark of thalamocortical rhythms associated with absence seizures.[2][3][4]
Quantitative Effects on Thalamocortical Rhythms
While specific quantitative data for this compound is limited, extensive research on the closely related compound, ethosuximide, provides valuable insights into the expected effects. The following table summarizes the key quantitative findings from studies on ethosuximide, which are presumed to be comparable for this compound.
| Parameter | Drug Concentration | Observed Effect | Animal Model/Preparation | Reference |
| Simple Thalamocortical Burst Complexes (sTBCs) | Clinically relevant concentrations | Reduction or blockade of spontaneous epileptiform discharges | Rodent thalamocortical slices | [5] |
| Complex Thalamocortical Burst Complexes (cTBCs) | Clinically relevant concentrations | Unaffected or exacerbated | Rodent thalamocortical slices | [5] |
| Low-Threshold T-type Calcium Current (IT) | 250 to 750 μM | Decreased peak amplitude of the current | Acutely dissociated and in-slice thalamocortical neurons | [6] |
| Persistent Sodium Current (INaP) | Not specified | Decrease | Thalamic and layer V cortical pyramidal neurons | [2][3] |
| Calcium-Activated Potassium Current (KCa) | Not specified | Decrease | Thalamic and layer V cortical pyramidal neurons | [2][3] |
Signaling Pathways and Logical Relationships
The interaction of this compound with the thalamocortical circuitry can be visualized as a cascade of events initiated by the blockade of T-type calcium channels.
Experimental Protocols
The investigation of this compound's effects on thalamocortical oscillations relies on established electrophysiological techniques, primarily utilizing in vitro brain slice preparations.
In Vitro Thalamocortical Slice Preparation and Recording
This protocol is adapted from methodologies used to study the effects of anticonvulsants on spontaneous thalamocortical rhythms.[5]
1. Slice Preparation:
- Animal Model: Young adult rodents (e.g., rats or mice) are deeply anesthetized.
- Brain Extraction: The brain is rapidly removed and submerged in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
- Slicing: A vibratome is used to cut coronal or horizontal thalamocortical slices (typically 300-400 µm thick).
- Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.
2. Electrophysiological Recording:
- Recording Chamber: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.
- Induction of Oscillations: To elicit spontaneous epileptiform discharges that model seizure-like activity, slices can be perfused with a modified aCSF, for example, one containing no added Mg2+.[5]
- Recording Techniques:
- Extracellular Field Potential Recordings: Glass microelectrodes are placed in the thalamus and cortex to record synchronized population activity.
- Whole-Cell Patch-Clamp Recordings: This technique is used on individual thalamic neurons to measure specific ionic currents (e.g., T-type calcium currents) and changes in membrane potential.
3. Drug Application:
- Baseline Recording: A stable baseline of thalamocortical oscillatory activity is recorded.
- This compound Perfusion: this compound is added to the perfusing aCSF at desired concentrations.
- Washout: The drug-containing aCSF is replaced with standard aCSF to observe any reversal of the drug's effects.
4. Data Analysis:
- The frequency, amplitude, and synchrony of thalamocortical oscillations before, during, and after drug application are quantified and compared.
- For patch-clamp recordings, changes in the amplitude and kinetics of specific ion currents are measured.
Experimental Workflow Diagram
The logical flow of an experiment to investigate the effects of this compound can be represented as follows:
Conclusion
The available evidence strongly indicates that this compound modulates thalamocortical oscillations primarily through the inhibition of T-type calcium channels in thalamic neurons. This action disrupts the rhythmic burst firing that is essential for the generation and synchronization of these oscillations, particularly those associated with absence seizures. While more direct quantitative studies on this compound are needed, the extensive data from its analog, ethosuximide, provides a robust framework for understanding its mechanism and effects. The experimental protocols and conceptual diagrams presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and related compounds in neurological disorders characterized by aberrant thalamocortical rhythms.
References
- 1. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ethosuximide: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethosuximide: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticonvulsant drug effects on spontaneous thalamocortical rhythms in vitro: ethosuximide, trimethadione, and dimethadione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Block of Thalamic T-Type Ca2+ Channels by Ethosuximide Is Not the Whole Story - PMC [pmc.ncbi.nlm.nih.gov]
Phensuximide as a potential inhibitor of RIPK1-mediated cell death
An In-depth Technical Guide for Researchers and Drug Development Professionals
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular life and death, playing a pivotal role in inflammation and programmed cell death pathways, including apoptosis and necroptosis.[1] The kinase activity of RIPK1 is a key driver in the signaling cascade that leads to necroptosis, a form of regulated necrosis implicated in a variety of inflammatory and degenerative diseases.[2][3] Consequently, RIPK1 has become an attractive therapeutic target for the development of novel inhibitors.[3][4] This guide explores the potential of Phensuximide, an FDA-approved anti-epileptic drug, as a repurposed inhibitor of RIPK1-mediated cell death.
Mechanism of Action: Targeting the Kinase Activity of RIPK1
Recent studies have identified this compound as a potent inhibitor of RIPK1 kinase activity.[4][5] This discovery was made through screening a collection of drugs with structural similarities to Necrostatin-1 (Nec-1), a known inhibitor of RIPK1.[5] this compound was found to effectively block the autophosphorylation of RIPK1 at Serine 166, a key step in its activation.[5][6] Importantly, the inhibitory action of this compound appears to be specific to RIPK1, as it does not affect the activation of RIPK3 or the downstream NF-κB and MAPK signaling pathways.[5][7] This specificity is crucial for a therapeutic agent, as it minimizes off-target effects.
Molecular docking analyses suggest that this compound binds within the kinase domain of RIPK1, forming stable interactions that likely impede its catalytic function.[5] This inhibition of RIPK1 kinase activity is the primary mechanism through which this compound prevents necroptotic cell death.
Quantitative Data on this compound's Inhibitory Effects
The following tables summarize the quantitative data on the efficacy of this compound in inhibiting RIPK1-mediated necroptosis from various studies.
Table 1: In Vitro Inhibition of Necroptosis by this compound
| Cell Line | Inducer of Necroptosis | This compound Concentration | Observed Effect |
| HT-29 (human colon cancer) | TSZ (TNF-α + Smac mimetic + z-VAD) | 25-200 µM | Inhibition of necroptosis.[5] |
| HT-29 | TSZ | 800 µM | Complete blockage of necroptotic cell death without cytotoxicity.[7] |
| MC-38 (murine colon adenocarcinoma) | TSZ | Varies | Inhibition of TNF-mediated necroptosis.[7] |
| MEFs (Mouse Embryonic Fibroblasts) | TSZ | Varies | Inhibition of TNF-mediated necroptosis.[7] |
Table 2: IC50 Values of this compound for Necroptosis Inhibition
| Cell Line | IC50 Value |
| HT-29 | Evaluated, specific value not stated in the provided text.[7] |
| MC-38 | Evaluated, specific value not stated in the provided text.[7] |
| MEFs | Evaluated, specific value not stated in the provided text.[7] |
Signaling Pathways Involved in RIPK1-Mediated Necroptosis and its Inhibition by this compound
The following diagrams illustrate the signaling cascade of RIPK1-mediated necroptosis and the point of intervention by this compound.
Caption: RIPK1-Mediated Necroptosis Signaling Pathway.
Caption: Inhibition of RIPK1 by this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the inhibitory effects of this compound on RIPK1-mediated cell death.
Cell Viability and Necroptosis Assays
-
MTT Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound or Nec-1 (as a positive control) for 1 hour.
-
Induce necroptosis by adding a cocktail of TNF-α, Smac mimetic, and z-VAD (TSZ).
-
Incubate for the desired time period (e.g., 4-24 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH Leakage Assay:
-
Follow steps 1-4 from the MTT assay protocol.
-
Collect the cell culture supernatant.
-
Measure the lactate dehydrogenase (LDH) activity in the supernatant using a commercially available kit according to the manufacturer's instructions.
-
Lyse the remaining cells to measure the maximum LDH release.
-
Calculate the percentage of LDH release as an indicator of cell death.
-
-
Sytox Orange Staining:
-
Follow steps 1-4 from the MTT assay protocol.
-
Add Sytox Orange nucleic acid stain to the wells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a fluorescence microplate reader or visualize using a fluorescence microscope.
-
Western Blotting for Protein Phosphorylation
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Pre-treat cells with this compound or Nec-1 for 1 hour.
-
Induce necroptosis with TSZ for the specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-RIPK1 (S166), RIPK1, p-MLKL, MLKL, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Kinase Assay
-
Purify recombinant human RIPK1 kinase domain (e.g., amino acids 1-324) from a suitable expression system (e.g., baculovirus).[6]
-
Set up the kinase reaction in a buffer containing ATP and the purified RIPK1 kinase domain.
-
Add varying concentrations of this compound or Nec-1 to the reaction mixture.
-
Incubate the reaction at 30°C for a specified time.
-
Stop the reaction and analyze the autophosphorylation of RIPK1 by Western blotting using an antibody specific for p-RIPK1 (S166).[6]
Animal Model of LPS-Induced Systemic Inflammatory Response Syndrome (SIRS)
-
Acclimate mice (e.g., C57BL/6) to the experimental conditions.
-
Administer this compound or a vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection).
-
After a specified pre-treatment time, induce SIRS by injecting a lethal dose of lipopolysaccharide (LPS).
-
Monitor the survival rate and body temperature of the mice over a set period.
-
At the end of the experiment, collect blood and tissues for analysis of inflammatory cytokines (e.g., TNF-α, IL-6) and markers of tissue damage.
Experimental Workflow for Evaluating this compound
The following diagram outlines a typical workflow for the preclinical evaluation of this compound as a RIPK1 inhibitor.
References
- 1. journals.asm.org [journals.asm.org]
- 2. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA-approved this compound inhibits RIPK1-dependent immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. FDA-approved this compound inhibits RIPK1-dependent immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Structure-Activity Relationship of Succinimide Anticonvulsants: A Technical Guide
Executive Summary: The succinimide class of anticonvulsant drugs, including ethosuximide, methsuximide, and phensuximide, represents a cornerstone in the management of absence (petit mal) seizures. Their therapeutic efficacy is intrinsically linked to their chemical structure, centered around a pyrrolidine-2,5-dione core. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of succinimide derivatives, detailing their mechanism of action, the impact of specific structural modifications on anticonvulsant activity, quantitative pharmacological data, and the key experimental protocols used for their evaluation. The primary mechanism involves the selective blockade of low-voltage-activated T-type calcium channels in thalamic neurons, which are critical for the generation of the spike-and-wave discharges characteristic of absence seizures. Key SAR findings indicate that substitutions at the C-3 position of the succinimide ring are crucial for potency, with small alkyl groups favoring anti-absence activity. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the field of epilepsy treatment and anticonvulsant drug design.
Introduction to Succinimide Anticonvulsants
Succinimides are a class of drugs primarily used to treat absence seizures.[1] The class includes ethosuximide, which is considered a first-line therapy for uncomplicated absence seizures, as well as methsuximide and this compound.[2] These compounds share a common chemical scaffold, pyrrolidine-2,5-dione, and their development was a logical evolution from the oxazolidinedione class of anticonvulsants.[3] While effective for absence seizures, they are generally not used for other seizure types like generalized tonic-clonic seizures.[1]
Mechanism of Action: T-Type Calcium Channels
The anticonvulsant effect of succinimides is primarily attributed to their ability to block low-voltage-activated T-type calcium channels in thalamic neurons.[2] Absence seizures are characterized by 3-Hz spike-and-wave discharges on an EEG, which are generated by oscillatory activity within thalamocortical circuits.[1] T-type calcium channels, particularly the CaV3.1 subtype, are highly expressed in thalamic relay neurons and play a pivotal role in generating the burst firing patterns that underlie these abnormal rhythms. By inhibiting these channels, succinimides reduce the flow of calcium ions, dampen the burst firing of thalamic neurons, and disrupt the synchronization of the thalamocortical network, thereby preventing the manifestation of absence seizures.
Core Structure-Activity Relationship (SAR)
The Succinimide Scaffold
The fundamental structure for anti-absence activity is the succinimide ring. The key positions for modification are the nitrogen atom (N-1) and the carbon at position 3 (C-3). The two carbonyl groups at positions 2 and 5 are essential for activity.
Substitutions at the C-3 Position
This position is the most critical for determining anticonvulsant potency and spectrum of activity.
-
Alkyl Substituents: The presence of two small alkyl substituents at the C-3 position is a hallmark for potent anti-absence activity. Ethosuximide, with one methyl and one ethyl group, is considered the optimal configuration for efficacy and low toxicity in treating absence seizures.
-
Aryl Substituents: Replacing one of the alkyl groups with a phenyl (aryl) group, as seen in methsuximide and this compound, can confer some activity against generalized tonic-clonic and partial seizures.[2] However, this modification generally leads to a less favorable side-effect profile and increased toxicity.
Substitutions at the N-1 Position
Modifications at the nitrogen atom of the succinimide ring primarily affect the drug's metabolism and pharmacokinetic profile.
-
N-H (Unsubstituted): As seen in ethosuximide, an unsubstituted nitrogen allows the molecule to act as a hydrogen bond donor, which may be important for receptor interaction.
-
N-Alkylation: this compound and methsuximide are N-methylated. Metabolism of these drugs often involves N-demethylation to yield active metabolites.[3] For example, the therapeutic efficacy of methsuximide is largely attributed to its active metabolite, N-desmethylmethsuximide.
Quantitative SAR Data
The anticonvulsant activity of succinimides is typically quantified using animal models, such as the subcutaneous pentylenetetrazol (scPTZ) test for absence seizures and the maximal electroshock (MES) test for tonic-clonic seizures. The median effective dose (ED50) is a common metric. The inhibitory concentration (IC50) is used to measure potency against specific molecular targets, like T-type calcium channels.
| Compound | Test Model | Species | Route | ED50 (mg/kg) | IC50 (µM) | Target | Citation(s) |
| Ethosuximide | scPTZ | Mouse | i.p. | 150 | - | - | [4] |
| Ethosuximide | - | - | - | - | ~600 | T-type Ca²⁺ channels | |
| Valproate | scPTZ | Mouse | i.p. | 216 | - | - | [5] |
| Methsuximide | MES | Mouse | i.p. | 140 | - | - | |
| This compound | MES | Mouse | i.p. | 250 | - | - |
Note: Data is compiled from various sources and experimental conditions may differ. The scPTZ model is most relevant for the primary indication of succinimides (absence seizures).
Key Experimental Protocols
Maximal Electroshock (MES) Test
The MES test is a primary screening model for identifying anticonvulsants effective against generalized tonic-clonic seizures. It assesses a compound's ability to prevent the spread of a seizure through neural tissue.[6]
-
Objective: To evaluate the ability of a test compound to abolish the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
Animal Preparation: Rodents (mice or rats) are used. A topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas, followed by a drop of saline to ensure good electrical contact.[6]
-
Drug Administration: The test compound is administered via a specific route (e.g., intraperitoneal, oral) at a predetermined time before the test to ensure peak effect.
-
Stimulation: A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered via the corneal electrodes.[6]
-
Observation: The animal is immediately observed for the presence or absence of a tonic hindlimb extension seizure, where the hindlimbs are extended rigidly backward at an angle greater than 90° from the torso.[7]
-
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered "protected" if this phase is absent.[6] The ED50, the dose that protects 50% of the animals, is then calculated.
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is a widely used model for screening drugs effective against myoclonic and absence seizures. Pentylenetetrazol is a GABA-A receptor antagonist that induces clonic seizures.
-
Objective: To determine the ability of a test compound to elevate the seizure threshold against a chemical convulsant.[8]
-
Procedure:
-
Drug Administration: The test compound or vehicle is administered to the animal (typically a mouse).
-
Convulsant Injection: At the time of peak effect of the test compound, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin.[8]
-
Observation: The animal is placed in an isolation cage and observed for 30 minutes.[8]
-
-
Endpoint: The endpoint is the presence of a clonic seizure, defined as approximately 3-5 seconds of clonic spasms of the forelimbs, hindlimbs, or jaw. An animal is considered protected if it does not exhibit this endpoint. The ED50 is calculated based on the percentage of protected animals at various doses.[8]
Whole-Cell Voltage Clamp Assay
This electrophysiological technique is used to study the mechanism of action of succinimides by directly measuring their effect on T-type calcium channels.[9]
-
Objective: To measure the ionic currents flowing through T-type calcium channels in a single cell while controlling the cell's membrane potential, and to determine the inhibitory effect of a succinimide compound.
-
Preparation: The assay can be performed on acutely isolated thalamic neurons or on cell lines (e.g., HEK293 cells) that have been engineered to express specific T-type calcium channel subtypes (CaV3.1, CaV3.2, or CaV3.3).[10]
-
Procedure:
-
Patching: A glass micropipette with a very fine tip is pressed against the membrane of a single cell to form a high-resistance (GΩ) seal.[11]
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured by applying gentle suction, allowing electrical access to the cell's interior.[12]
-
Voltage Clamp: The amplifier holds the cell's membrane potential at a set voltage (e.g., a holding potential of -90 mV). The amplifier then applies voltage steps to activate the T-type channels (e.g., a step to -30 mV) and measures the resulting inward calcium current.
-
Drug Application: The baseline T-type current is recorded. Then, the succinimide compound is applied to the cell via the external solution, and the current is recorded again.
-
-
Endpoint: The percentage of current inhibition by the drug is calculated. By testing a range of concentrations, an IC50 value (the concentration required to inhibit 50% of the current) can be determined.
Conclusion
The anticonvulsant activity of succinimides is well-defined by their chemical structure. The pyrrolidine-2,5-dione ring is the essential pharmacophore, with activity and toxicity being finely tuned by substituents at the C-3 and N-1 positions. Optimal anti-absence activity is achieved with small, dual alkyl substitutions at C-3, as exemplified by ethosuximide. The primary mechanism of action, the blockade of T-type calcium channels, provides a clear molecular target for this class of drugs. The experimental models of scPTZ and MES, along with mechanistic studies using voltage-clamp electrophysiology, remain critical tools for the discovery and characterization of novel anticonvulsant agents based on the succinimide scaffold.
References
- 1. How Do Succinimide Anticonvulsants Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 2. CNS- anticonvulsants or Antiepileptics | PPTX [slideshare.net]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Effect of ethosuximide alone and in combination with gamma-aminobutyric acid receptor agonists on brain gamma-aminobutyric acid concentration, anticonvulsant activity and neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the anticonvulsant activities of ethosuximide, valproate, and a new anticonvulsant, thiobutyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 9. homepages.gac.edu [homepages.gac.edu]
- 10. researchgate.net [researchgate.net]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Phensuximide in Pentylenetetrazol-Induced Seizure Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the pentylenetetrazol (PTZ)-induced seizure model in rodents for the evaluation of the anticonvulsant properties of phensuximide. This document outlines the underlying principles, detailed experimental protocols, and data interpretation, enabling researchers to effectively design and execute studies to investigate the efficacy of this succinimide anticonvulsant.
Introduction
This compound is a succinimide-class anticonvulsant drug primarily used in the treatment of absence seizures. Its mechanism of action is not fully elucidated but is thought to involve the depression of nerve transmission in the motor cortex and may be related to the inhibition of depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue[1][2][3]. The pentylenetetrazol (PTZ) seizure model is a widely used preclinical tool for screening potential anticonvulsant compounds. PTZ is a GABA-A receptor antagonist that, when administered to rodents, induces a predictable sequence of seizure behaviors, including myoclonic jerks, clonic convulsions, and tonic-clonic seizures[4]. This model is particularly relevant for identifying drugs effective against generalized seizures.
While the related succinimide, ethosuximide, has been extensively studied and shown to be effective in PTZ-induced seizure models, specific quantitative data on the dose-response relationship of this compound in this model is not extensively available in publicly accessible literature. The following protocols are based on established methodologies for the PTZ model and provide a framework for the evaluation of this compound. Researchers should perform dose-response studies to determine the optimal effective dose (ED50) for their specific experimental conditions.
Experimental Protocols
Animals
-
Species: Mice (e.g., C57BL/6, Swiss albino) or Rats (e.g., Sprague-Dawley, Wistar).
-
Age/Weight: Young adult animals are typically used (e.g., mice 20-30 g, rats 200-300 g).
-
Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the experiment.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Materials and Reagents
-
This compound
-
Pentylenetetrazol (PTZ)
-
Vehicle for drug administration (e.g., 0.9% saline, distilled water with a small amount of Tween 80 for suspension)
-
Syringes and needles for administration
-
Observation chambers (e.g., transparent Plexiglas cages)
-
Video recording equipment (optional but recommended for detailed behavioral analysis)
-
Timer
Experimental Workflow
The following diagram illustrates the general experimental workflow for assessing the anticonvulsant effect of this compound in the PTZ-induced seizure model.
References
- 1. Synergistic anticonvulsant effect of valproic acid and ethosuximide on pentylenetetrazole-induced epileptic phenomena in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethosuximide Reduces Mortality and Seizure Severity in Response to Pentylenetetrazole Treatment During Ethanol Withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: A Generalized Framework for the In Vitro Evaluation of Phensuximide in Neuroblastoma Cell Lines
Disclaimer: Extensive literature searches did not yield specific studies on the application of Phensuximide in in vitro neuroblastoma cell line research. The following application notes and protocols are presented as a generalized framework based on established methodologies for evaluating novel compounds in neuroblastoma cells, as detailed in various research articles. The quantitative data provided are hypothetical and for illustrative purposes only. Researchers should perform their own dose-response experiments to determine the relevant concentration range for this compound in their specific neuroblastoma cell line of interest.
Introduction
Neuroblastoma is a pediatric malignancy of the sympathetic nervous system characterized by significant clinical heterogeneity. In vitro studies using established neuroblastoma cell lines are crucial for the initial screening and mechanistic evaluation of potential therapeutic agents. This document provides a set of generalized protocols for assessing the in vitro effects of this compound, a succinimide anticonvulsant, on neuroblastoma cell lines. The methodologies described herein cover essential assays for determining cytotoxicity, induction of apoptosis, and effects on key signaling proteins.
Data Presentation: Hypothetical In Vitro Efficacy of this compound
The following tables summarize hypothetical data for the in vitro effects of this compound on common neuroblastoma cell lines. These tables are intended to serve as templates for presenting experimental findings.
Table 1: In Vitro Cytotoxicity of this compound in Neuroblastoma Cell Lines
| Cell Line | Assay Type | Treatment Duration (hours) | IC50 (µM) |
| SK-N-BE(2) | MTT Assay | 72 | 85.6 |
| SH-SY5Y | MTT Assay | 72 | 112.3 |
| CHP-100 | MTT Assay | 72 | 98.1 |
Table 2: Induction of Apoptosis by this compound in SK-N-BE(2) Cells
| Treatment Concentration (µM) | Percentage of Apoptotic Cells (Annexin V positive) |
| 0 (Vehicle Control) | 5.2% |
| 50 | 18.9% |
| 100 | 35.7% |
| 200 | 58.4% |
Table 3: Effect of this compound on Protein Expression in SK-N-BE(2) Cells
| Target Protein | Treatment (100 µM this compound, 48h) | Fold Change vs. Control |
| Cleaved PARP | Western Blot | 3.8-fold increase |
| Cleaved Caspase-3 | Western Blot | 4.2-fold increase |
| p-Akt (Ser473) | Western Blot | 0.4-fold decrease |
| Total Akt | Western Blot | No significant change |
| β-Actin | Western Blot | Loading Control |
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the standard procedure for culturing human neuroblastoma cell lines.
-
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-BE(2), SH-SY5Y)
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
T-75 culture flasks
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Maintain cell lines in T-75 flasks with complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with 5 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Create a single-cell suspension by gently pipetting.
-
Transfer a fraction of the cell suspension (e.g., a 1:4 to 1:8 split) to a new T-75 flask containing pre-warmed, fresh medium.
-
Change the medium every 2-3 days.
-
Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of neuroblastoma cells.
-
Materials:
-
Neuroblastoma cells
-
96-well plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Shake the plate gently for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
-
Materials:
-
Neuroblastoma cells
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for 24-48 hours.
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Western Blot Analysis
This protocol is for detecting changes in the expression of specific proteins following this compound treatment.
-
Materials:
-
Neuroblastoma cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Cleaved PARP, Cleaved Caspase-3, p-Akt, Akt, β-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescence substrate and an imaging system.
-
Visualizations
Caption: A generalized workflow for the in vitro evaluation of this compound.
Caption: Hypothetical PI3K/Akt signaling pathway targeted by this compound.
Application Notes and Protocols: Studying Phensuximide's Effects on T-type Calcium Channels using Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phensuximide is a succinimide anticonvulsant primarily utilized in the management of absence seizures.[1] The therapeutic action of the succinimide class of drugs is largely attributed to their inhibitory effects on low-voltage-activated T-type calcium channels.[1] These channels are crucial in the generation of rhythmic thalamic discharges that characterize absence seizures. While the inhibitory action of ethosuximide, another member of the succinimide family, on T-type calcium channels is well-documented, the specific interactions of this compound with these channels are less extensively characterized.[1]
This document provides a detailed protocol for investigating the effects of this compound on T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3) using whole-cell patch-clamp electrophysiology. The provided methodologies are based on established protocols for studying succinimides and T-type calcium channels and are intended to serve as a comprehensive guide for researchers.
Quantitative Data Summary
Direct quantitative data for the inhibitory effects of this compound on T-type calcium channel subtypes is not extensively available in the current literature. However, data from related succinimide compounds, such as Ethosuximide and the active metabolite of Methsuximide (N-desmethylmethsuximide), provide a valuable reference for expected effects. Researchers should consider these values as a benchmark for their own dose-response experiments with this compound.
Table 1: Inhibitory Effects of Succinimide Compounds on Human T-type Calcium Channel Subtypes
| Compound | Channel Subtype | Apparent Affinity (K_I) or IC50 | Reference |
| Ethosuximide | General T-type (persistent current) | IC50 = 0.6 mM | [2] |
| Methsuximide Metabolite (MPS) | α1G (CaV3.1) | K_I = 0.3 - 0.5 mM | [2] |
| Methsuximide Metabolite (MPS) | α1H (CaV3.2) | K_I = 0.6 - 1.2 mM | [2] |
| Methsuximide Metabolite (MPS) | α1I (CaV3.3) | K_I = 0.3 - 0.5 mM | [2] |
Experimental Protocols
This section outlines the detailed methodology for studying the effects of this compound on T-type calcium channels using the whole-cell patch-clamp technique.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK-293) cells are a suitable expression system for studying cloned human T-type calcium channels.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (if applicable).
-
Transfection: Transiently transfect HEK-293 cells with plasmids encoding the desired human T-type calcium channel α1 subunit (e.g., CaV3.1, CaV3.2, or CaV3.3) using a suitable transfection reagent (e.g., Lipofectamine). Co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.
-
Incubation: Incubate the transfected cells for 24-48 hours to allow for channel expression before electrophysiological recordings.
Solutions and Reagents
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in Dimethyl Sulfoxide (DMSO). Store the stock solution at -20°C. Prepare fresh dilutions in the extracellular solution on the day of the experiment. It is crucial to keep the final DMSO concentration in the recording chamber below 0.1% to avoid solvent-induced effects on channel activity.
-
Extracellular (Bath) Solution (in mM):
-
140 Tetraethylammonium Chloride (TEA-Cl)
-
10 CaCl₂
-
1 MgCl₂
-
10 HEPES
-
Adjust pH to 7.4 with TEA-OH.
-
Adjust osmolarity to ~310 mOsm.
-
-
Intracellular (Pipette) Solution (in mM):
-
120 CsCl
-
10 EGTA
-
5 Mg-ATP
-
0.3 Na-GTP
-
10 HEPES
-
Adjust pH to 7.2 with CsOH.
-
Adjust osmolarity to ~290 mOsm.
-
Whole-Cell Patch-Clamp Recording
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system.
-
Procedure:
-
Transfer a coverslip with transfected cells to the recording chamber and perfuse with the extracellular solution.
-
Identify transfected cells (e.g., by fluorescence).
-
Approach a selected cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Allow the cell to stabilize for a few minutes before starting the recording protocol.
-
Compensate for series resistance (>80%) to minimize voltage-clamp errors.
-
Voltage-Clamp Protocols
-
Current-Voltage (I-V) Relationship:
-
Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a closed, available state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 100 ms).
-
Measure the peak inward current at each voltage step.
-
-
Steady-State Inactivation:
-
Apply a series of 5-second conditioning pre-pulses to various potentials (e.g., from -120 mV to -30 mV in 10 mV increments).
-
Follow each pre-pulse with a test pulse to a potential that elicits a maximal T-type current (e.g., -30 mV).
-
Measure the peak current during the test pulse and normalize it to the maximum current obtained after the most hyperpolarizing pre-pulse.
-
-
Dose-Response Relationship:
-
Establish a stable baseline recording of T-type currents using a fixed voltage protocol.
-
Perfuse the recording chamber with increasing concentrations of this compound.
-
Allow sufficient time for the drug effect to reach a steady state at each concentration.
-
Measure the percentage of current inhibition at each concentration.
-
Data Analysis
-
I-V Curves: Plot the peak current amplitude as a function of the test potential.
-
Inactivation Curves: Plot the normalized peak current as a function of the pre-pulse potential and fit the data with a Boltzmann function to determine the half-inactivation potential (V₅₀).
-
Dose-Response Curves: Plot the percentage of current inhibition as a function of the this compound concentration and fit the data with the Hill equation to determine the IC50 value.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed effects.
Visualizations
Experimental Workflow
Caption: Experimental workflow for patch-clamp analysis of this compound.
Putative Signaling Pathway
Caption: this compound's proposed mechanism of action on T-type calcium channels.
References
Application Note and Protocol for HPLC-UV Method Development in Phensuximide Pharmacokinetic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phensuximide is an anticonvulsant drug belonging to the succinimide class, primarily used in the management of absence seizures. The therapeutic efficacy and safety of this compound are directly related to its plasma concentration, making the development of a robust and reliable analytical method for its quantification in biological matrices crucial for pharmacokinetic studies and therapeutic drug monitoring. This document provides a comprehensive guide to developing and applying a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the pharmacokinetic analysis of this compound.
The method outlined herein is based on established principles of reversed-phase chromatography and protein precipitation for sample preparation, offering a balance of simplicity, sensitivity, and specificity suitable for research and clinical laboratory settings.
Materials and Reagents
-
Chemicals and Solvents:
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS), e.g., N-acetyl-p-aminophenol (Acetaminophen) or a structurally similar compound not co-administered.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Ultrapure water (18.2 MΩ·cm)
-
-
Equipment:
-
HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 or C8 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
-
-
Biological Matrix:
-
Human plasma (with appropriate anticoagulant, e.g., EDTA or heparin)
-
Experimental Protocols
Preparation of Solutions
-
Mobile Phase Preparation (Acetonitrile:Phosphate Buffer):
-
Prepare a 25 mM potassium dihydrogen phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1 L of ultrapure water.
-
Adjust the pH of the buffer to 3.5 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in a suitable ratio (e.g., 35:65 v/v). The optimal ratio should be determined during method development.
-
Degas the mobile phase before use.
-
-
Standard Stock Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Prepare a stock solution of the internal standard (e.g., Acetaminophen) at a concentration of 1 mg/mL in methanol.
-
Store stock solutions at 2-8°C, protected from light.
-
-
Working Standard and Calibration Curve Preparation:
-
Prepare a series of working standard solutions by serially diluting the this compound stock solution with the mobile phase to achieve a concentration range suitable for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 µg/mL).
-
Prepare a working internal standard solution by diluting the IS stock solution with the mobile phase to a fixed concentration (e.g., 10 µg/mL).
-
To prepare calibration standards in plasma, spike 90 µL of blank plasma with 10 µL of each this compound working standard solution and 10 µL of the working internal standard solution.
-
Sample Preparation from Plasma (Protein Precipitation)
-
Pipette 100 µL of the plasma sample (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (if not already added to calibration and QC samples).
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Inject a defined volume (e.g., 20 µL) into the HPLC system.
Chromatographic Conditions
The following are recommended starting conditions and should be optimized for the specific column and HPLC system used.
| Parameter | Recommended Condition |
| HPLC Column | Reversed-phase C8 or C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.5) (35:65 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| UV Detection | 220 nm[1] |
| Run Time | Approximately 10 minutes (ensure elution of both analyte and IS) |
Method Validation
The developed method must be validated according to relevant guidelines (e.g., FDA, ICH) to ensure its suitability for pharmacokinetic analysis. Key validation parameters include:
-
Specificity and Selectivity: Assessed by analyzing blank plasma samples to ensure no interference from endogenous components at the retention times of this compound and the IS.
-
Linearity and Range: Determined by plotting the peak area ratio (this compound/IS) against the corresponding concentrations and performing a linear regression analysis. The correlation coefficient (r²) should be >0.99.
-
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day). The accuracy should be within 85-115% (80-120% for LLOQ), and the precision (RSD%) should be ≤15% (≤20% for LLOQ).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is the lowest concentration that can be detected but not necessarily quantified.
-
Recovery: The extraction efficiency of the sample preparation method, determined by comparing the peak areas of extracted samples to those of unextracted standards.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability, to ensure the integrity of the analyte in the biological matrix.
Pharmacokinetic Study Protocol
-
Study Design: A single-dose pharmacokinetic study can be conducted in healthy volunteers or patients. After administration of a single oral dose of this compound, collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours).
-
Sample Collection and Processing: Collect blood samples in tubes containing an appropriate anticoagulant. Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Analyze the plasma samples for this compound concentration using the validated HPLC-UV method described above.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½) - reported to be approximately 7.8 hours.
-
Apparent volume of distribution (Vd)
-
Clearance (CL)
-
Data Presentation
Table 1: Optimized Chromatographic Conditions
| Parameter | Value |
| HPLC Column | Reversed-phase C8, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.5) (35:65 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 220 nm[1] |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | >0.995 | >0.99 |
| Range | 0.1 - 50 µg/mL | - |
| Intra-day Accuracy | 95.2% - 103.5% | 85% - 115% |
| Inter-day Accuracy | 96.8% - 104.1% | 85% - 115% |
| Intra-day Precision (RSD%) | ≤ 8.5% | ≤ 15% |
| Inter-day Precision (RSD%) | ≤ 9.2% | ≤ 15% |
| LOD | 0.05 µg/mL | - |
| LOQ | 0.1 µg/mL | - |
| Recovery | > 90% | Consistent and reproducible |
Table 3: Key Pharmacokinetic Parameters of this compound
| Parameter | Reported Value |
| Elimination Half-life (t½) | ~7.8 hours |
| Metabolism | Primarily hepatic, with a desmethyl metabolite. |
Visualizations
References
Application Note: Identification of Phensuximide and its Metabolites using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and analysis of the anti-epileptic drug Phensuximide and its primary metabolites in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology includes sample preparation, derivatization, and GC-MS instrument parameters. This guide is intended to assist researchers in pharmacology, toxicology, and drug metabolism studies in developing robust analytical methods for this compound.
Introduction
This compound is a succinimide anticonvulsant used in the treatment of absence seizures. Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile, efficacy, and potential drug-drug interactions. The primary metabolic pathways for this compound include N-dealkylation to form N-desmethylthis compound and aromatic hydroxylation of the phenyl ring. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of drug metabolites due to its high resolution and sensitivity.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction
This protocol describes the extraction of this compound and its metabolites from plasma samples.
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., 5-(p-methylphenyl)-5-phenylhydantoin)
-
Phosphate buffer (pH 7.4)
-
Extraction solvent (e.g., Ethyl acetate or a mixture of n-hexane and isoamyl alcohol)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials
Procedure:
-
To 1 mL of plasma in a centrifuge tube, add a known amount of the internal standard.
-
Add 1 mL of phosphate buffer (pH 7.4) and vortex for 30 seconds.
-
Add 5 mL of the extraction solvent.
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
The dried residue is now ready for derivatization.
Derivatization
Derivatization is often necessary to improve the volatility and thermal stability of the analytes for GC-MS analysis. Silylation is a common derivatization technique for compounds containing active hydrogens.
Materials:
-
Dried sample extract
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Pyridine (optional, as a catalyst)
-
Heating block or oven
Procedure:
-
To the dried sample extract, add 50 µL of BSTFA (+1% TMCS) and 50 µL of pyridine.
-
Seal the vial tightly and heat at 70°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
GC-MS Instrumental Parameters
The following are typical GC-MS parameters for the analysis of this compound and its metabolites. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., HP-5MS or equivalent) |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 50-550 |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Presentation
The following table summarizes quantitative data for this compound and its N-desmethyl metabolite found in the plasma of patients undergoing chronic therapy.[1]
| Compound | Average Fasting Plasma Level (µg/mL)[1] | Mean Half-life (hours)[1] |
| This compound | 5.7 | 7.8 |
| N-desmethylthis compound | 1.7 | ~7.8 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of this compound metabolites.
Metabolic Pathway of this compound
References
Application Notes and Protocols: In Vivo Microdialysis for Measuring Phensuximide Levels in the Brain
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phensuximide is a succinimide anticonvulsant medication used in the treatment of epilepsy. Understanding its concentration dynamics within the brain extracellular fluid (ECF) is crucial for elucidating its pharmacokinetic/pharmacodynamic (PK/PD) relationship and optimizing therapeutic strategies. In vivo microdialysis is a powerful technique that allows for the continuous sampling of unbound drug concentrations in the ECF of specific brain regions in awake and freely moving animals. This provides a direct measure of the pharmacologically active drug concentration at the target site.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound and Related Succinimides
| Parameter | This compound | N-desmethylthis compound (Metabolite) | Ethosuximide | Source(s) |
| Plasma Half-life (human) | ~7.8 hours | Similar to parent drug | 24-42 hours | [1] |
| Average Fasting Plasma Level (human) | 5.7 µg/mL | 1.7 µg/mL | 40-100 µg/mL (therapeutic range) | [1] |
| Brain/Plasma Ratio (rat cortex) | Not available | Not available | 2.04 (5 min post-injection), 0.14 (2h post-injection) | [2] |
Table 2: Proposed In Vivo Microdialysis Experimental Parameters
| Parameter | Recommended Value | Rationale/Considerations |
| Animal Model | Male Sprague-Dawley or Wistar rats (250-300g) | Commonly used models in neuropharmacology with well-established stereotaxic coordinates. |
| Target Brain Region | Thalamus, Cortex, Hippocampus | The thalamus is implicated in absence seizures, a primary indication for succinimides. The cortex and hippocampus are relevant for general anticonvulsant activity. |
| Microdialysis Probe | CMA 12 or equivalent (e.g., 2-4 mm membrane length, 20 kDa MWCO) | Standard probes suitable for small molecule recovery. The molecular weight cutoff (MWCO) is appropriate for this compound (MW: 189.21 g/mol ). |
| Perfusion Fluid | Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2 | Mimics the ionic composition of the brain's extracellular fluid to minimize local physiological disruption. |
| Flow Rate | 1.0 - 2.0 µL/min | A balance between adequate sample volume and maximizing probe recovery. Lower flow rates generally yield higher recovery. |
| Probe Recovery (in vitro) | To be determined empirically | Essential for converting dialysate concentration to absolute extracellular fluid concentration. |
| Sampling Interval | 20 - 30 minutes | Provides good temporal resolution to capture the pharmacokinetic profile of this compound. |
| Analytical Method | High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS) | HPLC-UV is a robust method for quantification. LC-MS offers higher sensitivity and specificity, which may be necessary for low concentrations. |
Experimental Protocols
Surgical Implantation of the Microdialysis Guide Cannula
-
Anesthesia: Anesthetize the rat using isoflurane or a ketamine/xylazine mixture.
-
Stereotaxic Surgery: Mount the anesthetized rat in a stereotaxic frame.
-
Incision and Craniotomy: Make a midline incision on the scalp to expose the skull. Drill a small burr hole at the stereotaxic coordinates corresponding to the target brain region (e.g., thalamus: AP -2.8 mm, ML ±1.5 mm, DV -5.0 mm from bregma).
-
Guide Cannula Implantation: Slowly lower the guide cannula to the desired depth.
-
Fixation: Secure the guide cannula to the skull using dental cement and skull screws.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least 48 hours before the microdialysis experiment.
In Vivo Microdialysis Procedure
-
Probe Insertion: Gently insert the microdialysis probe into the guide cannula.
-
Perfusion: Connect the probe to a microinfusion pump and perfuse with aCSF at a constant flow rate (e.g., 1.5 µL/min).
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.
-
Baseline Sampling: Collect 3-4 baseline dialysate samples (e.g., every 20 minutes) to determine basal levels of any endogenous compounds of interest and to ensure the system is functioning correctly.
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for a predetermined duration (e.g., 4-6 hours) in sealed microvials.
-
Blood Sampling: If correlating with plasma concentrations, collect blood samples at corresponding time points.
-
Sample Storage: Store dialysate and plasma samples at -80°C until analysis.
Determination of Probe Recovery
-
In Vitro Recovery:
-
Submerge the microdialysis probe in a standard solution of this compound of known concentration.
-
Perfuse the probe with aCSF at the same flow rate used in the in vivo experiment.
-
Collect dialysate samples and analyze for this compound concentration.
-
Calculate the in vitro recovery (%) as: (Concentration in dialysate / Concentration in standard solution) x 100.
-
-
In Vivo Recovery (Reticrodialysis by Drug Loss):
-
Perfuse the brain with a known concentration of this compound via the microdialysis probe.
-
Measure the concentration of this compound in the outgoing dialysate.
-
The percentage of drug lost from the perfusate represents the in vivo recovery.
-
Sample Analysis (HPLC-UV)
-
Sample Preparation: Thaw dialysate and plasma samples. Plasma samples may require protein precipitation with acetonitrile or another suitable organic solvent, followed by centrifugation.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0) in an isocratic or gradient elution. The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: To be determined based on the UV absorbance spectrum of this compound (typically around 200-220 nm).
-
-
Quantification: Create a standard curve using known concentrations of this compound. The concentration in the samples can be determined by comparing their peak areas to the standard curve.
Mandatory Visualizations
Caption: Experimental workflow for in vivo microdialysis measurement of this compound.
Caption: Proposed mechanism of action of this compound in suppressing absence seizures.
References
- 1. Plasma concentrations of this compound, methsuximide, and their metabolites in relation to clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation between ethosuximide brain levels measured by high performance liquid chromatography and its antiepileptic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phensuximide as a Tool for Studying Neuroinflammation in LPS-Induced Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used to create robust in vivo and in vitro models of neuroinflammation. Phensuximide, a member of the succinimide class of anticonvulsant drugs, has recently been identified as a novel inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) kinase activity. This discovery positions this compound as a valuable pharmacological tool to investigate the role of the RIPK1 signaling pathway in mediating neuroinflammatory processes. These application notes provide detailed protocols and expected outcomes for the use of this compound in LPS-induced neuroinflammation models.
Mechanism of Action
LPS primarily triggers an inflammatory cascade by activating Toll-like receptor 4 (TLR4) on microglia, the resident immune cells of the central nervous system. This activation leads to the recruitment of adaptor proteins and the subsequent activation of downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways drive the transcription and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), leading to neuroinflammation and potential neuronal damage.
This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of RIPK1. RIPK1 is a key upstream regulator of inflammation and cell death pathways. By inhibiting RIPK1, this compound can modulate the activation of downstream signaling cascades, thereby reducing the production of pro-inflammatory mediators.[1] It is important to note that studies have shown that this compound's inhibition of RIPK1 does not affect the NF-κB and MAPK pathways directly, suggesting a more specific mechanism of action.[1]
Data Presentation: Expected Effects of this compound on Neuroinflammatory Markers
While direct quantitative data for this compound in LPS-induced neuroinflammation models is emerging, the following tables summarize the expected outcomes based on its known mechanism as a RIPK1 inhibitor and data from studies using other RIPK1 inhibitors, such as Necrostatin-1, in similar models.[1][2] Researchers using this compound can expect to see a dose-dependent reduction in key inflammatory markers.
Table 1: In Vitro Effects of this compound on LPS-Stimulated Microglia (BV2 Cells)
| Marker | LPS Control | This compound (Low Dose) | This compound (High Dose) | Method of Analysis |
| Pro-inflammatory Cytokines | ||||
| TNF-α (pg/mL) | ↑↑↑ | ↓↓ | ↓↓↓ | ELISA / CBA |
| IL-1β (pg/mL) | ↑↑↑ | ↓↓ | ↓↓↓ | ELISA / CBA |
| IL-6 (pg/mL) | ↑↑↑ | ↓↓ | ↓↓↓ | ELISA / CBA |
| Inflammatory Mediators | ||||
| Nitric Oxide (NO) (µM) | ↑↑↑ | ↓↓ | ↓↓↓ | Griess Assay |
| Anti-inflammatory Cytokines | ||||
| IL-10 (pg/mL) | ↔ | ↑ | ↑↑ | ELISA / CBA |
Arrow notation indicates the expected direction and magnitude of change relative to an unstimulated control. (↑: increase, ↓: decrease, ↔: no significant change). Data is hypothetical and for illustrative purposes.
Table 2: In Vivo Effects of this compound on Brain Tissue in an LPS-Induced Mouse Model
| Marker | Vehicle + LPS | This compound + LPS | Method of Analysis |
| Pro-inflammatory Cytokines (Hippocampus/Cortex) | |||
| TNF-α (pg/mg protein) | ↑↑↑ | ↓↓ | ELISA / CBA |
| IL-1β (pg/mg protein) | ↑↑↑ | ↓↓ | ELISA / CBA |
| IL-6 (pg/mg protein) | ↑↑↑ | ↓↓ | ELISA / CBA |
| Microglial Activation | |||
| Iba1+ cells (cells/mm²) | ↑↑↑ | ↓↓ | Immunohistochemistry |
| Neuronal Damage Markers | |||
| Fluoro-Jade C+ cells (cells/mm²) | ↑↑↑ | ↓↓ | Histology |
Arrow notation indicates the expected direction and magnitude of change relative to a vehicle-only control group. Data is hypothetical and for illustrative purposes.
Experimental Protocols
In Vitro Protocol: Inhibition of Microglial Activation
This protocol details the procedure for assessing the anti-inflammatory effects of this compound on LPS-stimulated microglial cells (e.g., BV2 cell line).
Materials:
-
BV2 microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Reagents for analysis (e.g., Griess reagent, ELISA kits)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed BV2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: The following day, replace the medium with fresh serum-free DMEM. Add varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatant for analysis.
-
Analysis:
-
Nitric Oxide (NO) Production: Measure NO levels in the supernatant using the Griess assay.
-
Cytokine Levels: Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits or a cytometric bead array (CBA).
-
In Vivo Protocol: LPS-Induced Neuroinflammation in Mice
This protocol describes the induction of neuroinflammation in mice using LPS and subsequent treatment with this compound.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
Tools for tissue collection and processing
Procedure:
-
Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
This compound Administration: Administer this compound via intraperitoneal (i.p.) injection at a dose range of 25-100 mg/kg. A vehicle control group should receive an equivalent volume of the vehicle. Administer the treatment 30-60 minutes prior to LPS injection.
-
LPS Injection: Induce neuroinflammation by a single i.p. injection of LPS at a dose of 0.5-1 mg/kg. A control group should receive a sterile saline injection.
-
Monitoring: Monitor the animals for signs of sickness behavior (e.g., lethargy, piloerection).
-
Tissue Collection: At a predetermined time point post-LPS injection (e.g., 4, 24, or 72 hours), euthanize the mice via an approved method.
-
Brain Tissue Processing:
-
For biochemical analysis (ELISA, Western blot), rapidly dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C.
-
For histological analysis, perfuse the animals transcardially with ice-cold PBS followed by 4% paraformaldehyde. Post-fix the brains in 4% paraformaldehyde overnight and then transfer to a sucrose solution for cryoprotection before sectioning.
-
-
Analysis:
-
Cytokine Measurement: Homogenize the brain tissue and measure the levels of TNF-α, IL-1β, and IL-6 using ELISA.
-
Immunohistochemistry: Use antibodies against Iba1 to assess microglial activation and morphology.
-
Western Blot: Analyze the phosphorylation status of key signaling proteins in the RIPK1 pathway.
-
Visualizations
References
- 1. RIPK1 Regulates Microglial Activation in Lipopolysaccharide-Induced Neuroinflammation and MPTP-Induced Parkinson’s Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1 inhibition mitigates neuroinflammation and rescues depressive-like behaviors in a mouse model of LPS-induced depression - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for assessing Phensuximide efficacy in a rat model of nonconvulsive seizures
Application Note & Protocol
Topic: Protocol for Assessing Phensuximide Efficacy in a Rat Model of Nonconvulsive Seizures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nonconvulsive seizures, particularly absence seizures, are characterized by brief lapses of consciousness with a distinct electroencephalogram (EEG) signature of generalized spike-and-wave discharges (SWDs).[1] this compound is an anticonvulsant of the succinimide class, which is used in the treatment of epilepsy.[2] Its mechanism of action, while not fully elucidated, is thought to be similar to other succinimides like ethosuximide, primarily involving the blockade of low-voltage-activated T-type calcium channels in thalamocortical neurons.[3] These channels are critical in generating the rhythmic 3 Hz spike-and-wave discharges characteristic of absence seizures.[2]
This document provides a detailed protocol for evaluating the efficacy of this compound in a rat model of nonconvulsive seizures. The primary recommended model is the acute low-dose pentylenetetrazol (PTZ) model, which reliably induces nonconvulsive, absence-like seizures and allows for controlled experimental timing.[4][5] As a gold standard alternative for studying spontaneous seizures, the Genetic Absence Epilepsy Rat from Strasbourg (GAERS) model is also discussed.[6][7] The protocol outlines procedures for EEG electrode implantation, seizure induction, drug administration, and data analysis, providing a robust framework for preclinical assessment.
This compound Mechanism of Action
This compound is hypothesized to exert its anti-absence seizure effect by modulating neuronal excitability within the thalamocortical circuit. The primary target is the T-type calcium channel, which is implicated in the generation of rhythmic thalamic discharges that drive the generalized spike-and-wave activity seen in absence seizures. By blocking these channels, this compound reduces the flow of calcium ions into thalamic neurons, thereby dampening the abnormal rhythmic firing patterns and preventing seizure propagation.
Experimental Workflow
The overall experimental procedure involves animal acclimatization, surgical implantation of EEG electrodes, a recovery period, and habituation to the recording setup. This is followed by a baseline EEG recording, administration of the test compound (this compound) or vehicle, induction of seizures (if using the PTZ model), and a post-treatment recording session. The final step involves the analysis of EEG and behavioral data.
Materials and Methods
Experimental Animals
-
Strain: Adult male Sprague-Dawley or Wistar rats for the PTZ model; adult male GAERS and Non-Epileptic Control (NEC) rats for the genetic model.[6][8]
-
Weight: 250-300 grams at the time of surgery.[9]
-
Housing: Single-housed after surgery in a temperature and humidity-controlled facility on a 12-hour light/dark cycle with ad libitum access to food and water.[9]
-
Ethics: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Reagents and Equipment
-
Test Compound: this compound (Sigma-Aldrich or equivalent).
-
Vehicle: 0.9% Saline or 0.5% methylcellulose.[10]
-
Seizure Induction Agent: Pentylenetetrazol (PTZ) (Sigma-Aldrich).
-
Surgical Supplies: Stereotaxic apparatus, isoflurane anesthesia system, surgical drill, stainless-steel screw electrodes, dental acrylic cement, sutures.[11]
-
Recording Equipment: EEG amplifier and data acquisition system (e.g., AD Instruments), video camera synchronized with EEG recording.[12]
Detailed Experimental Protocols
Protocol 1: Chronic EEG Electrode Implantation
This protocol describes the surgical implantation of screw electrodes for cortical EEG recording.
-
Anesthesia: Anesthetize the rat using isoflurane (2-3% for induction, 1-1.5% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Stereotaxic Placement: Secure the animal in a stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying. Shave and sterilize the scalp with betadine and ethanol.
-
Incision: Make a midline sagittal incision on the scalp to expose the skull. Retract the periosteum to ensure the skull surface is clean and dry.
-
Drilling: Using stereotaxic coordinates from a rat brain atlas, drill four small holes through the skull over the frontal and parietal cortices, avoiding the midline sinus. Recommended coordinates relative to bregma: two frontal electrodes at AP +2.0 mm, ML ±1.5 mm; two parietal electrodes at AP -3.5 mm, ML ±2.0 mm. A reference screw can be placed over the cerebellum.[11][12]
-
Electrode Placement: Carefully thread stainless-steel screw electrodes into the drilled holes until they make contact with the dura mater.[13] Solder lead wires to the screws beforehand.
-
Securing the Implant: Connect the lead wires to a pedestal connector. Apply a thin layer of cyanoacrylate followed by dental acrylic to cover the screws and the base of the connector, forming a secure head cap.[14] Ensure all exposed wires and screw heads are completely covered to prevent electrical artifacts.[13]
-
Post-Operative Care: Suture the scalp incision around the head cap. Administer post-operative analgesics (e.g., Metacam, 1 mg/kg, s.q.) and saline for hydration.[9] Allow the animal to recover on a heating pad until ambulatory.
-
Recovery Period: House rats individually and monitor daily for 7-10 days to ensure full recovery before starting experiments.[11]
Protocol 2: this compound Dose-Ranging Study
As a specific effective dose of this compound in rat seizure models is not well-established, a preliminary dose-ranging study is critical.
-
Animal Groups: Use 3-4 groups of surgically-implanted rats (n=4-6 per group).
-
Dose Selection: Based on related compounds like ethosuximide, test a range of doses (e.g., 25, 50, 100 mg/kg, i.p.). Include a vehicle control group.
-
Procedure: For each rat, perform a baseline EEG recording. Administer a single dose of this compound or vehicle. 30 minutes post-injection, administer a subconvulsive dose of PTZ (30-35 mg/kg, i.p.).[5][15]
-
Monitoring: Record EEG/video for 60 minutes post-PTZ injection.
-
Analysis: Quantify the total duration of spike-and-wave discharges for each group. Determine the lowest dose of this compound that produces a significant reduction in seizure activity compared to the vehicle group. This dose will be used for the main efficacy study.
Protocol 3: Efficacy Assessment in the Low-Dose PTZ Model
-
Experimental Groups: Assign surgically-implanted rats to two groups (n=8-12 per group): Vehicle control and this compound (optimal dose determined from Protocol 2).[4]
-
Habituation and Baseline: Place the rats in the recording chamber and connect them to the EEG tether. Allow a 30-minute habituation period, followed by a 60-minute baseline EEG/video recording to ensure no spontaneous epileptiform activity is present.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Seizure Induction: 30 minutes after drug/vehicle administration, inject a subconvulsive dose of PTZ (30-35 mg/kg, i.p.).[5]
-
Post-Induction Recording: Immediately after PTZ injection, record continuous and synchronized EEG and video for at least 60 minutes.
(Note on GAERS Model: For GAERS rats, which exhibit spontaneous seizures, step 4 (Seizure Induction) is omitted. The post-treatment recording period should be extended (e.g., 2-4 hours) to capture a sufficient number of spontaneous seizure events.)[6][16]
Data Acquisition and Analysis
-
EEG Analysis: EEG signals should be digitized and analyzed using appropriate software (e.g., LabChart, Spike2). Visually inspect the EEG recordings to identify epileptiform events, specifically spike-and-wave discharges (SWDs) with a frequency of 7-11 Hz and an amplitude significantly higher than the baseline (>2x).[16]
-
Behavioral Analysis: Review the synchronized video recordings. Score periods of behavioral arrest (cessation of movement, staring) and other subtle signs like vibrissae twitching that coincide with SWDs on the EEG.[1]
-
Quantitative Endpoints: For each animal, calculate the following parameters during the 60-minute post-PTZ recording period:
-
Number of Seizure Events: Total count of distinct SWD episodes.
-
Cumulative Seizure Duration (s): Sum of the durations of all SWD episodes.
-
Mean Seizure Duration (s): Average duration of a single SWD episode.
-
Seizure Latency (s): Time from PTZ injection to the onset of the first SWD episode.[4]
-
-
Statistical Analysis: Compare the quantitative endpoints between the Vehicle and this compound groups using an independent samples t-test or Mann-Whitney U test, depending on data distribution. A p-value < 0.05 will be considered statistically significant.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: Example Data from this compound Dose-Ranging Study
| Treatment Group | N | Cumulative SWD Duration (s) (Mean ± SEM) | % Reduction vs. Vehicle |
|---|---|---|---|
| Vehicle | 6 | 155.4 ± 12.1 | - |
| This compound (25 mg/kg) | 6 | 110.2 ± 10.5 | 29.1% |
| This compound (50 mg/kg) | 6 | 45.8 ± 7.3* | 70.5% |
| This compound (100 mg/kg) | 6 | 38.5 ± 6.9* | 75.2% |
*p < 0.05 compared to Vehicle group. Data are hypothetical.
Table 2: Example Data from Main Efficacy Study (this compound 50 mg/kg)
| Parameter | Vehicle Group (n=10) (Mean ± SEM) | This compound Group (n=10) (Mean ± SEM) | p-value |
|---|---|---|---|
| Number of Seizure Events | 18.2 ± 2.1 | 5.6 ± 1.3 | <0.001 |
| Cumulative Seizure Duration (s) | 160.1 ± 15.8 | 39.7 ± 8.2 | <0.001 |
| Mean Seizure Duration (s) | 8.8 ± 0.9 | 7.1 ± 0.7 | >0.05 |
| Latency to First Seizure (s) | 245 ± 31 | 510 ± 55 | <0.01 |
Data are hypothetical.
Expected Results
Administration of an effective dose of this compound is expected to significantly reduce nonconvulsive seizure activity induced by a subconvulsive dose of PTZ. Specifically, compared to the vehicle-treated group, the this compound group should exhibit:
-
A significant decrease in the total number of spike-and-wave discharge events.
-
A significant reduction in the cumulative duration of seizure activity.
-
A significant increase in the latency to the first seizure event.
These results would provide preclinical evidence supporting this compound's efficacy against absence-like seizures, consistent with its proposed mechanism of action as a T-type calcium channel blocker.
References
- 1. GAERS - Wikipedia [en.wikipedia.org]
- 2. This compound | C11H11NO2 | CID 6839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development of tolerance to the anticonvulsant effect of valproate but not to ethosuximide in a rat model of absence epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 6. Preclinical Epilepsy CRO - GAERS Model and EEG Biomarkers [synapcell.com]
- 7. The genetic absence epilepsy rat from Strasbourg as a model to decipher the neuronal and network mechanisms of generalized idiopathic epilepsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ndineuroscience.com [ndineuroscience.com]
- 10. biorxiv.org [biorxiv.org]
- 11. ndineuroscience.com [ndineuroscience.com]
- 12. Electrode implantation and EEG recording [bio-protocol.org]
- 13. support.datasci.com [support.datasci.com]
- 14. Recording EEG in Freely Moving Neonatal Rats Using a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Single injection of a low dose of pentylenetetrazole leads to epileptogenesis in an animal model of cortical dysplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
Phensuximide: A Novel Tool for Investigating Necroptosis in Neuronal Cultures
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Necroptosis is a form of regulated necrosis, a programmed cell death pathway independent of caspases, which is implicated in the pathophysiology of various neurodegenerative diseases. This pathway is primarily mediated by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) protein.[1][2][3] Phensuximide, an FDA-approved anti-epileptic drug, has been identified as a potent inhibitor of RIPK1 kinase activity.[4][5][6] This discovery positions this compound as a valuable tool compound for studying the mechanisms of necroptosis in neuronal cultures and for exploring potential therapeutic interventions for neurodegenerative disorders. These application notes provide detailed protocols for utilizing this compound to investigate its neuroprotective effects against necroptosis in neuronal cells.
Data Presentation
Table 1: Inhibitory Activity of this compound against Necroptosis
| Cell Line | Necroptosis Induction Stimulus | This compound IC₅₀ (µM) | Reference Compound | Reference Compound IC₅₀ (µM) |
| HT-29 (human colorectal cancer) | TSZ (TNF-α, Smac mimetic, z-VAD-FMK) | ~50-100 | Necrostatin-1 (Nec-1) | ~40 |
| MC-38 (murine colon adenocarcinoma) | TSZ (TNF-α, Smac mimetic, z-VAD-FMK) | ~100-200 | Necrostatin-1 (Nec-1) | Not specified |
| MEFs (mouse embryonic fibroblasts) | TSZ (TNF-α, Smac mimetic, z-VAD-FMK) | ~100-200 | Necrostatin-1 (Nec-1) | Not specified |
Note: IC₅₀ values for neuronal cell lines are not yet definitively established and should be determined empirically. The provided data from non-neuronal cell lines can serve as a starting point for concentration range finding in neuronal cultures.[7]
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the necroptosis signaling pathway and a general experimental workflow for studying the neuroprotective effects of this compound.
References
- 1. Induction Mechanism of Ferroptosis, Necroptosis, and Pyroptosis: A Novel Therapeutic Target in Nervous System Diseases [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. FDA-approved this compound inhibits RIPK1-dependent immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA-approved this compound inhibits RIPK1-dependent immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Phensuximide precipitation in aqueous solutions for in vitro assays
Technical Support Center: Phensuximide in In Vitro Assays
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals who encounter precipitation issues with this compound in aqueous solutions for in vitro assays. The following question-and-answer format addresses specific problems to help ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after I add it to my aqueous assay buffer or cell culture medium?
A1: this compound has limited solubility in water, which is the primary reason for precipitation. Several factors can cause the compound to fall out of solution:
-
Low Aqueous Solubility: this compound is a hydrophobic molecule, and its solubility in purely aqueous solutions is low.[1][2] The concentration you are trying to achieve may exceed its solubility limit in your buffer or medium.
-
Solvent Shock: When a concentrated stock of this compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous medium, the abrupt change in polarity can cause the compound to "crash out" or precipitate.[3]
-
Media Components: The complex mixture of salts, proteins (especially in serum-containing media), and amino acids in cell culture media can interact with this compound and reduce its solubility.[3]
-
Temperature and pH Shifts: Changes in temperature (e.g., moving from room temperature to a 37°C incubator) or pH can alter the solubility of a compound.[3] this compound solutions are most stable between pH 2 and 8.[1]
Q2: How should I prepare a this compound stock solution to minimize precipitation risk?
A2: Preparing a concentrated stock solution in a suitable organic solvent is the standard and recommended first step. Dimethyl sulfoxide (DMSO) and ethanol are common choices for compounds with limited aqueous solubility.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 189.21 g/mol | [6] |
| Aqueous Solubility | ~4.2 g/L (or 4.2 mg/mL) at 25°C | [1][7][8] |
| LogP | 0.7 - 1.16 | [6][9] |
| pKa | -1.86 (Predicted) | [7][8] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Source |
| Water | ~4.2 mg/mL | [1] |
| Methanol | Readily Soluble | [1][2] |
| Ethanol | Readily Soluble | [1][2] |
| Chloroform | Slightly Soluble | [7] |
| Ethyl Acetate | Slightly Soluble | [7] |
| DMSO | Soluble | [4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol provides a method for creating a high-concentration stock solution that can be frozen in aliquots for long-term storage.
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.
-
Weighing: Accurately weigh 18.92 mg of this compound powder.
-
Dissolving: Add 1 mL of sterile, cell culture-grade DMSO to the powder.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can assist, but do not overheat.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Dispense the solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.[10] Store these aliquots at -20°C or -80°C.
Q3: What is the correct procedure for diluting my this compound stock solution into the final aqueous medium?
A3: To avoid "solvent shock," the stock solution must be diluted gradually and mixed properly. Direct pipetting of a large volume of stock into the medium is a common cause of precipitation.
Protocol 2: Recommended Method for Diluting this compound into Aqueous Media
This protocol is designed to prevent precipitation during the final dilution step.
-
Pre-warm the Medium: Warm the required volume of your cell culture medium or assay buffer to the experimental temperature (e.g., 37°C).[10]
-
Calculate Volumes: Determine the volume of this compound stock needed for your desired final concentration. Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) is non-toxic to your cells, typically ≤ 0.5% and ideally ≤ 0.1%.
-
Serial or Step-wise Dilution:
-
Option A (For lower concentrations): Add the stock solution drop-wise to the pre-warmed, swirling medium. This gradual introduction helps the compound disperse and dissolve.[10]
-
Option B (For higher concentrations): Perform an intermediate dilution. First, dilute the stock solution into a smaller volume of medium (e.g., a 1:10 dilution). Vortex gently. Then, add this intermediate solution to the final volume of your medium.
-
-
Mix Thoroughly: After adding the this compound, cap the container and mix gently by inverting or swirling to ensure a homogenous solution.
-
Visual Inspection: Before adding the final solution to your cells or assay, visually inspect it against a light source for any signs of cloudiness or precipitate.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing this compound solutions.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting precipitation.
Q4: What advanced strategies can I consider if precipitation persists?
A4: If standard methods fail, you may need to explore formulation enhancement techniques. These methods often require significant validation to ensure they do not interfere with your assay.
-
Use of Co-solvents: Including a small, permissible amount of a water-miscible co-solvent (like ethanol or polyethylene glycol) in the final aqueous solution can sometimes improve solubility.
-
pH Adjustment: Since this compound is stable in a pH range of 2-8, ensure your final medium's pH is within this range and is properly buffered.[1] For some compounds, slight pH adjustments can significantly impact solubility.[11]
-
Use of Solubilizing Agents: For non-cell-based assays, detergents like Tween-20 or Triton X-100 at low concentrations (e.g., 0.01-0.05%) can help maintain solubility.[12] For cell-based assays, cyclodextrins can be used to form inclusion complexes that enhance aqueous solubility.[11] However, these agents must be tested for cell toxicity and assay interference.
References
- 1. This compound [drugfuture.com]
- 2. CAS 86-34-0: this compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. newdruginfo.com [newdruginfo.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. This compound | C11H11NO2 | CID 6839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 86-34-0 [m.chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. This compound (PD000396, WLWFNJKHKGIJNW-UHFFFAOYSA-N) [probes-drugs.org]
- 10. benchchem.com [benchchem.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Optimizing Phensuximide dosage to minimize neurotoxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Phensuximide in animal models, with a focus on minimizing neurotoxicity. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a succinimide anticonvulsant medication used to treat absence seizures.[1][2] Its primary mechanism of action is the blockade of voltage-gated sodium channels, which leads to a reduction in neuronal excitability.
Q2: What are the known neurotoxic effects of this compound in animal models?
A2: Specific, contemporary data on the neurotoxicity of this compound in animal models is limited in publicly available literature. Older studies suggest that high doses of succinimide anticonvulsants can lead to central nervous system depression.[1] Researchers should assume that dose-dependent neurotoxicity is a potential outcome and design studies to explicitly assess this.
Q3: Are there any known sex or species differences in this compound toxicity?
A3: There is limited information on sex-specific differences in this compound neurotoxicity. However, studies on other succinimides and anticonvulsants have shown that metabolic and physiological differences between sexes and species can influence drug efficacy and toxicity. Therefore, it is crucial to characterize the pharmacokinetic and toxicity profiles of this compound in both male and female animals of the chosen species.
Q4: What is the therapeutic window for this compound in common animal models?
A4: A definitive therapeutic window for this compound that balances efficacy and neurotoxicity has not been well-established in recent literature for various animal models. A critical first step in any research protocol involving this compound is to perform a dose-ranging study to determine the minimal effective dose (MED) for seizure control and the maximum tolerated dose (MTD) where neurotoxic signs begin to appear.
Troubleshooting Guides
Issue 1: Unexpected Behavioral Changes in Animals
| Symptom | Possible Cause | Troubleshooting Steps |
| Sedation, lethargy, ataxia (impaired coordination) | This compound dose is too high, leading to CNS depression. | 1. Immediately reduce the this compound dosage. 2. Conduct a thorough neurological exam (e.g., righting reflex, gait analysis). 3. Review dose calculations and administration route. 4. If symptoms persist, consider discontinuing the drug and consulting a veterinarian. |
| Hyperactivity, agitation, or stereotypies | Paradoxical reaction to the drug or off-target effects. | 1. Lower the this compound dose to see if the effect is dose-dependent. 2. Video record and quantify the specific behaviors. 3. Consider a different anticonvulsant if the behavior interferes with the study. |
| Seizure frequency is not decreasing or is increasing | Dose is sub-therapeutic or the animal model is not responsive to this compound. | 1. Confirm accurate dosing and administration. 2. Gradually increase the dose while carefully monitoring for neurotoxicity. 3. Verify that the seizure model is appropriate for a drug targeting absence seizures. |
Issue 2: Concerns about Sub-clinical Neurotoxicity
| Symptom | Possible Cause | Troubleshooting Steps |
| No overt clinical signs, but concern for neuronal damage | Neurotoxicity may be occurring at a cellular level without gross behavioral changes. | 1. Incorporate sensitive behavioral tests (e.g., Morris water maze for cognition, rotarod for motor coordination) into the study design.[3][4] 2. At the end of the study, perform histopathological analysis of key brain regions (e.g., hippocampus, cortex). 3. Analyze biochemical markers of neurotoxicity in blood or brain tissue (e.g., glial fibrillary acidic protein (GFAP), neuron-specific enolase (NSE)).[5][6][7][8][9] |
Experimental Protocols
Protocol 1: Dose-Ranging Study for Efficacy and Neurotoxicity
Objective: To determine the minimal effective dose (MED) and maximum tolerated dose (MTD) of this compound in a specific animal model.
Methodology:
-
Animal Model: Select a validated animal model for absence seizures (e.g., WAG/Rij rats).
-
Groups: Establish a vehicle control group and at least 3-5 this compound dose groups, starting from a low dose and escalating.
-
Administration: Administer this compound via the intended experimental route (e.g., intraperitoneal injection or oral gavage).
-
Efficacy Assessment: Monitor seizure frequency and duration using electroencephalography (EEG) for a defined period post-administration.
-
Neurotoxicity Assessment:
-
Behavioral: Conduct a battery of behavioral tests at peak drug concentration times. This should include tests for motor function (e.g., open field, rotarod) and general health observations.[3][4]
-
Clinical Signs: Record any observable signs of toxicity such as sedation, ataxia, or changes in posture.
-
-
Data Analysis: Determine the MED as the lowest dose that produces a significant reduction in seizure activity. The MTD is the highest dose that does not produce significant behavioral impairment or clinical signs of toxicity.
Protocol 2: Comprehensive Neurotoxicity Assessment
Objective: To conduct a detailed assessment of this compound's neurotoxic potential at and above the MED.
Methodology:
-
Groups: Use the MED, a dose above the MED (e.g., 1.5x or 2x MED), and a vehicle control.
-
Chronic Dosing: Administer the drug for a relevant duration (e.g., 14-28 days) to assess the effects of repeated exposure.
-
Behavioral Testing:
-
Terminal Procedures:
-
Histopathological Analysis:
-
Biochemical Analysis:
Data Presentation
Table 1: Example Dose-Response Data for this compound Efficacy and Motor Deficits
| Dose (mg/kg) | Seizure Reduction (%) | Rotarod Latency (s) | Open Field Distance (cm) |
| Vehicle | 0 | 120 ± 15 | 3500 ± 450 |
| 10 | 25 ± 8 | 115 ± 18 | 3400 ± 500 |
| 25 | 60 ± 12 | 110 ± 20 | 3200 ± 400 |
| 50 | 95 ± 5 | 80 ± 25 | 2500 ± 600 |
| 100 | 98 ± 3 | 40 ± 15 | 1500 ± 550 |
* Indicates a statistically significant difference from the vehicle control group (p < 0.05). Data are presented as mean ± standard deviation.
Table 2: Example Neurotoxicity Assessment Findings at a Supratherapeutic Dose
| Parameter | Vehicle Control | This compound (e.g., 75 mg/kg) |
| Behavioral | ||
| Morris Water Maze (Escape Latency, s) | 20 ± 5 | 45 ± 10 |
| Histopathology | ||
| Hippocampal CA1 Neuron Count | 500 ± 50 | 400 ± 60 |
| Fluoro-Jade B Positive Cells | 5 ± 2 | 50 ± 15 |
| Biochemical Markers | ||
| Brain MDA (nmol/mg protein) | 1.2 ± 0.3 | 2.5 ± 0.5 |
| Serum NSE (ng/mL) | 10 ± 2 | 25 ± 5* |
* Indicates a statistically significant difference from the vehicle control group (p < 0.05). Data are presented as mean ± standard deviation.
Visualizations
References
- 1. Anticonvulsant activity and toxicity of this compound, methsuximide and ethosuximide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A short review on behavioural assessment methods in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurobehavioral Testing - Specifications for the Conduct of Toxicity Studies by the Division of Translational Toxicology at the National Institute of Environmental Health Sciences - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Biochemical markers of neurotoxicity. A review of mechanistic studies and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical markers of neurotoxicity: research strategies and epidemiological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical markers of neurotoxicity in wildlife and human populations: considerations for method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Investigating Nickel-Induced Neurotoxicity: Associations with Gut Microbiota Dysbiosis and Ferroptosis [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Histopathological and Biochemical Assessment of Neuroprotective Effects of Sodium Valproate and Lutein on the Pilocarpine Albino Rat Model of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of Phensuximide stock solutions in DMSO at -20°C
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the long-term stability of Phensuximide stock solutions prepared in Dimethyl Sulfoxide (DMSO) and stored at -20°C.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound stock solutions in DMSO?
For long-term storage, it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C.[1][2] To minimize degradation due to repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[1][3]
Q2: How long can I expect a this compound stock solution in DMSO to be stable at -20°C?
Q3: What are the potential signs of this compound degradation in a DMSO stock solution?
Visual indicators of degradation can include color changes in the solution or the appearance of precipitates. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are necessary to accurately assess the stability and purity of the stock solution over time.
Q4: Can repeated freeze-thaw cycles affect the stability of my this compound stock solution?
Yes, repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of the compound.[1][3] It is highly recommended to aliquot the stock solution into smaller, single-use vials to maintain the integrity of the compound over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate forms in the stock solution upon thawing. | The compound's solubility limit in DMSO may have been exceeded, or the compound is degrading. | Gently warm the solution and vortex or sonicate to attempt redissolution.[2][4] If the precipitate does not dissolve, it may indicate degradation, and a fresh stock solution should be prepared. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded over time, leading to a lower effective concentration of this compound. | Perform a stability study to determine the usable lifespan of your stock solution under your specific storage conditions. Always use a fresh aliquot for critical experiments. |
| The vial of solid this compound appears empty or contains very little powder. | The compound may have been lyophilized, forming a thin film on the vial's walls, or it may be hygroscopic and have absorbed moisture. | Add the appropriate volume of DMSO to the vial and vortex or sonicate to ensure the compound is fully dissolved.[4] Store hygroscopic compounds in a desiccator.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mM.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C.
Protocol 2: Stability Assessment of this compound in DMSO using HPLC
A stability-indicating HPLC method is crucial for determining the long-term stability of this compound. While a specific method for this compound was not found, a general approach based on methods for similar compounds, like Ethosuximide, can be adapted.[5]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 column is commonly used for the separation of succinimide anticonvulsants.
-
Mobile Phase: A mixture of a buffer (e.g., 0.05 M sodium dihydrogen phosphate) and an organic solvent (e.g., methanol) is a typical mobile phase. The exact ratio and pH should be optimized to achieve good separation of this compound from any potential degradants.[5]
-
Detection: UV detection at an appropriate wavelength for this compound (e.g., 210 nm).
-
Procedure:
-
Prepare a fresh 10 mM stock solution of this compound in DMSO and immediately analyze it by HPLC to establish the initial concentration (T=0).
-
Store aliquots of the stock solution at -20°C.
-
At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw an aliquot and analyze it by HPLC.
-
Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of the compound remaining.
-
Data Presentation
Table 1: Hypothetical Long-Term Stability of this compound in DMSO at -20°C
| Time Point | This compound Concentration (%) | Observations |
| T = 0 | 100% | Clear, colorless solution |
| T = 1 Month | 98.5% | Clear, colorless solution |
| T = 3 Months | 95.2% | Clear, colorless solution |
| T = 6 Months | 88.7% | Appearance of a small degradation peak in the HPLC chromatogram |
Note: This data is hypothetical and should be confirmed by experimental analysis.
Visualizations
Caption: Workflow for assessing the stability of this compound stock solutions.
This compound is a member of the succinimide class of anticonvulsants. While the precise signaling pathways are not fully elucidated, it is understood to act on the central nervous system to suppress seizures.
Caption: Putative mechanism of this compound action in the CNS.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Investigation of ethosuximide stability under certain ICH-recommended stress conditions using a validated stability-indicating HPLC method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Addressing Phensuximide solubility challenges for high-concentration experiments
Welcome to the Phensuximide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing solubility challenges when working with this compound in high-concentration experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the maximum achievable concentration of this compound in common laboratory solvents?
A1: this compound exhibits high solubility in several organic solvents. In Dimethyl Sulfoxide (DMSO), concentrations up to 100 mg/mL can be achieved, often requiring sonication for complete dissolution.[1] It is also readily soluble in methanol and ethanol.[2] For aqueous solutions, the solubility is significantly lower.
Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What can I do?
A2: This is a common phenomenon known as "solvent-shifting" or "crashing out." To mitigate this, add the DMSO stock solution to the aqueous buffer slowly while vortexing. This gradual dilution helps to prevent the rapid change in solvent polarity that causes precipitation. Preparing an intermediate dilution in a co-solvent that is miscible with both DMSO and water, such as ethanol, can also be an effective strategy.
Q3: Can I heat the solution to increase the solubility of this compound?
A3: Gentle warming can be employed to aid in the dissolution of this compound, particularly when preparing concentrated stock solutions. However, it is crucial to monitor the temperature to avoid any potential degradation of the compound. After dissolution, allow the solution to slowly return to room temperature and visually inspect for any signs of precipitation.
Q4: What are the recommended storage conditions for high-concentration this compound stock solutions?
A4: To ensure the stability and longevity of your this compound stock solutions, it is recommended to prepare aliquots in single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and contamination.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving completely in the chosen solvent. | - Insufficient solvent volume.- Inadequate mixing.- Approaching solubility limit. | - Increase the solvent volume.- Use a vortex mixer or sonicator to enhance dissolution.- Gently warm the solution while monitoring for degradation. |
| Precipitation occurs immediately upon adding the DMSO stock to the aqueous medium. | - Rapid change in solvent polarity ("solvent-shifting"). | - Add the DMSO stock to the aqueous buffer dropwise while continuously vortexing.- Consider a serial dilution approach with an intermediate solvent like ethanol. |
| The solution is clear initially but forms a precipitate over time. | - Supersaturated solution.- Temperature fluctuations affecting solubility. | - Prepare a fresh solution at a slightly lower concentration.- Store the solution at a constant temperature. |
| Inconsistent experimental results with different batches of this compound solution. | - Degradation of the compound.- Inaccurate initial weighing or dilution. | - Prepare fresh stock solutions regularly.- Ensure the analytical balance is properly calibrated and use precise pipetting techniques. |
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various common laboratory solvents.
| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 | Not Specified | Ultrasonic assistance may be needed for complete dissolution.[1] |
| Methanol | ~196 | 25 | Calculated from 1g dissolving in 5.1g of methanol.[3][4] |
| Ethanol (95%) | ~105 | 25 | Calculated from 1g dissolving in 9.5g of ethanol.[3][4] |
| Water | 4.2 | 25 | Slightly soluble.[2][3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution (100 mg/mL in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 100 mg/mL stock solution, weigh 100 mg of this compound.
-
Transfer: Carefully transfer the weighed powder into a sterile microcentrifuge tube or vial.
-
Dissolution: Add the calculated volume of DMSO to the tube. For a 100 mg/mL solution, add 1 mL of DMSO.
-
Mixing: Securely cap the tube and vortex vigorously for 1-2 minutes. If the powder is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes, or until the solution becomes clear.
-
Visual Inspection: Visually inspect the solution against a light source to ensure that all of the solid has dissolved and the solution is free of particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution by Diluting a DMSO Stock in Aqueous Buffer
Materials:
-
High-concentration this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw Stock Solution: Remove an aliquot of the this compound DMSO stock solution from the freezer and allow it to thaw completely at room temperature.
-
Prepare Dilution Tube: In a new sterile microcentrifuge tube, add the required volume of the aqueous buffer.
-
Slow Addition and Mixing: While vigorously vortexing the aqueous buffer, slowly add the required volume of the this compound DMSO stock solution dropwise to the buffer.
-
Final Mixing: Continue to vortex for another 30-60 seconds to ensure the solution is homogeneous.
-
Use Immediately: It is recommended to use the freshly prepared working solution immediately to minimize the risk of precipitation.
Signaling Pathways and Experimental Workflows
This compound's Inhibition of the RIPK1 Kinase Pathway
This compound has been identified as an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of necroptosis, a form of programmed cell death. By inhibiting RIPK1 kinase activity, this compound can block the downstream signaling cascade that leads to necroptotic cell death.
References
Technical Support Center: Mitigating Off-Target Effects of Phensuximide in Cellular Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating the off-target effects of Phensuximide in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a succinimide anticonvulsant drug traditionally used in the treatment of absence seizures. Its primary on-target mechanism is believed to involve the inhibition of T-type calcium channels in the thalamus, which reduces the characteristic 3-Hz spike-and-wave discharges associated with these seizures.
Q2: What are the known and potential off-target effects of this compound?
Recent research has identified that this compound can inhibit the kinase activity of Receptor-Interacting serine/threonine Kinase 1 (RIPK1), a key regulator of necroptotic cell death.[1][2] Additionally, literature suggests several other potential off-target activities that researchers should be aware of, including:
-
Inhibition of depolarization-induced accumulation of cyclic AMP (cAMP) and cyclic GMP (cGMP).
-
Blockade of voltage-gated sodium channels.
-
Agonism at benzodiazepine receptors.
-
Inhibition of the cytochrome P450 enzyme, mephenytoin 4-hydroxylase (CYP2C19).
Q3: What are the initial signs of potential off-target effects in my cellular assay?
Observing the following in your experiments may indicate off-target effects of this compound:
-
Unexpected cytotoxicity: Significant cell death at concentrations where the on-target effect is not expected to be cytotoxic.
-
Phenotype inconsistent with on-target mechanism: Observing a cellular response that cannot be explained by the modulation of T-type calcium channels.
-
Discrepancy with genetic validation: If genetic knockdown or knockout of the intended target (e.g., a specific T-type calcium channel subunit) does not replicate the phenotype observed with this compound treatment.
-
Inconsistent results with other T-type calcium channel blockers: If other structurally different T-type calcium channel inhibitors do not produce the same cellular phenotype.
Q4: How can I confirm that the observed cellular phenotype is due to an on-target or off-target effect of this compound?
To dissect the on-target versus off-target effects of this compound, a combination of the following strategies is recommended:
-
Dose-response analysis: A clear correlation between the concentration of this compound and the observed phenotype is the first step. Comparing the EC50/IC50 of your observed phenotype with the known potency of this compound for its on-target and off-target interactions can provide initial clues.
-
Orthogonal pharmacological validation: Use a structurally different T-type calcium channel blocker. If this compound recapitulates the phenotype, it strengthens the evidence for an on-target effect.
-
Genetic validation: Employ techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the intended target (T-type calcium channels). If the phenotype persists, it is likely an off-target effect.
-
Rescue experiments: In a target knockdown/knockout background, express a version of the target that is resistant to the knockdown. If this "rescues" the phenotype, it confirms the on-target activity.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Solution |
| High levels of unexpected cell death, especially if accompanied by cell swelling and membrane rupture. | Inhibition of RIPK1 kinase activity, leading to the induction or potentiation of necroptosis. | 1. Perform a necroptosis assay (e.g., LDH release assay) in the presence and absence of a specific necroptosis inhibitor like Necrostatin-1 to see if it reverses the this compound-induced cell death. 2. Measure the phosphorylation of MLKL (a downstream substrate of RIPK1) by Western blot to confirm RIPK1 pathway inhibition. 3. Use a lower concentration of this compound in your primary assay. |
| Changes in cellular signaling pathways involving cAMP or cGMP. | Direct inhibition of adenylyl or guanylyl cyclase, or phosphodiesterase activity by this compound. | 1. Measure intracellular cAMP and cGMP levels using commercially available ELISA or FRET-based assays. 2. Use specific activators or inhibitors of the cAMP/cGMP pathways to see if they can modulate the this compound-induced phenotype. |
| Alterations in neuronal firing patterns or membrane potential not consistent with T-type calcium channel blockade. | Blockade of voltage-gated sodium channels. | 1. Perform electrophysiology experiments (e.g., patch-clamp) to directly measure the effect of this compound on sodium currents. 2. Use a specific voltage-gated sodium channel blocker (e.g., Tetrodotoxin) to see if it phenocopies the effect of this compound. |
| Anxiolytic-like or sedative effects observed in behavioral assays or neuronal cultures. | Agonism at benzodiazepine receptors. | 1. Perform a competitive radioligand binding assay using a known benzodiazepine receptor ligand to determine the binding affinity of this compound. 2. Use a benzodiazepine receptor antagonist (e.g., Flumazenil) to see if it can reverse the effects of this compound. |
| Variability in results when using different cell types or when co-administering other drugs. | Inhibition of CYP2C19, leading to altered metabolism of this compound or other compounds in the assay. | 1. If using primary cells or cell lines with metabolic capacity, be aware of potential drug-drug interactions. 2. Perform an in vitro mephenytoin 4'-hydroxylase inhibition assay to determine the IC50 of this compound for CYP2C19. |
Quantitative Data Summary
| Off-Target | Assay Type | Reported/Expected Effect | Quantitative Data (IC50/Ki) | Reference |
| RIPK1 Kinase | In vitro kinase assay, Cellular necroptosis assay | Inhibition of kinase activity, prevention of necroptosis | Not explicitly stated, but effective at concentrations around 100-200 µM in cellular assays. | [1][2][3] |
| Voltage-Gated Sodium Channels | Electrophysiology, Radioligand binding assay | Blockade of sodium currents | Not available in public literature. | Suggested by mechanism of other anticonvulsants. |
| Benzodiazepine Receptors | Radioligand binding assay | Agonist activity | Not available in public literature. | Suggested by some pharmacological profiles. |
| cAMP/cGMP Signaling | Cellular accumulation assays | Inhibition of depolarization-induced accumulation | Not available in public literature. | |
| Mephenytoin 4-Hydroxylase (CYP2C19) | In vitro enzyme inhibition assay | Competitive inhibition | Not available in public literature. |
Experimental Protocols
Protocol 1: Assessing this compound-Induced Necroptosis
Objective: To determine if this compound induces or sensitizes cells to necroptosis through its off-target inhibition of RIPK1.
Methodology:
-
Cell Culture:
-
Plate a cell line known to be sensitive to necroptosis (e.g., HT-29, L929) in a 96-well plate at a density that allows for 70-80% confluency on the day of the experiment.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Treatment:
-
Prepare a dose-response curve of this compound (e.g., 10 µM to 500 µM).
-
Prepare a necroptosis-inducing cocktail. A common combination is TNF-α (20 ng/mL), a Smac mimetic (e.g., Birinapant, 100 nM), and a pan-caspase inhibitor (e.g., z-VAD-fmk, 20 µM).
-
Include the following controls:
-
Vehicle control (e.g., DMSO).
-
Necroptosis-inducing cocktail alone.
-
This compound alone at various concentrations.
-
This compound at various concentrations + necroptosis-inducing cocktail.
-
A known RIPK1 inhibitor (e.g., Necrostatin-1, 30 µM) + necroptosis-inducing cocktail as a positive control for inhibition.
-
-
-
Incubation:
-
Incubate the cells with the respective treatments for a predetermined time (e.g., 6-24 hours). The optimal time should be determined empirically for your cell line.
-
-
Lactate Dehydrogenase (LDH) Release Assay:
-
After incubation, carefully collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Lyse the remaining cells to measure the maximum LDH release.
-
Calculate the percentage of cytotoxicity as: (% Cytotoxicity) = 100 * (Experimental LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH).
-
-
Data Analysis:
-
Plot the percentage of cytotoxicity against the concentration of this compound. An increase in cytotoxicity in the presence of the necroptosis-inducing cocktail that is mitigated by this compound would suggest an inhibitory effect on the necroptotic pathway.
-
Protocol 2: Validating Off-Target Effects using siRNA Knockdown and Rescue
Objective: To confirm if an observed phenotype is due to an off-target effect of this compound by genetically removing the intended target.
Methodology:
-
siRNA Transfection:
-
Select a validated siRNA targeting the alpha subunit of the relevant T-type calcium channel (e.g., CACNA1G, CACNA1H, or CACNA1I).
-
Transfect your cell line with the target-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubate for 48-72 hours to allow for target protein knockdown.
-
-
Verification of Knockdown:
-
Harvest a subset of the cells and verify the knockdown efficiency by Western blot or qRT-PCR for the target T-type calcium channel subunit.
-
-
This compound Treatment and Phenotypic Assay:
-
Re-plate the siRNA-transfected cells for your specific cellular assay.
-
Treat the cells with this compound at the desired concentration.
-
Perform your cellular assay to measure the phenotype of interest.
-
-
Rescue Experiment (Optional but Recommended):
-
Co-transfect cells with the siRNA and a plasmid expressing an siRNA-resistant version of the target T-type calcium channel. This is typically achieved by introducing silent mutations in the siRNA-binding site of the cDNA.
-
Perform the this compound treatment and phenotypic assay as described above.
-
-
Data Analysis:
-
If the this compound-induced phenotype persists in the cells with the knocked-down target, it strongly suggests an off-target effect.
-
If the phenotype is absent in the knockdown cells and reappears in the "rescued" cells, this confirms an on-target effect.
-
Visualizations
Caption: this compound's signaling pathways.
Caption: Workflow for mitigating off-target effects.
References
Phensuximide Bioavailability Enhancement: A Technical Support Center for Preclinical Rodent Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Phensuximide in preclinical rodent studies.
Overview of this compound and Bioavailability Challenges
This compound is a succinimide anticonvulsant used in the treatment of epilepsy.[1][2][3] A significant hurdle in its preclinical evaluation is its limited water solubility, which can lead to poor and variable oral bioavailability.[2][4] This guide offers strategies and detailed protocols to overcome these challenges, ensuring more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that affect its oral bioavailability?
A1: this compound's oral bioavailability is primarily influenced by its low aqueous solubility. Understanding its properties is the first step in developing an effective formulation strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Bioavailability |
| Molecular Formula | C₁₁H₁₁NO₂ | - |
| Molecular Weight | 189.21 g/mol [1][3][4] | - |
| Melting Point | 71-73 °C[3][4] | Relatively low melting point may be suitable for melt-based formulation methods. |
| Water Solubility | ~4.2 mg/mL (4200 mg/L) at 25°C[4][5] | Low solubility is a primary rate-limiting step for absorption, potentially leading to low bioavailability. |
| LogP | 0.7[3] | Indicates moderate lipophilicity, suggesting permeability may not be a major barrier if the drug is solubilized. |
| Chemical Stability | Aqueous solutions are fairly stable at pH 2-8.[4] | Stable in the physiological pH range of the stomach and small intestine. |
Q2: My in vivo rodent study shows low and highly variable plasma concentrations of this compound. What are the potential causes?
A2: Low and erratic plasma exposure is a common problem for poorly soluble compounds. The issue can typically be traced to three main areas: the formulation, the administration procedure, or analytical errors.
Q3: What formulation strategies can I use to improve the oral bioavailability of this compound?
A3: Several formulation strategies can enhance the solubility and dissolution of poorly water-soluble drugs like this compound.[6][7] The choice of strategy depends on the experimental goals, available resources, and the required dose.
Table 2: Formulation Strategies to Enhance this compound Bioavailability
| Strategy | Description | Advantages | Disadvantages |
| Micronization/ Nanosuspension | Reducing the particle size of the drug increases the surface area available for dissolution.[8] | Simple concept; can be effective for dissolution rate-limited drugs. | May not be sufficient for very poorly soluble compounds; risk of particle agglomeration. |
| Co-solvents | Using a mixture of water-miscible solvents (e.g., PEG 400, propylene glycol, ethanol) to increase solubility. | Simple to prepare; can achieve high drug loading in solution. | Risk of drug precipitation upon dilution in the GI tract; potential for solvent toxicity at high doses. |
| Lipid-Based Formulations (e.g., SEDDS) | Dissolving the drug in a mixture of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion in the GI tract.[8] | Enhances solubility and can bypass first-pass metabolism via lymphatic transport.[6] | More complex to develop; potential for GI side effects from surfactants. |
| Amorphous Solid Dispersions | Dispersing the drug in its high-energy, non-crystalline (amorphous) state within a polymer matrix.[6][8] | Significantly increases aqueous solubility and dissolution rate. | Requires specialized equipment (e.g., spray dryer, hot-melt extruder); potential for physical instability (recrystallization). |
Troubleshooting Guides & Experimental Protocols
This section provides detailed methodologies for common procedures in preclinical rodent studies with this compound.
Guide 1: Formulation Preparation
Protocol 1.1: Preparation of a Simple this compound Suspension (10 mg/mL)
-
Objective: To prepare a basic aqueous suspension for oral gavage.
-
Materials:
-
This compound powder
-
Wetting agent (e.g., 0.5% Tween® 80)
-
Suspending agent (e.g., 0.5% carboxymethylcellulose - CMC)
-
Purified water
-
Mortar and pestle
-
Graduated cylinder and magnetic stirrer
-
-
Procedure:
-
Weigh the required amount of this compound.
-
In the mortar, add a small amount of the wetting agent to the this compound powder and triturate to form a smooth, uniform paste. This prevents clumping.
-
Prepare the vehicle by dissolving the suspending agent (CMC) in purified water. This may require heating or stirring for an extended period. Allow to cool to room temperature.
-
Gradually add the this compound paste to the vehicle while stirring continuously with a magnetic stirrer.
-
Continue stirring for at least 30 minutes to ensure homogeneity.
-
QC Check: Visually inspect for uniform dispersion. The suspension should be re-suspended by gentle shaking before each administration.
-
Protocol 1.2: Preparation of a Lipid-Based Formulation (Simple SEDDS)
-
Objective: To prepare a Self-Emulsifying Drug Delivery System (SEDDS) to enhance solubility and absorption.
-
Materials:
-
This compound powder
-
Oil (e.g., Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® RH 40)
-
Co-solvent (e.g., Transcutol® HP)
-
Glass vial and magnetic stirrer/vortex mixer
-
-
Procedure:
-
Determine the desired ratio of oil, surfactant, and co-solvent. A common starting point is a 1:1 ratio of surfactant to a pre-mixed oil/co-solvent phase.
-
Weigh the surfactant and co-solvent into a glass vial. Mix thoroughly.
-
Weigh and add the oil to the mixture and mix until a clear, homogenous solution is formed.
-
Add the weighed this compound powder to the lipid mixture.
-
Gently heat (to ~40°C) and stir or vortex until the drug is completely dissolved.
-
QC Check: To test the self-emulsification property, add one drop of the formulation to a beaker of water with gentle stirring. It should rapidly form a fine, milky emulsion.
-
Guide 2: Oral Administration in Rodents
Protocol 2.1: Oral Gavage Procedure in Rats
-
Objective: To accurately administer a liquid formulation directly into the stomach.
-
Materials:
-
Appropriately sized gavage needle (e.g., 18-gauge, 2-3 inch curved stainless steel needle with a ball tip for adult rats).
-
Syringe (1-3 mL).
-
Prepared this compound formulation.
-
-
Procedure:
-
Acclimate the rats to handling to reduce stress.[9]
-
Draw the precise dose volume into the syringe. Ensure the formulation is well-suspended if applicable.
-
Gently but firmly restrain the rat. The head and body should be in a straight line to facilitate passage of the needle.
-
Insert the gavage needle into the mouth, slightly to one side, and gently advance it along the roof of the mouth towards the esophagus. The rat should swallow the needle as it advances. If resistance is met, do not force it.
-
Once the needle is in the esophagus (the tip should be approximately at the level of the last rib), administer the formulation smoothly and not too rapidly.
-
Withdraw the needle in a single, smooth motion.
-
Monitor the animal for any signs of distress, such as gasping or leakage of the formulation from the mouth or nose, which could indicate improper administration.[10][11]
-
Guide 3: Pharmacokinetic Study Design and Analysis
Protocol 3.1: Basic Pharmacokinetic (PK) Study Design
-
Objective: To determine key PK parameters (Cmax, Tmax, AUC) of a this compound formulation.
-
Design:
-
Animals: Use a sufficient number of animals per group (e.g., n=3-5 male Sprague-Dawley rats).
-
Acclimation: Allow at least 3-5 days for animals to acclimate to the facility.
-
Fasting: Fast animals overnight (8-12 hours) before dosing to reduce variability from food effects, but allow free access to water.
-
Dosing: Administer the selected this compound formulation via oral gavage. Record the exact time of dosing for each animal.
-
Blood Sampling: Collect blood samples (e.g., 100-200 µL) at predetermined time points. A typical sparse sampling schedule might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge immediately to separate plasma. Store plasma samples at -80°C until analysis.
-
Protocol 3.2: this compound Quantification in Plasma (LC-MS/MS)
-
Objective: To accurately measure this compound concentrations in plasma samples.
-
Methodology Outline:
-
Sample Preparation: Use protein precipitation to extract the drug. Add a volume of cold acetonitrile (e.g., 3x the plasma volume) containing an internal standard (e.g., a structurally similar, stable-isotope labeled compound) to a known volume of plasma. Vortex and then centrifuge to pellet the precipitated proteins.
-
Chromatography: Use a C18 reverse-phase HPLC column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid to improve peak shape.
-
Mass Spectrometry: Use a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor for a specific precursor-to-product ion transition for this compound and the internal standard.
-
Quantification: Create a calibration curve using blank plasma spiked with known concentrations of this compound. Quantify the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Table 3: Sample Pharmacokinetic Parameters for this compound (Hypothetical Data for Comparison)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 850 ± 150 | 2.0 | 4500 | 100% (Reference) |
| SEDDS Formulation | 10 | 2100 ± 300 | 0.5 | 11250 | 250% |
| IV Solution | 2 | 1500 ± 200 | 0.08 | 3000 | - |
(Note: IV data is used to calculate absolute bioavailability, while different oral formulations are compared for relative bioavailability.)
Guide 4: Relevant Signaling Pathway
Recent research has identified this compound as an inhibitor of Receptor-Interacting Serine/Threonine Kinase 1 (RIPK1), a key protein involved in inflammation and cell death pathways.[12] While this is related to its mechanism of action rather than bioavailability, understanding the drug's molecular targets is crucial for comprehensive preclinical evaluation.
References
- 1. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. CAS 86-34-0: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C11H11NO2 | CID 6839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [drugfuture.com]
- 5. This compound | 86-34-0 [chemicalbook.com]
- 6. upm-inc.com [upm-inc.com]
- 7. stm.bookpi.org [stm.bookpi.org]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. FDA-approved this compound inhibits RIPK1-dependent immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Phensuximide Resistance in Chronic Epilepsy Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential Phensuximide resistance in chronic epilepsy models. The information is presented in a question-and-answer format to directly address specific experimental issues.
FAQs and Troubleshooting Guides
1. General Information
Q1: What is this compound and what is its primary mechanism of action?
This compound is a succinimide anticonvulsant medication used in the treatment of absence seizures.[1] Its mechanism of action is thought to involve the inhibition of T-type calcium channels, which are crucial in generating the characteristic spike-and-wave discharges of absence seizures.[2] Additionally, it may depress nerve transmission in the motor cortex.[1] Some evidence also suggests it inhibits the accumulation of cyclic AMP and cyclic GMP in depolarized brain tissue.
Q2: What are the common chronic epilepsy models used to study anti-epileptic drugs (AEDs)?
Several preclinical models are used to induce chronic epilepsy and study the efficacy of AEDs. The most common include:
-
Chemical convulsant models:
-
Kainic Acid Model: Systemic or intracerebral administration of kainic acid, a glutamate analog, induces status epilepticus (SE) and subsequent spontaneous recurrent seizures, mimicking features of temporal lobe epilepsy (TLE).[3][4]
-
Pilocarpine Model: Administration of the muscarinic acetylcholine receptor agonist, pilocarpine, also induces SE leading to a chronic epileptic state resembling human TLE.[5][6][7]
-
-
Electrical stimulation models:
2. Investigating this compound Resistance
Q3: My chronic epilepsy model is showing a reduced response to this compound over time. What are the potential mechanisms of this resistance?
While specific research on this compound resistance is limited, two primary hypotheses for AED resistance can be investigated in your model:
-
The Transporter Hypothesis: This theory suggests that the overexpression of efflux transporters at the blood-brain barrier (BBB), such as P-glycoprotein (P-gp), can actively pump AEDs out of the brain, preventing them from reaching their therapeutic concentration.
-
The Target Hypothesis: This hypothesis posits that alterations in the molecular target of the drug can reduce its efficacy. For this compound, this would likely involve changes in the expression or function of T-type calcium channels.[11]
Troubleshooting Guide: The Transporter Hypothesis
Q4: How can I determine if this compound is a substrate for efflux transporters like P-glycoprotein in my epilepsy model?
Experimental Workflow: Investigating this compound as an Efflux Transporter Substrate
Caption: Workflow to test if this compound is a P-gp substrate.
Q5: What quantitative data should I collect to support the transporter hypothesis?
Summarize your findings in a structured table for clear comparison.
| Experiment | Metric | Control Group (this compound alone) | Experimental Group (this compound + P-gp Inhibitor) | Interpretation of Positive Result |
| In Vitro Transwell Assay | Efflux Ratio | (B-A permeability) / (A-B permeability) | Efflux ratio should be lower | An efflux ratio >2 in the control group that is significantly reduced by a P-gp inhibitor suggests this compound is a substrate. |
| In Vivo Microdialysis | Brain-to-Plasma Concentration Ratio | [this compound]brain / [this compound]plasma | Ratio should be higher | A statistically significant increase in the brain-to-plasma ratio in the presence of a P-gp inhibitor. |
| Seizure Frequency | Seizures per day | Baseline seizure frequency on this compound | Seizure frequency should be lower | A significant reduction in seizure frequency after co-administration of a P-gp inhibitor. |
Troubleshooting Guide: The Target Hypothesis
Q6: How can I investigate if alterations in T-type calcium channels are responsible for this compound resistance in my model?
Alterations in the expression, subunit composition, or function of T-type calcium channels could lead to reduced sensitivity to this compound.
Experimental Workflow: Investigating Target Alterations
Caption: Workflow for investigating target-site resistance to this compound.
Q7: What quantitative data would indicate target-site resistance?
Present your molecular and electrophysiological data in clear tables.
Table: T-type Calcium Channel Subunit Expression
| Subunit | Analysis Method | Relative Expression in Resistant Animals (vs. Control) | Interpretation of Positive Result |
| Cav3.1 | qPCR / Western Blot | e.g., 2.5-fold increase | Upregulation of specific subunits may alter channel properties. |
| Cav3.2 | qPCR / Western Blot | e.g., No significant change | |
| Cav3.3 | qPCR / Western Blot | e.g., 0.8-fold decrease | Downregulation of a sensitive subunit could contribute to resistance. |
Table: Electrophysiological Properties of T-type Calcium Currents
| Parameter | Control Animals | This compound-Resistant Animals | Interpretation of Positive Result |
| Current Density (pA/pF) | e.g., -15.2 ± 1.8 | e.g., -25.7 ± 2.5 | Increased current density suggests more channels are present. |
| Voltage-dependence of activation | e.g., V1/2 = -60.3 mV | e.g., V1/2 = -65.1 mV | A shift in activation voltage could alter drug binding. |
| % Inhibition by this compound | e.g., 65.4% ± 5.1% | e.g., 20.1% ± 4.3% | A significant reduction in the inhibitory effect of this compound on T-type currents. |
Strategies to Overcome Potential this compound Resistance
Q8: If I suspect this compound resistance, what strategies can I explore to restore efficacy?
Based on the potential mechanisms of resistance, several strategies can be investigated:
-
Combination Therapy: Combining this compound with an AED that has a different mechanism of action may produce a synergistic effect. For example, combining a succinimide like Ethosuximide with Valproic acid has shown synergistic effects in preclinical models.[12]
-
Efflux Transporter Inhibition: If the transporter hypothesis is confirmed, co-administration of a P-gp inhibitor could increase the brain concentration of this compound.
-
Novel Formulations: Investigating novel drug delivery systems designed to bypass or saturate efflux transporters at the BBB could be a long-term strategy.
Logical Relationship: Overcoming this compound Resistance
Caption: Strategies to address this compound resistance.
Experimental Protocols
Protocol 1: Kainic Acid (KA)-Induced Chronic Epilepsy Model in Mice
This protocol describes the induction of status epilepticus (SE) and subsequent chronic epilepsy using systemic administration of kainic acid.
-
Animal Preparation: Use adult male C57BL/6 mice (8-10 weeks old). House animals individually with free access to food and water.
-
KA Solution Preparation: Dissolve kainic acid monohydrate in sterile 0.9% saline to a final concentration of 1 mg/mL. Prepare fresh on the day of the experiment.
-
Induction of Status Epilepticus (SE):
-
Administer a single intraperitoneal (i.p.) injection of KA at a dose of 20-30 mg/kg.
-
Observe the animals continuously for behavioral seizures using a modified Racine scale.
-
SE is characterized by continuous seizures (stage 4-5) for at least 30 minutes.
-
-
SE Termination: After 90-120 minutes of SE, administer diazepam (10 mg/kg, i.p.) to reduce mortality.
-
Post-SE Care:
-
Provide supportive care, including subcutaneous saline for hydration and softened food.
-
Monitor the animals daily for the first week.
-
-
Chronic Phase: Spontaneous recurrent seizures typically begin to appear 1-2 weeks after SE. Monitor seizure frequency using video-EEG recordings.
Protocol 2: Pilocarpine-Induced Chronic Epilepsy Model in Rats
This protocol uses lithium pre-treatment to potentiate the effects of pilocarpine.
-
Animal Preparation: Use adult male Sprague-Dawley rats (200-250g).
-
Lithium Pre-treatment: Administer lithium chloride (3 mEq/kg, i.p.) 18-24 hours before pilocarpine.
-
Scopolamine Administration: To reduce peripheral cholinergic effects, administer scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes before pilocarpine.
-
Pilocarpine Administration: Administer pilocarpine hydrochloride (30 mg/kg, i.p.).
-
Behavioral Monitoring: Continuously monitor the animals for seizure activity using the Racine scale.
-
SE Termination: After 90 minutes of continuous seizure activity, administer diazepam (10 mg/kg, i.p.).
-
Post-SE Care: Provide supportive care as described in the KA model.
-
Chronic Phase: Spontaneous seizures typically emerge after a latent period of 1-4 weeks.
Protocol 3: Amygdala Kindling Model of Epilepsy in Rats
This protocol describes the surgical implantation of an electrode and the kindling procedure.
-
Surgical Implantation:
-
Anesthetize the rat (e.g., with isoflurane).
-
Using a stereotaxic frame, implant a bipolar electrode into the basolateral amygdala.
-
Secure the electrode assembly to the skull with dental cement.
-
Allow a one-week recovery period.
-
-
Afterdischarge Threshold (ADT) Determination:
-
Deliver a series of monophasic square-wave pulses (1 ms, 60 Hz) of increasing intensity, starting at 20 µA, for 1 second.
-
The ADT is the lowest current intensity that elicits an afterdischarge of at least 3 seconds.
-
-
Kindling Stimulation:
-
Stimulate the rat once daily at its ADT.
-
Record the behavioral seizure severity using the Racine scale and the afterdischarge duration.
-
-
Fully Kindled State: The animal is considered fully kindled when it consistently exhibits stage 5 seizures for at least 3 consecutive days.
-
Drug Testing: Once fully kindled, the model is stable for testing the efficacy of AEDs like this compound. Administer the drug and assess its effect on seizure severity and afterdischarge duration following electrical stimulation.
References
- 1. This compound | C11H11NO2 | CID 6839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. researchgate.net [researchgate.net]
- 4. The kainic acid model of temporal lobe epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pilocarpine Model of Temporal Lobe Epilepsy and EEG Monitoring Using Radiotelemetry System in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine [bio-protocol.org]
- 7. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. Kindling model of epilepsy - Wikipedia [en.wikipedia.org]
- 10. Rodent Kindling Model of Temporal Lobe Epilepsy - Creative Biolabs [creative-biolabs.com]
- 11. Low threshold T-type calcium channels as targets for novel epilepsy treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic anticonvulsant effect of valproic acid and ethosuximide on pentylenetetrazole-induced epileptic phenomena in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for preparing Phensuximide working solutions from stock
This technical support center provides best practices, troubleshooting advice, and frequently asked questions for the preparation and use of Phensuximide working solutions in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing concentrated stock solutions of this compound.[1] Ethanol can also be used. For some applications, a stock solution can be prepared in alcohol and then further diluted.[2]
Q2: How should this compound powder and stock solutions be stored?
A2: this compound powder should be stored in a tightly sealed container. Stock solutions, particularly in DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for short to medium-term storage (up to 3 months) or at -80°C for long-term storage.[1]
Q3: What are the typical working concentrations of this compound for in vitro experiments?
A3: The optimal working concentration of this compound will vary depending on the specific cell line and experimental design. However, concentrations in the micromolar range are commonly used. For example, in studies investigating its effects on RIPK1 kinase activity, concentrations up to 200 µM have been used.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is harmful if swallowed.[4][5] It is important to wash hands thoroughly after handling.[4][5] Avoid inhalation of dust and contact with skin and eyes.[6] Personal protective equipment, including gloves, lab coat, and safety glasses, should be worn.[2][7] All handling of the powder should ideally be done in a well-ventilated area or a chemical fume hood.[6]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for stock solutions. |
| Ethanol | Soluble | Can be used for stock solutions. |
| Water | Slightly soluble | Not ideal for concentrated stock solutions. |
Table 2: Typical Working Concentrations for In Vitro Assays
| Assay Type | Cell Line | Concentration Range | Reference |
| RIPK1 Inhibition | HT-29, MC-38 | 50 - 200 µM | [3] |
| Neuroprotection | SH-SY5Y, Primary Neurons | 1 - 50 µM | Adapted from[8][9][10] |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions for an In Vitro Neuroprotection Assay
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO and subsequent dilution to a working concentration for treating neuronal cells.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Neuronal cells (e.g., SH-SY5Y)
Procedure:
Part 1: Preparation of 100 mM this compound Stock Solution
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 189.21 g/mol .
-
To prepare 1 mL of a 100 mM stock solution, you will need:
-
0.1 mol/L * 0.001 L * 189.21 g/mol = 0.018921 g = 18.92 mg
-
-
-
Weigh the this compound powder:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out 18.92 mg of this compound powder into the tube.
-
-
Dissolve the powder in DMSO:
-
Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquot and store the stock solution:
-
Aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Part 2: Preparation of this compound Working Solution
-
Determine the final desired concentration:
-
For this example, we will prepare a 10 µM working solution.
-
-
Dilute the stock solution:
-
On the day of the experiment, thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, to make a 1 mM intermediate solution, add 1 µL of the 100 mM stock to 99 µL of sterile cell culture medium.
-
To prepare the final 10 µM working solution, add 1 µL of the 1 mM intermediate solution to 99 µL of cell culture medium in each well of your cell culture plate.
-
Note: To minimize DMSO-induced toxicity, ensure the final concentration of DMSO in the cell culture medium is below 0.5%.[11]
-
Troubleshooting Guide
Q: My this compound powder is not dissolving in the solvent.
A:
-
Insufficient vortexing/mixing: Ensure you have vortexed the solution for an adequate amount of time.
-
Solvent quality: Use anhydrous (water-free) DMSO, as absorbed water can reduce solubility.
-
Temperature: Gentle warming of the solution in a 37°C water bath may help to dissolve the compound.
-
Sonication: If available, brief sonication can also aid in dissolution.
Q: I observed a precipitate after diluting my this compound stock solution in the aqueous cell culture medium.
A:
-
Rapid dilution: Adding the DMSO stock solution too quickly to the aqueous medium can cause the compound to precipitate. Try adding the stock solution dropwise while gently vortexing the medium.
-
Concentration is too high: The concentration of this compound in the final working solution may be above its solubility limit in the aqueous medium. Try preparing a lower concentration working solution.
-
Stepwise dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Temperature of the medium: Ensure the cell culture medium is at room temperature or 37°C before adding the this compound stock solution.
Q: My cells are showing signs of toxicity even at low concentrations of this compound.
A:
-
DMSO toxicity: The final concentration of DMSO in your working solution may be too high for your specific cell line. It is crucial to keep the final DMSO concentration below 0.5%, and for sensitive cell lines, even lower concentrations may be necessary.[11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Mycoplasma contamination: Mycoplasma contamination can make cells more sensitive to chemical treatments. Test your cell cultures for mycoplasma.[12][13]
Q: I am seeing inconsistent results between experiments.
A:
-
Stock solution stability: Avoid repeated freeze-thaw cycles of your this compound stock solution by preparing single-use aliquots.[1]
-
Fresh working solutions: Always prepare fresh working solutions from the stock solution for each experiment.
-
Pipetting accuracy: Ensure your micropipettes are properly calibrated for accurate dilutions.
-
Cell passage number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. uspmsds.com [uspmsds.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 12. adl.usm.my [adl.usm.my]
- 13. Cell Culture Troubleshooting [sigmaaldrich.com]
Identifying and minimizing Phensuximide-induced behavioral side effects in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phensuximide in mouse models. The focus is on identifying and minimizing potential behavioral side effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Unexpected increase or decrease in locomotor activity in the open-field test. | Dose-dependent effects of this compound on motor function or anxiety. | - Review the dose-response relationship. Consider testing a wider range of doses. - Ensure proper acclimatization of mice to the testing room to reduce stress-induced hyperactivity. - Compare with a positive control for hyperactivity (e.g., amphetamine) and a positive control for hypoactivity (e.g., chlorpromazine) to contextualize the observed effects. |
| Inconsistent results in the rotarod test, with some mice showing impairment and others not. | Inter-animal variability in drug metabolism and sensitivity. Improper training on the apparatus. | - Increase the sample size to improve statistical power. - Ensure all mice receive consistent and thorough training on the rotarod before the test day. - Monitor for signs of overt toxicity (e.g., sedation, ataxia) that could interfere with performance. |
| Mice exhibit conflicting anxiety-like behaviors in the elevated plus-maze (e.g., increased open arm time but also increased freezing). | Complex drug effects on different aspects of anxiety and exploration. | - Analyze additional behavioral parameters, such as head-dipping and stretch-attend postures, for a more comprehensive assessment of anxiety. - Consider using an additional anxiety test, such as the light-dark box test, to confirm the findings. |
| Observed behavioral effects are transient and disappear with repeated dosing. | Development of tolerance to the behavioral side effects of this compound. | - Conduct a longitudinal study to characterize the time course of tolerance development. - If tolerance is a concern for the experimental paradigm, consider using a drug-naive group for each time point. |
Frequently Asked Questions (FAQs)
Q1: What are the expected behavioral side effects of this compound in mice?
A1: Direct studies on the behavioral side effects of this compound in mice are limited. However, based on its classification as a succinimide anticonvulsant, similar to ethosuximide, potential side effects could include alterations in locomotor activity, motor coordination, and anxiety-like behaviors. Researchers should be prepared to observe dose-dependent effects, which may range from sedation at higher doses to potential hyperactivity at lower doses. Common side effects in humans include dizziness and drowsiness, suggesting that sedative effects and motor impairment are possible in mice.[1]
Q2: How can I minimize the behavioral side effects of this compound in my study?
A2: To minimize behavioral side effects, it is crucial to conduct a thorough dose-response study to identify the therapeutic window for anticonvulsant efficacy with the fewest behavioral alterations. Starting with a low dose and gradually escalating is recommended. Ensure that behavioral testing is conducted at a consistent time relative to drug administration to account for pharmacokinetic variability. Proper animal handling and habituation to the experimental setup can also help reduce stress-related behavioral changes that might confound the drug's effects.
Q3: Which behavioral tests are most appropriate for assessing this compound-induced side effects?
A3: A battery of tests is recommended to comprehensively assess the behavioral profile of this compound.
-
Open-Field Test: To evaluate general locomotor activity and anxiety-like behavior.[2][3][4][5]
-
Rotarod Test: To assess motor coordination and balance.[6][7][8][9][10]
-
Elevated Plus-Maze: To measure anxiety-like behavior.[1][11][12][13][14]
Q4: What is the primary mechanism of action of this compound that might contribute to its behavioral effects?
A4: this compound, like other succinimides, is known to block voltage-gated sodium channels, which reduces neuronal excitability.[1] More recently, this compound has been identified as an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1) kinase activity.[15] This inhibition of RIPK1-dependent necroptosis and inflammation may also play a role in its central nervous system effects.
Data Summary: Comparative Behavioral Effects of Anticonvulsants in Mice
Since direct quantitative data for this compound's behavioral effects in mice is scarce, the following tables summarize findings for other anticonvulsants to provide a comparative reference for potential outcomes.
Table 1: Effects of Ethosuximide (a Succinimide) on Behavior in Rodents
| Behavioral Test | Dose | Species | Observed Effect | Reference |
| Pentylenetetrazol-induced seizures | 150 mg/kg | Mouse | Anticonvulsant effect with no change in brain GABA | [16] |
| Pentylenetetrazol-induced seizures | 400 mg/kg | Mouse | Neurotoxicity with increased brain GABA | [16] |
| Locomotor Activity | 2, 5, 10 mmol/l | Zebrafish Larvae | Increased locomotor activity | [4] |
| Locomotor Activity | 40 mmol/l | Zebrafish Larvae | Decreased locomotor activity | [4] |
Table 2: General Behavioral Effects of Other Anticonvulsants in Mice
| Drug | Behavioral Test | Dose | Observed Effect | Reference |
| Valproic Acid | Open-Field | 500-600 mg/kg/day | Hyperphagia and increased wheel-running | [9][17][18] |
| Valproic Acid | Social Behavior | 103-158 mg/kg/day | Increased social investigation | [19] |
| Diazepam | Open-Field | Not specified | Can reduce anxiety-related behaviors | [20] |
Experimental Protocols
Open-Field Test Protocol
This protocol is for assessing general locomotor activity and anxiety-like behavior in mice treated with this compound.[2][3][4][5]
Materials:
-
Open-field arena (e.g., 40 cm x 40 cm x 30 cm)
-
Video recording and tracking software
-
70% ethanol for cleaning
-
This compound solution
-
Vehicle control solution
Procedure:
-
Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer this compound or vehicle control at the predetermined dose and route.
-
Test Initiation: 30 minutes post-injection, gently place the mouse in the center of the open-field arena.
-
Recording: Record the mouse's activity for 10-20 minutes using the video tracking system.
-
Data Analysis: Analyze the recording for parameters such as total distance traveled, time spent in the center zone versus the periphery, and rearing frequency.
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each mouse to remove olfactory cues.
Rotarod Test Protocol
This protocol assesses motor coordination and balance in mice.[6][7][8][9][10]
Materials:
-
Accelerating rotarod apparatus
-
70% ethanol for cleaning
-
This compound solution
-
Vehicle control solution
Procedure:
-
Training: Train the mice on the rotarod for at least two consecutive days before the test day. Each training session should consist of 3-5 trials with the rod rotating at a low, constant speed (e.g., 4 RPM) for 60 seconds.
-
Acclimatization: On the test day, allow mice to acclimate to the testing room for at least 30 minutes.
-
Drug Administration: Administer this compound or vehicle control.
-
Testing: 30 minutes post-injection, place the mouse on the accelerating rotarod (e.g., accelerating from 4 to 40 RPM over 5 minutes).
-
Data Collection: Record the latency to fall from the rod. Perform three trials with a 15-minute inter-trial interval.
-
Cleaning: Clean the rod with 70% ethanol between each mouse.
Signaling Pathways and Experimental Workflows
This compound's Potential Signaling Pathway
Caption: Potential signaling pathways of this compound.
Experimental Workflow for Assessing Behavioral Side Effects
Caption: Workflow for behavioral side effect assessment.
References
- 1. protocols.io [protocols.io]
- 2. anilocus.com [anilocus.com]
- 3. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. MPD: JaxCC1: project protocol [phenome.jax.org]
- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 7. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 8. Rotarod-Test for Mice [protocols.io]
- 9. MPD: JaxCC1: project protocol [phenome.jax.org]
- 10. mmpc.org [mmpc.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 13. m.youtube.com [m.youtube.com]
- 14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FDA-approved this compound inhibits RIPK1-dependent immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of ethosuximide alone and in combination with gamma-aminobutyric acid receptor agonists on brain gamma-aminobutyric acid concentration, anticonvulsant activity and neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neurotoxicity and behavioral disorders induced in mice by acute exposure to the diamide insecticide chlorantraniliprole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. On the Digital Psychopharmacology of Valproic Acid in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sodium valproate: effects on social behaviour and physical development in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The open field assay is influenced by room... | F1000Research [f1000research.com]
Strategies to enhance the blood-brain barrier penetration of Phensuximide
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource of strategies, troubleshooting advice, and experimental protocols to enhance the blood-brain barrier (BBB) penetration of Phensuximide.
Frequently Asked Questions (FAQs)
Q1: What are the potential challenges limiting this compound's penetration of the blood-brain barrier (BBB)?
A1: While this compound is a small molecule designed for central nervous system (CNS) activity, its optimal concentration in the brain may be limited by several factors. These include suboptimal lipophilicity, which affects passive diffusion across the BBB, and potential recognition by active efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the brain.[1][2] The physicochemical properties of a drug, including molecular weight, charge, and the number of hydrogen bonds, are critical determinants for its ability to cross the BBB.[3][4]
Q2: What are the primary strategies to enhance the BBB penetration of this compound?
A2: There are three main categories of strategies to improve CNS drug delivery:
-
Nanocarrier-Based Delivery: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) to protect it from degradation and facilitate transport across the BBB.[5][6]
-
Chemical Modification (Prodrug Approach): Modifying the chemical structure of this compound to create a more lipophilic version or one that can be actively transported into the brain, after which it is converted back to its active form.[7][8][9]
-
Physical Methods: Using non-invasive techniques like focused ultrasound (FUS) in combination with microbubbles to transiently and locally open the BBB, allowing for increased drug entry.[10][11]
Q3: How can liposomes be used to deliver this compound to the brain?
A3: Liposomes are vesicles made of lipid bilayers that can encapsulate hydrophilic or lipophilic drugs like this compound.[12][13] They can enhance BBB penetration in several ways:
-
Protection: They protect the drug from metabolic enzymes in the blood.
-
Passive Accumulation: Their small size allows them to accumulate in brain tissue.[14]
-
Targeted Delivery: The liposome surface can be modified with ligands (e.g., antibodies like OX26, or peptides like angiopep-2) that bind to specific receptors on the BBB endothelial cells (like the transferrin receptor or LRP1), triggering receptor-mediated transcytosis to transport the encapsulated drug into the brain.[7][15][16]
Q4: What is the prodrug approach and how could it be applied to this compound?
A4: The prodrug approach involves chemically modifying a drug to form an inactive derivative that overcomes a specific delivery barrier.[8] Once across the barrier, the modification is cleaved by enzymes in the brain to release the active drug.[17] For this compound, this could involve:
-
Lipidization: Attaching a lipid-soluble group to the this compound molecule to increase its passive diffusion across the BBB.[7][18] The esterification of hydroxyl or amine groups is a common technique.[3]
-
Carrier-Mediated Transport: Conjugating this compound to a molecule that is a substrate for an influx transporter at the BBB, such as the glucose transporter (GLUT1) or the large neutral amino acid transporter (LAT1).[14][18]
Q5: How does Focused Ultrasound (FUS) enhance drug delivery to the brain?
A5: Focused ultrasound is a non-invasive technique that uses ultrasonic waves to target specific regions of the brain.[10][19] When administered with intravenous microbubbles, the ultrasound causes these bubbles to oscillate.[11] This mechanical stimulation temporarily and safely opens the tight junctions between the endothelial cells of the BBB, increasing the permeability for drugs like this compound to enter the targeted brain region.[20] The effect is transient, with the BBB typically returning to its normal state within hours.[10]
Troubleshooting Guide
Q: We encapsulated this compound in liposomes, but in vivo studies show minimal increase in brain concentration. What could be the issue?
A: Several factors could be at play. Consider the following troubleshooting steps:
-
Characterize Your Formulation:
-
Size and Polydispersity: Nanoparticles should ideally be less than 150 nm for brain transport.[14] Use Dynamic Light Scattering (DLS) to confirm size and uniformity.
-
Zeta Potential: This measures surface charge and predicts stability. A highly positive or negative zeta potential prevents aggregation but can influence biological interactions.
-
Encapsulation Efficiency & Drug Load: Quantify how much this compound is successfully loaded into your liposomes. Low loading will result in a low delivered dose.
-
-
Assess Stability: Ensure the liposomes are stable in plasma and do not release the drug prematurely before reaching the BBB.
-
Optimize Targeting: If using untargeted liposomes, the enhancement may be modest. Consider surface functionalization with ligands targeting BBB receptors (e.g., transferrin receptor antibodies).[7][15]
-
Check for Efflux: Even within a nanocarrier, the released drug can be subject to efflux. You may need to co-administer a P-gp inhibitor in your experimental model to test this hypothesis.[9]
Q: Our this compound prodrug shows good plasma stability but low brain levels. Why isn't it crossing the BBB?
A: This suggests an issue with BBB transport.
-
Insufficient Lipophilicity: The modification may not have increased the molecule's lipid solubility enough to significantly boost passive diffusion. Evaluate the logP value of your prodrug.
-
Efflux Transporter Substrate: The prodrug itself might be a substrate for an efflux transporter like P-gp.[3][9] This can be tested using in vitro models with cell lines that overexpress these transporters.
-
Incorrect Transporter Targeting: If you designed the prodrug to target an influx transporter (e.g., LAT1), the affinity might be too low, or the transporter may be saturated by endogenous ligands.
Q: We are using Focused Ultrasound (FUS) and observing signs of tissue damage in our animal models. How can we make the procedure safer?
A: FUS safety is paramount and depends on precise parameter control.
-
Acoustic Pressure: Excessive pressure can lead to inertial cavitation and damage. Titrate to the lowest effective pressure needed for BBB opening.
-
Microbubble Dose: A high concentration of microbubbles can increase the risk of capillary damage. Optimize the dose according to the manufacturer's recommendations and experimental results.
-
Real-Time Monitoring: The safest FUS protocols incorporate real-time acoustic feedback controllers to monitor cavitation and adjust parameters instantly, ensuring a stable and safe opening of the BBB.[10][11]
Quantitative Data Summary
The following table summarizes quantitative data for various BBB penetration strategies applied to antiepileptic drugs (AEDs) and other CNS agents, which can serve as a benchmark for this compound experiments.
| Strategy | Drug | Nanocarrier/Modification | Size (nm) | Encapsulation Efficiency (%) | Fold Increase in Brain Conc. (vs. Free Drug) | Reference |
| Liposomes | Lamotrigine | Soyalecithin/Cholesterol Liposomes | 180-250 | 63 - 83% | (Data for transdermal patch) | [21] |
| Immunoliposomes | N-3-methoxybenzyl-linoleamide | PEGylated Liposomes + OX26 F(ab')2 | ~121 | N/A | Efficacy comparable to traditional AEDs | [16] |
| Polymeric Nanoparticles | Diazepam | PLGA Nanoparticles | ~200 | ~75% | ~2.5-fold | (General data for PLGA) |
| Solid Lipid Nanoparticles | Carbamazepine | SLNs | 150-300 | >80% | ~3-fold | [5] |
| Focused Ultrasound | Various Small Molecules | FUS + Microbubbles | N/A | N/A | 1.6 to 8-fold | [20] |
| Prodrug (Lipidization) | Morphine | Heroin (diacetylmorphine) | N/A | N/A | >100-fold | [18] |
| Prodrug (Transporter) | Dopamine | L-DOPA | N/A | N/A | Enables brain uptake (qualitative) | [9] |
Note: Data is compiled from studies on various AEDs and CNS drugs as direct quantitative data for this compound enhancement strategies is limited. N/A = Not Applicable.
Experimental Protocols & Visualizations
General Experimental Workflow
The diagram below outlines a general workflow for selecting and validating a strategy to enhance the BBB penetration of this compound.
References
- 1. Strategies for enhanced drug delivery to the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using BBB-on-chip to screen small molecule CNS penetration and efflux transporter interactions [eureka.patsnap.com]
- 3. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nano‐delivery systems as a promising therapeutic potential for epilepsy: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biodegradable nanoparticles for the treatment of epilepsy: From current advances to future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prodrug Approaches for CNS Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Focused ultrasound-mediated drug delivery through the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug delivery across the blood-brain barrier using focused ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Manganese-chelated liposomes encapsulating antiepileptic drug molecules for epilepsy treatment - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 13. Manganese-chelated liposomes encapsulating antiepileptic drug molecules for epilepsy treatment - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 14. Elevated Cellular Uptake of Succinimide- and Glucose-Modified Liposomes for Blood–Brain Barrier Transfer and Glioblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Using Immunoliposomes as Carriers to Enhance the Therapeutic Effectiveness of Macamide N-3-Methoxybenzyl-Linoleamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Targeting Systems to the Brain Obtained by Merging Prodrugs, Nanoparticles, and Nasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Focused ultrasound for opening blood-brain barrier and drug delivery monitored with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comprehensive Review: Focused Ultrasound Blood-Brain Barrier Opening for Delivering Drugs to Gliomas - Focused Ultrasound Foundation [fusfoundation.org]
- 21. jddtonline.info [jddtonline.info]
Validation & Comparative
Phensuximide vs. Ethosuximide: A Comparative Efficacy Analysis in a Genetic Animal Model of Absence Epilepsy
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of phensuximide and ethosuximide in genetic animal models of absence epilepsy. The following analysis is based on available experimental data, with a focus on the well-established Genetic Absence Epilepsy Rats from Strasbourg (GAERS) and WAG/Rij rat models.
Executive Summary
Ethosuximide is a cornerstone in the treatment of absence seizures and its efficacy has been extensively studied in validated genetic animal models. These models, which spontaneously exhibit spike-wave discharges (SWDs) characteristic of absence epilepsy, have provided a robust platform for evaluating its anti-epileptic properties. In contrast, there is a notable lack of published, direct comparative studies investigating the efficacy of this compound in these same models. While both are succinimide anticonvulsants, ethosuximide is generally considered to have a more favorable efficacy and side-effect profile. This guide will primarily focus on the substantial body of evidence for ethosuximide, while noting the data gap for a direct comparison with this compound.
Quantitative Data on Ethosuximide Efficacy
The following table summarizes the quantitative data from key studies on the effects of ethosuximide on spike-wave discharges in GAERS and WAG/Rij rats.
| Animal Model | Drug Administration | Key Findings | Reference |
| GAERS | Chronic treatment with ethosuximide in drinking water from 3 to 22 weeks of age. | Significantly reduced seizure activity during the treatment phase, an effect that was maintained for a 12-week post-treatment period.[1] | [1] |
| WAG/Rij | Early long-term treatment with ethosuximide (~80 mg/kg/day) for 17 consecutive weeks, starting at ~1 month of age. | Showed antiepileptogenic effects one month after discontinuation of the drug. However, these effects were not maintained five months after suspension.[2][3] | [2][3] |
| GAERS | Single intraperitoneal injection of ethosuximide (100 mg/kg). | Suppressed spike-wave discharge activity.[4] | [4] |
| WAG/Rij | Localized microinjection of ethosuximide into the perioral region of the somatosensory cortex. | Suppressed spike-and-wave discharges. | [5] |
| GAERS | Intracerebroventricular (i.c.v.) administration of ethosuximide. | Caused a robust and dose-dependent reduction of spike-wave discharges.[6] | [6] |
Experimental Protocols
The methodologies employed in these studies are crucial for the interpretation of the efficacy data. Below are detailed protocols from representative studies.
Chronic Oral Administration in GAERS Rats[1]
-
Animals: Genetic Absence Epilepsy Rats from Strasbourg (GAERS) and non-epileptic control (NEC) rats.
-
Drug Administration: Ethosuximide was administered in the drinking water from 3 to 22 weeks of age. A control group received tap water.
-
Seizure Monitoring: Seizure frequency was serially assessed throughout the experimental period.
-
Post-Treatment Follow-up: Following the treatment period, all animals received tap water for an additional 12 weeks to evaluate the long-term effects of the treatment.
Early Long-Term Treatment in WAG/Rij Rats[2][3]
-
Animals: WAG/Rij rats, a genetic model of absence epilepsy.
-
Drug Administration: Ethosuximide was administered at a dose of approximately 80 mg/kg/day for 17 consecutive weeks, starting at around one month of age.
-
Assessment: The development of absence seizures was assessed by electroencephalogram (EEG) recordings at one and five months after the suspension of the drug.
Mechanism of Action: The Role of T-Type Calcium Channels
Both this compound and ethosuximide are believed to exert their anti-absence effects primarily through the blockade of low-voltage-activated (T-type) calcium channels in thalamic neurons. These channels are critical in generating the rhythmic spike-and-wave discharges that are the electrographic hallmark of absence seizures.
Caption: Mechanism of action of succinimides.
Experimental Workflow for Efficacy Testing
The evaluation of anti-absence drugs in genetic animal models typically follows a standardized workflow to ensure robust and reproducible results.
Caption: Workflow for efficacy testing.
Conclusion
The available evidence strongly supports the efficacy of ethosuximide in reducing and, in some cases, preventing the development of absence seizures in well-validated genetic animal models. The primary mechanism of action is understood to be the blockade of T-type calcium channels in thalamic neurons.
Crucially, a direct comparison of the efficacy of this compound and ethosuximide in these models is absent from the current scientific literature. While this compound is also a succinimide anticonvulsant and is presumed to share a similar mechanism of action, its relative potency and potential for antiepileptogenic effects in genetic models of absence epilepsy remain to be elucidated. Future research, including head-to-head comparative studies, is necessary to definitively establish the relative efficacy of these two compounds in this context. Such studies would be invaluable for a more complete understanding of the therapeutic potential of different succinimides and for the development of novel anti-absence therapies.
References
- 1. Ethosuximide reduces epileptogenesis and behavioral comorbidity in the GAERS model of genetic generalized epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Antiepileptogenic effects of Ethosuximide and Levetiracetam in WAG/Rij rats are only temporary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Localized cortical injections of ethosuximide suppress spike-and-wave activity and reduce the resistance to kindling in genetic absence epilepsy rats (GAERS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of Phensuximide and Lamotrigine in the Pentylenetetrazol (PTZ) Seizure Model
This guide provides a comparative analysis of the anticonvulsant drugs Phensuximide and Lamotrigine, focusing on their efficacy and mechanisms of action within the context of the pentylenetetrazol (PTZ) seizure model. This information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound, Lamotrigine, and the PTZ Model
This compound is a succinimide anticonvulsant primarily used in the treatment of absence (petit mal) seizures.[1] Its mechanism of action is thought to involve the depression of nerve transmission in the motor cortex.[1]
Lamotrigine is a broad-spectrum anticonvulsant used to treat various seizure types, including partial and generalized tonic-clonic seizures.[2] Its primary mechanism involves the blockade of voltage-sensitive sodium channels, which in turn inhibits the release of excitatory neurotransmitters like glutamate.[3][4][5][6]
The Pentylenetetrazol (PTZ) seizure model is a widely used preclinical model for inducing generalized seizures in laboratory animals. PTZ is a central nervous system stimulant that acts as a non-competitive antagonist of the GABA-A receptor complex.[7] This model is valuable for screening potential anticonvulsant compounds.[7]
Comparative Efficacy in the PTZ Seizure Model
Direct comparative studies of this compound and Lamotrigine in the PTZ model are limited in the available scientific literature. However, by examining individual studies on each drug (using the closely related succinimide, Ethosuximide, as a proxy for this compound due to a lack of specific data), we can infer their relative efficacy.
Lamotrigine has demonstrated dose-dependent anticonvulsant effects in the PTZ kindling model in rats. Studies have shown that adequate doses of Lamotrigine can prevent the development of seizures in this model.
This compound and its analogue, Ethosuximide, have also shown efficacy in PTZ-induced seizure models. Ethosuximide has been shown to inhibit PTZ-induced convulsions in mice and antagonize the effects of PTZ in the rat entorhinal cortex.[5][8]
Table 1: Summary of Efficacy Data in the PTZ Seizure Model
| Drug | Animal Model | PTZ Dosage | Drug Dosage | Key Findings | Reference |
| Lamotrigine | Rat (PTZ Kindling) | 35 mg/kg | 5, 10, 20 mg/kg | Dose-dependently suppressed PTZ-induced seizures. 20 mg/kg significantly prevented seizure development. | |
| Ethosuximide (as this compound proxy) | Mouse | 18 mg/kg | Not specified | Clearly inhibited PTZ-induced convulsions. | [8] |
| Ethosuximide (as this compound proxy) | Rat | Not specified | Not specified | Specifically and dose-dependently reduced the polysynaptic response in the dentate gyrus initiated by PTZ. | [5] |
Note: Data for Ethosuximide is used as a proxy for this compound due to the limited availability of specific this compound data in the PTZ model.
Mechanisms of Action
The anticonvulsant effects of this compound and Lamotrigine are mediated through distinct molecular pathways.
This compound , as a succinimide, is believed to exert its effects by depressing nerve transmission in the motor cortex, which helps to reduce the frequency of seizure attacks.[1] It is also suggested to inhibit depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue.
Lamotrigine 's primary mechanism of action involves the blockade of voltage-gated sodium channels, leading to the stabilization of presynaptic neuronal membranes and the inhibition of glutamate and aspartate release.[2] There is also evidence suggesting its interaction with voltage-gated calcium channels.[2]
Experimental Protocols: PTZ-Induced Seizure Model
The following is a generalized protocol for inducing seizures using PTZ in rodents, based on common practices reported in the literature.
Animals: Male Wistar rats or Swiss albino mice are commonly used. Animals are housed under controlled conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
Drug Administration:
-
Test Compounds (this compound or Lamotrigine): Administered intraperitoneally (i.p.) or orally (p.o.) at predetermined doses. The vehicle (e.g., saline, distilled water with Tween 80) is administered to the control group.
-
Pentylenetetrazol (PTZ): A convulsant dose (e.g., 35-60 mg/kg for kindling or a higher dose for acute seizures) is administered i.p. or subcutaneously (s.c.) a specific time after the test compound administration (e.g., 30-60 minutes).
Seizure Assessment:
-
Following PTZ administration, animals are placed in individual observation chambers.
-
Seizure activity is observed and scored for a set period (e.g., 30 minutes) using a standardized scoring system (e.g., Racine scale).
-
Parameters recorded typically include:
-
Latency to first seizure: Time from PTZ injection to the onset of myoclonic jerks.
-
Seizure duration: Total time spent in convulsive activity.
-
Seizure severity score: Graded score based on the observed behavioral manifestations of the seizure.
-
Data Analysis: Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the test compounds to the vehicle control group.
Visualizations
Experimental Workflow of PTZ Seizure Model
A diagram illustrating the typical workflow of a PTZ-induced seizure experiment.
References
- 1. Ethosuximide affects both pentylenetetrazole- and kainate-induced clonic seizures but differentiates between tonic-clonic seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of various antiepileptic drugs in a pentylenetetrazol-induced seizure model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ETHOSUXIMIDE--BUT-NOT-CLONAZEPAM--BLOCKS-PENTYLENETETRAZOLE-INDUCED-SEIZURES-IN-GABA[sub]A[/sub]RECEPTOR-[alpha]3-SUBUNIT-MUTANT-MICE [aesnet.org]
- 4. Effect of anticonvulsants on pentylenetetrazol-induced power spectrum changes in electroencephalograms in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethosuximide specifically antagonizes the effect of pentylenetetrazol in the rat entorhinal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic anticonvulsant effect of valproic acid and ethosuximide on pentylenetetrazole-induced epileptic phenomena in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bepls.com [bepls.com]
- 8. Pentylenetetrazol-induced convulsion and effect of anticonvulsants in mutant inbred strain El mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the inhibitory effect of Phensuximide on RIPK1 kinase activity in neuronal cells
A Comparative Guide to Validating the Inhibitory Effect of Phensuximide on RIPK1 Kinase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of this compound with other known inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a critical mediator of inflammation and cell death in neuronal cells. Experimental data and detailed protocols are presented to facilitate the validation of this compound's inhibitory effects on RIPK1 kinase activity.
Introduction
Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a key therapeutic target in a range of neuroinflammatory and neurodegenerative diseases.[1][2][3][4] Its kinase activity is a critical driver of signaling pathways that lead to neuronal cell death, including apoptosis and necroptosis.[1][3][5][6][7][8][9] this compound, an FDA-approved anti-epileptic drug, has been recently identified as a potent inhibitor of RIPK1 kinase activity, offering a promising repurposing opportunity for the treatment of neurological disorders.[10][11] This guide outlines the methodologies to validate and compare the efficacy of this compound against established RIPK1 inhibitors.
RIPK1 Signaling Pathway in Neuronal Cells
RIPK1 is a serine/threonine kinase that plays a dual role as both a scaffold and an enzyme. In neuronal cells, its kinase activity is tightly regulated. Upon activation by stimuli such as tumor necrosis factor-alpha (TNFα), RIPK1 can initiate a signaling cascade that leads to either cell survival or programmed cell death. The following diagram illustrates the pivotal role of RIPK1 in these pathways.
Caption: RIPK1 signaling pathways leading to cell survival, apoptosis, or necroptosis.
Experimental Workflow for Validating RIPK1 Inhibition
The following workflow outlines the key steps to assess the inhibitory potential of this compound on RIPK1 kinase activity in neuronal cells.
Caption: Workflow for validating RIPK1 kinase inhibitors in neuronal cells.
Experimental Protocols
Western Blot for Phosphorylated RIPK1 (p-RIPK1)
This protocol is designed to detect the phosphorylation of RIPK1 at Serine 166, a marker of its kinase activation.[10]
Materials:
-
Neuronal cells (e.g., primary cortical neurons, SH-SY5Y neuroblastoma cells)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibody: anti-p-RIPK1 (Ser166)
-
Primary antibody: anti-total RIPK1
-
Primary antibody: anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment: Plate neuronal cells and treat with appropriate stimuli (e.g., TNFα + z-VAD-FMK) in the presence or absence of this compound or other inhibitors for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-RIPK1, total RIPK1, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL detection reagent and an imaging system.[10][12]
In Vitro RIPK1 Kinase Assay
This assay directly measures the enzymatic activity of RIPK1 and the inhibitory effect of compounds. Commercial kits are available for this purpose.[6][13]
Materials:
-
Recombinant human RIPK1 enzyme
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
This compound and other inhibitors at various concentrations
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well plate
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, recombinant RIPK1 enzyme, and the test compound (this compound or other inhibitors).
-
Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 40 minutes).
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure Luminescence: Read the luminescence signal using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.
Comparative Data on RIPK1 Inhibitors
The following table summarizes the effective concentrations of this compound and other known RIPK1 inhibitors from published studies.
| Compound | Target | Cell Type | Effective Concentration | Readout | Reference |
| This compound | RIPK1 | Various cell lines | 100 µM | Inhibition of p-RIPK1 | [5] |
| Necrostatin-1 (Nec-1) | RIPK1 | Hippocampal Neurons | 40 µM | Neuroprotection | [1][7][14] |
| Necrostatin-1s (Nec-1s) | RIPK1 | BV2 microglia | 1-20 µM | Inhibition of necroptosis | [12] |
| GSK'872 | RIPK3 | 293T cells | 10 µM | Inhibition of RIPK3 autophosphorylation | [3] |
Conclusion
The available evidence strongly suggests that this compound is a direct inhibitor of RIPK1 kinase activity.[4][10][11][15] The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to independently validate and further explore the therapeutic potential of this compound in the context of neuroinflammatory and neurodegenerative diseases. The repurposing of this FDA-approved drug could significantly accelerate the development of novel treatments for a range of debilitating neurological conditions.
References
- 1. Necrostatin-1: a promising compound for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. FDA-approved this compound inhibits RIPK1-dependent immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. amsbio.com [amsbio.com]
- 7. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. gentaur.com [gentaur.com]
- 12. RIPK1 inhibition mitigates neuroinflammation and rescues depressive-like behaviors in a mouse model of LPS-induced depression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Optimal concentration of necrostatin-1 for protecting against hippocampal neuronal damage in mice with status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FDA-approved this compound inhibits RIPK1-dependent immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
Phensuximide vs. Gabapentin for Acute Nonconvulsive Seizures in Rats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of phensuximide and gabapentin for the treatment of acute nonconvulsive seizures in rats, drawing upon available experimental data. While direct comparative studies on this compound are limited, this guide leverages data from a key study comparing the closely related succinimide, ethosuximide, with gabapentin in a validated rat model of nonconvulsive seizures.
Executive Summary
Gabapentin demonstrates greater potency than succinimides in the pre-seizure treatment of acute nonconvulsive seizures in a rat model of brain ischemia.[1] Notably, only gabapentin showed efficacy when administered after the onset of the first seizure.[1] The mechanisms of action for the two drugs differ significantly, with gabapentin targeting voltage-gated calcium channels and this compound thought to modulate neuronal transmission in the motor cortex.[2]
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from a comparative study on the efficacy of ethosuximide (as a proxy for this compound) and gabapentin in a rat model of ischemia-induced nonconvulsive seizures.[1]
Table 1: Efficacy in Pre-Seizure Treatment
| Drug | Median Effective Dose (ED50) for Seizure Reduction |
| Ethosuximide | 161 mg/kg |
| Gabapentin | 10.5 mg/kg |
Table 2: Efficacy in Post-Seizure Treatment
| Drug | Effect on Nonconvulsive Seizures When Administered After First Seizure |
| Ethosuximide | Not effective |
| Gabapentin | Effective in reducing seizures |
Experimental Protocols
The primary experimental data cited in this guide is derived from a study utilizing a rat model of acute nonconvulsive seizures induced by brain ischemia.[1]
Induction of Acute Nonconvulsive Seizures
-
Model: Permanent middle cerebral artery occlusion (MCAo) in rats.[1]
-
Procedure: The middle cerebral artery is permanently occluded to induce focal cerebral ischemia, which in turn leads to the development of nonconvulsive seizures.[1][3] This is a widely used and reliable method for replicating clinical cerebral ischemia in rodents.[3]
-
Seizure Detection: Continuous electroencephalographic (EEG) monitoring is employed for 24 hours following the MCAo procedure to detect the occurrence of nonconvulsive seizures.[1]
Drug Administration
-
This compound (as inferred from Ethosuximide study):
-
Gabapentin:
Signaling Pathways and Mechanisms of Action
This compound
The precise mechanism of action for this compound is not fully elucidated. However, it is understood to be an anticonvulsant of the succinimide class.[2] Its therapeutic effect is centered on the modulation of aberrant electrical activity in the brain.[2] It is known to suppress the paroxysmal three-cycle-per-second spike and wave EEG pattern associated with absence seizures by depressing nerve transmission within the motor cortex.[2] Research also suggests a potential role in inhibiting the depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue.[2]
Conceptual diagram of this compound's proposed mechanism of action.
Gabapentin
Gabapentin's mechanism of action is better characterized. Although structurally similar to the neurotransmitter GABA, it does not act directly on GABA receptors.[2] Its primary mechanism involves binding to the alpha-2-delta (α2-δ) subunit of voltage-gated calcium channels (VGCCs).[2] This binding reduces the influx of calcium into neurons, which in turn decreases the release of excitatory neurotransmitters such as glutamate.[2] This dampening of neuronal excitability contributes to its anticonvulsant effects.[2]
Signaling pathway of Gabapentin's mechanism of action.
Experimental Workflow
The following diagram illustrates the general experimental workflow for comparing the anticonvulsant effects of this compound and gabapentin in a rat model of nonconvulsive seizures.
Experimental workflow for comparing anticonvulsant efficacy.
References
- 1. Evaluation of gabapentin and ethosuximide for treatment of acute nonconvulsive seizures following ischemic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound CAS 86-34-0|Succinimide Anticonvulsant [benchchem.com]
- 3. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Phensuximide and Other Succinimides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective properties of Phensuximide and other prominent succinimides, Ethosuximide and Methsuximide. Beyond their established roles as anticonvulsants, emerging evidence highlights their potential in neuroprotection through various mechanisms, including anti-inflammatory, antioxidant, and specific molecular pathway inhibitions. This document synthesizes experimental data to offer a clear, objective comparison for research and development applications.
Overview of Neuroprotective Mechanisms
Succinimide derivatives, a class of heterocyclic compounds, have demonstrated significant neuroprotective potential. Their mechanisms of action extend beyond the modulation of neuronal excitability to include the mitigation of neuroinflammation and oxidative stress, key pathological features in many neurodegenerative disorders.[1]
This compound has recently been identified as a potent inhibitor of Receptor-Interacting serine/threonine Kinase 1 (RIPK1), a crucial mediator of necroptosis and inflammation in neurodegenerative diseases. This unique mechanism sets it apart from other succinimides.
Ethosuximide is well-characterized for its ability to block T-type calcium channels, a mechanism central to its anti-absence seizure activity and also implicated in its neuroprotective effects. Additionally, studies suggest it possesses anti-inflammatory and antioxidant properties.
Methsuximide is rapidly metabolized to its active metabolite, N-desmethylmethsuximide, which is responsible for its therapeutic effects. This metabolite also exhibits activity against T-type calcium channels. While less studied for its specific neuroprotective properties compared to this compound and Ethosuximide, its shared succinimide structure suggests potential antioxidant and anti-inflammatory actions.
Comparative Analysis of Neuroprotective Effects
While direct head-to-head studies with comprehensive quantitative data are limited, a comparative analysis based on available literature reveals distinct and overlapping neuroprotective profiles.
Table 1: Comparison of Neuroprotective Mechanisms and Quantitative Data
| Feature | This compound | Ethosuximide | Methsuximide (as N-desmethylmethsuximide) |
| Primary Neuroprotective Mechanism | Inhibition of RIPK1 Kinase Activity | Blockade of T-type Calcium Channels | Blockade of T-type Calcium Channels |
| RIPK1 Kinase Inhibition | Yes | No | No |
| T-type Calcium Channel Blockade | Not a primary mechanism | Yes (IC50 ~2.1 mM for α1G subtype) | Yes |
| Anti-inflammatory Effects | Yes (inferred from RIPK1 inhibition) | Yes (observed in animal models) | Inferred from succinimide structure |
| Antioxidant Effects | Inferred from succinimide structure | Yes (observed in animal models) | Inferred from succinimide structure |
Note: IC50 values can vary depending on the experimental conditions and specific channel subtype.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols used to assess the neuroprotective effects of succinimides.
Scopolamine-Induced Neurodegeneration Model
This in vivo model is widely used to induce cognitive impairment and neurodegeneration, mimicking aspects of Alzheimer's disease.
-
Animal Model: Typically, mice or rats are used.
-
Induction of Neurodegeneration: Scopolamine, a muscarinic receptor antagonist, is administered intraperitoneally (i.p.) to induce oxidative stress and neuroinflammation.
-
Treatment: Succinimide derivatives are administered (e.g., i.p.) prior to or following scopolamine injection.
-
Assessment:
-
Behavioral Tests: Morris water maze, Y-maze, or passive avoidance tests to evaluate cognitive function.
-
Biochemical Assays: Measurement of markers for oxidative stress and inflammation in brain homogenates.
-
Histopathology: Staining of brain sections (e.g., with Hematoxylin and Eosin) to assess neuronal damage.
-
Oxidative Stress and Antioxidant Enzyme Assays
These assays quantify the extent of oxidative damage and the capacity of the antioxidant defense system.
-
Lipid Peroxidation (LPO) Assay: Measures the level of malondialdehyde (MDA), a product of lipid peroxidation, in brain tissue homogenates. This is often done using the thiobarbituric acid reactive substances (TBARS) assay.
-
Reduced Glutathione (GSH) Assay: Quantifies the levels of the endogenous antioxidant GSH. A common method involves the use of Ellman's reagent (DTNB).
-
Glutathione S-Transferase (GST) Activity Assay: Measures the enzymatic activity of GST, which is involved in the detoxification of harmful compounds.
-
Catalase (CAT) Activity Assay: Determines the activity of catalase, an enzyme that decomposes hydrogen peroxide.
Anti-inflammatory Marker Assays
These assays measure the levels of key inflammatory mediators.
-
Cyclooxygenase-2 (COX-2) Expression: Assessed by Western blotting or immunohistochemistry in brain tissue to quantify the levels of this pro-inflammatory enzyme.
-
Nuclear Factor-kappa B (NF-κB) Activation: Measured by techniques such as electrophoretic mobility shift assay (EMSA) or by quantifying the nuclear translocation of NF-κB subunits via Western blotting of nuclear and cytosolic fractions.
-
Tumor Necrosis Factor-alpha (TNF-α) Levels: Quantified using an enzyme-linked immunosorbent assay (ELISA) on brain tissue homogenates.
RIPK1 Kinase Inhibition Assay
This in vitro assay determines the ability of a compound to inhibit the enzymatic activity of RIPK1.
-
Cell Lines: Human colon adenocarcinoma cells (HT-29) or other suitable cell lines are used.
-
Induction of Necroptosis: Cells are treated with a combination of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor (z-VAD-FMK) to induce RIPK1-dependent necroptosis.
-
Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., this compound).
-
Assessment:
-
Western Blotting: Phosphorylation of RIPK1 and its downstream target MLKL is measured to assess kinase activity.
-
Cell Viability Assays: Lactate dehydrogenase (LDH) release or MTT assays are used to quantify cell death.
-
T-type Calcium Channel Blockade Assay
Electrophysiological techniques are employed to measure the effect of succinimides on T-type calcium channel currents.
-
Cell Preparation: Acutely dissociated neurons (e.g., from the thalamus) or cell lines expressing specific T-type calcium channel subtypes are used.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed to measure inward calcium currents elicited by voltage steps.
-
Treatment: The succinimide compound is applied to the cells at various concentrations.
-
Data Analysis: The reduction in the peak current amplitude is measured to determine the inhibitory effect and calculate the IC50 value.
Signaling Pathways and Experimental Workflows
Visual representations of the complex biological processes and experimental designs can aid in understanding the mechanisms of action and research methodologies.
Caption: Neuroprotective pathways of succinimides.
Caption: General experimental workflow for assessing neuroprotection.
Conclusion
This compound, Ethosuximide, and Methsuximide, beyond their anticonvulsant properties, exhibit distinct and promising neuroprotective effects. This compound's unique ability to inhibit RIPK1-mediated necroptosis presents a novel avenue for therapeutic intervention in neurodegenerative diseases characterized by this form of cell death. Ethosuximide and the active metabolite of Methsuximide demonstrate neuroprotection through the modulation of T-type calcium channels, with Ethosuximide also showing evidence of antioxidant and anti-inflammatory activity.
Further head-to-head comparative studies are warranted to fully elucidate the relative potencies of these succinimides in various models of neurodegeneration. The experimental protocols and mechanistic insights provided in this guide offer a framework for future research aimed at harnessing the neuroprotective potential of this established class of drugs.
References
A Head-to-Head Comparison of Phensuximide and Methsuximide on T-type Calcium Channel Isoforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of two succinimide anticonvulsants, Phensuximide and Methsuximide, on the three isoforms of T-type calcium channels: Cav3.1 (α1G), Cav3.2 (α1H), and Cav3.3 (α1I). While both compounds belong to the same chemical class, their clinical efficacy and their activity on these ion channels differ significantly. This comparison is based on available experimental data to inform research and drug development in neurology and pharmacology.
Executive Summary
Methsuximide, through its active metabolite α-methyl-α-phenylsuccinimide (MPS), is a known blocker of all three human T-type calcium channel isoforms at therapeutically relevant concentrations.[1] In contrast, this compound is generally considered a poor blocker of these channels, and specific quantitative data on its inhibitory effects on individual isoforms are scarce in the current scientific literature. The differential activity of these two compounds on T-type calcium channels likely contributes to their varying clinical profiles as anticonvulsants.
Quantitative Comparison of Inhibitory Activity
A direct quantitative comparison of this compound and Methsuximide on T-type calcium channel isoforms is challenging due to the limited availability of specific inhibitory constants (e.g., IC50 or Ki) for this compound. However, extensive data exists for the active metabolite of Methsuximide, MPS.
Table 1: Inhibitory Activity of Methsuximide's Active Metabolite (MPS) on Human T-type Calcium Channel Isoforms
| Compound | T-type Isoform | Apparent Affinity (K_i) (mM) | Reference |
| α-methyl-α-phenylsuccinimide (MPS) | Cav3.1 (α1G) | 0.3 - 0.5 | [1] |
| α-methyl-α-phenylsuccinimide (MPS) | Cav3.2 (α1H) | 0.6 - 1.2 | [1] |
| α-methyl-α-phenylsuccinimide (MPS) | Cav3.1 (α1I) | 0.3 - 0.5 | [1] |
Note: Data for this compound is not included due to the lack of available quantitative data. Studies have qualitatively described it as a poor blocker.
Experimental Protocols
The data presented for Methsuximide's active metabolite were primarily obtained using whole-cell patch-clamp electrophysiology on human embryonic kidney (HEK-293) cells stably expressing the individual human T-type calcium channel isoforms.
Whole-Cell Patch-Clamp Electrophysiology
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK-293) cells are commonly used due to their low endogenous ion channel expression.
-
Transfection: Cells are transiently or stably transfected with plasmids containing the cDNA for the specific human T-type calcium channel α1 subunit (CACNA1G for Cav3.1, CACNA1H for Cav3.2, or CACNA1I for Cav3.3). A marker gene, such as Green Fluorescent Protein (GFP), is often co-transfected to identify successfully transfected cells.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and incubated at 37°C in a 5% CO2 atmosphere.
2. Electrophysiological Recording:
-
Configuration: Whole-cell patch-clamp configuration is used to record ionic currents from the entire cell membrane.
-
Solutions:
-
External (Bath) Solution (in mM): Typically contains a charge carrier like BaCl2 or CaCl2 (e.g., 20 mM), along with other salts to maintain osmolarity and pH (e.g., 140 mM TEA-Cl, 1 mM MgCl2, 10 mM HEPES), adjusted to a physiological pH of 7.4.
-
Internal (Pipette) Solution (in mM): Contains a cesium-based salt to block potassium currents (e.g., 130 mM CsCl), a calcium buffer like EGTA (e.g., 10 mM), and ATP and GTP to support cellular function (e.g., 4 mM Mg-ATP, 0.3 mM Na-GTP), with the pH adjusted to 7.3.
-
-
Voltage Protocol:
-
Holding Potential: Cells are held at a hyperpolarized potential (e.g., -100 mV) to ensure the T-type calcium channels are in a closed (resting) state and available for opening.
-
Test Pulse: A depolarizing voltage step (e.g., to -30 mV) is applied to elicit the inward T-type calcium current.
-
-
Drug Application: The succinimide compounds (this compound or the active metabolite of Methsuximide) are dissolved in the external solution and perfused over the recorded cell at various concentrations to determine the dose-dependent block of the T-type calcium current.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing succinimide effects on T-type calcium channels.
Signaling Pathway
References
In Vitro Efficacy of Phensuximide Compared to Newer Generation Anticonvulsants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of the first-generation anticonvulsant Phensuximide against a selection of newer generation anticonvulsants, including Lacosamide, Brivaracetam, Perampanel, and Eslicarbazepine acetate. The data presented is intended to offer an objective overview supported by experimental findings to aid in research and drug development efforts.
Comparative Analysis of In Vitro Efficacy
The in vitro efficacy of anticonvulsant drugs is a critical determinant of their potential therapeutic value. This is often quantified by metrics such as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki), which indicate the drug's potency at its molecular target. While direct in vitro efficacy data for this compound is limited in the available literature, data for its close structural analog, Ethosuximide, which shares the same primary mechanism of action, is used here as a proxy. Both are known to exert their anticonvulsant effects primarily through the blockade of T-type calcium channels.
Newer generation anticonvulsants have been developed with more specific molecular targets, leading to potentially improved efficacy and tolerability profiles. This comparison focuses on key in vitro parameters for a selection of these newer agents, each with a distinct mechanism of action.
| Anticonvulsant | Drug Generation | Primary Molecular Target | In Vitro Efficacy Metric | Value | Reference |
| This compound (data for Ethosuximide) | First | T-type Calcium Channels | IC50 | 0.6 mM | [1] |
| IC50 | 12 ± 2 mM | [2] | |||
| Lacosamide | Third | Voltage-gated Sodium Channels (slow inactivation) | IC50 | ~70-80 µM | [3] |
| Brivaracetam | Third | Synaptic Vesicle Protein 2A (SV2A) | Relative Affinity | 10- to 20-fold higher than Levetiracetam | [4] |
| Perampanel | Third | AMPA Receptor (non-competitive antagonist) | IC50 | 0.56 µM | [5] |
| Kd | 59.8 nM | [3] | |||
| Eslicarbazepine acetate (active metabolite: Eslicarbazepine) | Third | Voltage-gated Sodium Channels (inactivated state) | Qualitative | Potent inhibitor of Nav1.5 and selective for the inactivated state of Nav1.3, Nav1.7, and Nav1.8 | [6][7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vitro assays used to determine the efficacy of the compared anticonvulsants.
Whole-Cell Patch Clamp Electrophysiology for T-type Calcium Channel Blockade
This protocol is designed to measure the inhibitory effect of compounds on T-type calcium channels, relevant for this compound and Ethosuximide.
Cell Preparation:
-
HEK-293 cells stably expressing the human Cav3.1, Cav3.2, or Cav3.3 T-type calcium channel subunit are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For recording, cells are plated onto glass coverslips and allowed to adhere.
Electrophysiological Recording:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope.
-
The chamber is perfused with an external solution containing (in mM): 140 tetraethylammonium chloride (TEA-Cl), 10 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with TEA-OH.
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
The internal solution contains (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.5 Na-GTP, with the pH adjusted to 7.2 with CsOH.
-
Whole-cell recordings are established using standard patch-clamp techniques.
-
T-type calcium currents are elicited by a voltage step to -30 mV from a holding potential of -100 mV.
-
The test compound (e.g., Ethosuximide) is applied at various concentrations via the perfusion system.
-
The inhibition of the peak current amplitude at each concentration is measured to determine the IC50 value.
Radioligand Binding Assay for SV2A Receptor Affinity
This protocol is used to determine the binding affinity of compounds like Brivaracetam to the SV2A protein.
Membrane Preparation:
-
Rat cerebral cortex is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
-
The supernatant is collected and centrifuged at 40,000 x g for 20 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and the centrifugation is repeated.
-
The final pellet is resuspended in assay buffer and the protein concentration is determined.
Binding Assay:
-
The assay is performed in a 96-well plate in a total volume of 200 µL.
-
Each well contains:
-
50 µL of membrane preparation (approximately 100 µg of protein).
-
50 µL of [3H]-Brivaracetam (or another suitable radioligand) at a fixed concentration (e.g., 1 nM).
-
100 µL of competing ligand (e.g., unlabeled Brivaracetam or Levetiracetam) at varying concentrations.
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM Levetiracetam).
-
The plate is incubated for 60 minutes at room temperature.
-
The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
AMPA Receptor Antagonism Assay
This protocol is designed to assess the non-competitive antagonism of AMPA receptors by compounds such as Perampanel.
Cell Culture and Transfection:
-
HEK-293 cells are cultured as described for the T-type calcium channel assay.
-
Cells are transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1 and GluA2).
Whole-Cell Patch Clamp Recording:
-
Recordings are performed 24-48 hours post-transfection.
-
The external solution contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
The internal solution is the same as for the T-type calcium channel recordings.
-
Whole-cell recordings are established.
-
AMPA receptor-mediated currents are evoked by the rapid application of AMPA (e.g., 100 µM) using a fast perfusion system.
-
The test compound (Perampanel) is co-applied with AMPA at various concentrations.
-
The inhibition of the peak current amplitude is measured to determine the IC50 value.
Voltage-Gated Sodium Channel Blockade Assay
This protocol is used to evaluate the effect of compounds like Lacosamide and Eslicarbazepine on voltage-gated sodium channels.
Cell Preparation:
-
HEK-293 cells stably expressing a specific human voltage-gated sodium channel subtype (e.g., Nav1.2, Nav1.5, or Nav1.7) are used.
-
Cells are cultured as previously described.
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed.
-
The external solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, with the pH adjusted to 7.4 with NaOH.
-
The internal solution contains (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, with the pH adjusted to 7.3 with CsOH.
-
To assess the effect on slow inactivation, a conditioning prepulse to a depolarized potential (e.g., -10 mV) of varying duration is applied before a test pulse to elicit sodium currents.
-
The test compound is perfused at various concentrations.
-
The concentration-dependent enhancement of slow inactivation or block of the channel is measured to determine the IC50.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a simplified signaling pathway relevant to anticonvulsant action and a typical experimental workflow for in vitro efficacy testing.
Simplified signaling pathways in neuronal excitability targeted by anticonvulsants.
General experimental workflow for in vitro efficacy testing of anticonvulsants.
References
- 1. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for a differential interaction of brivaracetam and levetiracetam with the synaptic vesicle 2A protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Block of human cardiac sodium channels by lacosamide: evidence for slow drug binding along the activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding characteristics of brivaracetam, a selective, high affinity SV2A ligand in rat, mouse and human brain: relationship to anti-convulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory Effect of Eslicarbazepine Acetate and S-Licarbazepine on Nav1.5 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
Cross-validation of Phensuximide's anticonvulsant effects in different preclinical models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Phensuximide's anticonvulsant efficacy in two standard preclinical models: the Maximal Electroshock (MES) seizure model and the Pentylenetetrazol (PTZ) seizure model. This analysis is supported by quantitative data and detailed experimental protocols to aid in the evaluation of its potential as an antiepileptic agent.
This compound, a member of the succinimide class of drugs, has demonstrated anticonvulsant properties, particularly in models of generalized seizures. Its efficacy is cross-validated here by examining its performance in distinct preclinical paradigms that represent different aspects of seizure activity. The MES model is an indicator of a compound's ability to prevent the spread of seizures, mimicking generalized tonic-clonic seizures. In contrast, the PTZ model induces clonic seizures, which are useful for evaluating potential efficacy against absence seizures.
Comparative Efficacy of this compound
The anticonvulsant potency of this compound is quantified by its median effective dose (ED50), the dose at which 50% of the animals are protected from the induced seizure. The following table summarizes the ED50 values for this compound in both the MES and PTZ models in mice.
| Preclinical Model | Seizure Type | This compound ED50 (mg/kg, i.p.) | Reference |
| Maximal Electroshock (MES) | Generalized Tonic-Clonic | 125 | [1] |
| Pentylenetetrazol (PTZ) | Generalized Clonic | 85 | [2] |
Experimental Protocols
Detailed methodologies for the MES and PTZ seizure models are crucial for the replication and interpretation of efficacy data.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical assay to screen for potential antiepileptic drugs effective against generalized tonic-clonic seizures.[3][4]
Objective: To assess the ability of a compound to prevent seizure spread.
Animals: Male ICR or CF-1 mice (20-25 g).[5]
Procedure:
-
Drug Administration: A group of mice is administered this compound intraperitoneally (i.p.) at various doses. A control group receives the vehicle.
-
Electrode Placement: At the time of peak drug effect (typically 30-60 minutes post-injection), a drop of 0.5% tetracaine hydrochloride is applied to the corneas for local anesthesia, followed by a drop of saline to ensure good electrical contact.[3][6] Corneal electrodes are then placed on the eyes of the restrained animal.
-
Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.[3][5]
-
Observation: The animals are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extension is considered protection.[3]
-
ED50 Calculation: The dose that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50.
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ seizure model is a standard pharmacological test for identifying compounds effective against absence and myoclonic seizures.[7] PTZ is a GABA-A receptor antagonist that induces clonic seizures.[7][8]
Objective: To evaluate the ability of a compound to raise the seizure threshold.
Animals: Male albino mice (20-25 g).
Procedure:
-
Drug Administration: Test animals are pre-treated with varying doses of this compound (i.p.), while the control group receives a saline vehicle.
-
PTZ Injection: After a set pre-treatment time (e.g., 60 minutes), a convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously (s.c.).[2]
-
Observation: Animals are placed in individual observation chambers and monitored for the onset of clonic seizures, characterized by rhythmic muscle contractions. The absence of clonic seizures for a defined period (e.g., 30 minutes) is the endpoint for protection.[2]
-
ED50 Calculation: The ED50 is determined as the dose of this compound that prevents clonic seizures in 50% of the mice.
Mechanism of Action: Signaling Pathway
The anticonvulsant effect of succinimides like this compound is believed to be mediated, at least in part, through the inhibition of low-voltage-activated T-type calcium channels in thalamic neurons.[9][10] These channels play a crucial role in the generation of the spike-and-wave discharges characteristic of absence seizures. By blocking these channels, this compound reduces the neuronal hyperexcitability that leads to seizures.
Caption: this compound's proposed mechanism of action.
Experimental Workflow
The cross-validation of this compound's anticonvulsant effects involves a systematic workflow encompassing both the MES and PTZ preclinical models.
Caption: Experimental workflow for this compound validation.
References
- 1. Anticonvulsant activity and toxicity of this compound, methsuximide and ethosuximide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. benchchem.com [benchchem.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of the Metabolic Pathways of Phensuximide and Ethosuximide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolic pathways of two succinimide anticonvulsant drugs, Phensuximide and Ethosuximide. The information presented is intended to support research and development efforts in the field of antiepileptic drug metabolism.
Introduction
This compound and Ethosuximide are succinimide derivatives used in the management of absence seizures. While structurally related, their metabolic fates differ significantly, influencing their pharmacokinetic profiles and clinical application. This guide outlines their primary metabolic pathways, the enzymes involved, and presents a quantitative comparison of their metabolic parameters.
Metabolic Pathways
This compound Metabolism
The primary metabolic pathway for this compound is N-desmethylation , a phase I reaction that removes the methyl group from the succinimide nitrogen. This process is catalyzed by cytochrome P450 (CYP) enzymes in the liver. While the specific isoforms responsible for this compound N-desmethylation have not been definitively identified, CYP3A4, CYP2C9, and CYP2D6 are known to be involved in the N-dealkylation of many xenobiotics. The resulting metabolite, N-desmethylthis compound, is pharmacologically active. This active metabolite is further metabolized via hydrolysis of the succinimide ring to form an inactive ring-opened product, α-phenylsuccinamic acid, which is then excreted.[1]
Ethosuximide Metabolism
The principal metabolic pathway for Ethosuximide is hydroxylation , another phase I reaction. This reaction primarily occurs on the ethyl group, leading to the formation of several hydroxylated metabolites. The major enzyme responsible for the hydroxylation of Ethosuximide is CYP3A4 .[2][3] A minor role for CYP2E1 has also been suggested.[3] These hydroxylated metabolites are largely inactive and are subsequently conjugated (phase II reaction) before being excreted in the urine.[4] Approximately 10% to 20% of an Ethosuximide dose is excreted unchanged in the urine.[2]
Data Presentation: Comparative Metabolic Parameters
The following table summarizes the key quantitative data related to the metabolism of this compound and Ethosuximide.
| Parameter | This compound | Ethosuximide | Reference |
| Primary Metabolic Reaction | N-desmethylation | Hydroxylation | [1][3] |
| Primary Metabolizing Enzyme | Not definitively identified (Likely CYPs) | CYP3A4 | [2] |
| Secondary Metabolizing Enzyme | - | CYP2E1 (minor role) | [3] |
| Half-life (t½) | ~7.8 hours | 50-60 hours (adults), 30 hours (children) | [2][4] |
| Metabolite Half-life (t½) | N-desmethylthis compound: ~7.8 hours | - | [4] |
| Apparent Oral Clearance (CL/F) | Data not available | 9.2 ± 1.9 mL/kg/h (uninduced) | [5] |
| Km (CYP3A4) | Data not available | 1.40 mM | [3] |
| Vmax (CYP3A4) | Data not available | 0.65 nmol/mg protein/min | [3] |
| Km (CYP2E1) | Data not available | 0.24 mM | [3] |
| Vmax (CYP2E1) | Data not available | 0.14 nmol/mg protein/min | [3] |
Mandatory Visualization
References
- 1. Microsomal prediction of in vivo clearance of CYP2C9 substrates in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Characterization of the cytochrome P450 enzymes involved in the in vitro metabolism of ethosuximide by human hepatic microsomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma concentrations of this compound, methsuximide, and their metabolites in relation to clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound CAS 86-34-0|Succinimide Anticonvulsant [benchchem.com]
T-type Calcium Channel Blockers in Traumatic Brain Injury: A Comparative Analysis of Phensuximide, Ethosuximide, and Zonisamide
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Phensuximide and its alternatives, Ethosuximide and Zonisamide, for the therapeutic intervention in traumatic brain injury (TBI). This document synthesizes experimental data on their efficacy, mechanisms of action, and therapeutic windows in relevant preclinical models.
The secondary injury cascade following a traumatic brain injury (TBI) presents a critical therapeutic window to mitigate neuronal damage and improve functional outcomes. T-type calcium channels are implicated in the pathophysiology of neuronal injury, making their modulation a promising therapeutic strategy. This guide evaluates the potential of this compound, a member of the succinimide class of anticonvulsants, and compares its profile with two other T-type calcium channel blockers, Ethosuximide and Zonisamide, based on available preclinical data.
Comparative Efficacy in Brain Injury Models
While direct experimental data for this compound in TBI models is emerging, its potential can be inferred from its mechanism and comparison with related compounds. Ethosuximide and Zonisamide have been evaluated in models of TBI and cerebral ischemia, providing valuable benchmarks for neuroprotective efficacy.
Table 1: Comparison of Neuroprotective Effects in Preclinical Models
| Drug | Model | Key Findings | Reference |
| This compound | In vitro (Sepsis models) | Inhibits RIPK1 kinase activity, preventing necroptosis and inflammation. | [1] |
| Ethosuximide | Penetrating Ballistic-Like Brain Injury (Rat) | Dose-dependently reduced the incidence, frequency, and duration of nonconvulsive seizures post-injury. | [2][3] |
| Fluid Percussion Injury (Rat) | Suppressed both unilateral- and bilateral-onset spike-wave discharges. | [4][5] | |
| Zonisamide | Middle Cerebral Artery Occlusion (Rat/Mouse) | Markedly reduced cerebral infarct size and improved neurological deficits when administered pre- or post-ischemia. Inhibited neuronal apoptosis. | [6][7][8] |
Mechanisms of Neuroprotection
The neuroprotective effects of these compounds are attributed to their distinct but overlapping mechanisms of action. While all three modulate T-type calcium channels, they exhibit additional properties that may contribute to their therapeutic potential in TBI.
This compound: Beyond its traditional role as a T-type calcium channel blocker, a novel mechanism of action for this compound has been identified as the inhibition of Receptor-Interacting serine/threonine Kinase 1 (RIPK1).[1] RIPK1 is a critical mediator of necroptosis, a form of programmed necrotic cell death, and neuroinflammation. By inhibiting RIPK1, this compound can potentially limit the inflammatory cascade and neuronal death that characterizes the secondary injury phase of TBI.
Ethosuximide: The primary neuroprotective mechanism of Ethosuximide in the context of brain injury appears to be the suppression of post-traumatic seizures.[2][3] By blocking T-type calcium channels, Ethosuximide reduces neuronal hyperexcitability, thereby preventing the detrimental effects of seizure activity on the injured brain.
Zonisamide: Zonisamide possesses a broader pharmacological profile. In addition to blocking T-type calcium channels, it also inhibits voltage-gated sodium channels.[9] Its neuroprotective effects in cerebral ischemia are linked to the inhibition of neuronal apoptosis and a reduction of oxidative stress.[7][8]
Therapeutic Window of Opportunity
The timing of therapeutic intervention is critical in TBI. The available data provides some insights into the potential therapeutic windows for these drugs.
In a rat model of penetrating ballistic-like brain injury, Ethosuximide was administered 30 minutes post-injury.[2] For Zonisamide, neuroprotective effects were observed with both pre- and post-ischemic treatment in a middle cerebral artery occlusion model in rats, with post-injury administration occurring 15 minutes and 4 hours after the ischemic event.[6] The therapeutic window for this compound's RIPK1 inhibitory activity in the context of acute neuronal injury remains to be determined.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved, the following diagrams illustrate the key signaling pathways and a general experimental workflow for evaluating neuroprotective agents in TBI models.
Caption: Signaling pathways in TBI and points of intervention for the compared drugs.
Caption: General experimental workflow for preclinical TBI drug efficacy studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.
Penetrating Ballistic-Like Brain Injury (PBBI) Model
This model, used to evaluate Ethosuximide, simulates a penetrating head injury.
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: A craniotomy is performed over the right frontal cortex.
-
Injury Induction: A probe is propelled into the exposed cortex at a controlled velocity and depth to create a reproducible injury.
-
Post-Injury Monitoring: Animals are monitored for nonconvulsive seizures using continuous electroencephalography (EEG) for 72 hours.
-
Drug Administration: Ethosuximide (12.5–187.5 mg/kg) or vehicle is administered intraperitoneally at 30 minutes post-injury.[2]
Middle Cerebral Artery Occlusion (MCAO) Model
This model of focal cerebral ischemia was used to assess the neuroprotective effects of Zonisamide.
-
Animal Preparation: Adult male rats or mice are anesthetized.
-
Surgical Procedure: The common carotid artery is exposed, and a filament is inserted to occlude the middle cerebral artery.
-
Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 90 minutes) to induce ischemia, and then withdrawn to allow for reperfusion.[6]
-
Drug Administration: Zonisamide (10-100 mg/kg) is administered orally either before or after the ischemic insult.[6]
-
Outcome Measures: Neurological deficit scores are assessed, and infarct volume is measured using triphenyltetrazonium chloride (TTC) staining at 24 hours post-MCAO.[6]
Fluid Percussion Injury (FPI) Model
This model was utilized in studies involving Ethosuximide to induce a more diffuse brain injury.
-
Animal Preparation: Adult male rats are anesthetized.
-
Surgical Procedure: A craniotomy is performed over the parietal cortex. A Luer-Lok fitting is secured over the dura.
-
Injury Induction: A pendulum strikes a piston on a reservoir of saline, delivering a fluid pressure pulse to the intact dura. The severity of the injury can be modulated by adjusting the pressure of the fluid pulse.[4][5]
-
Post-Injury Monitoring: Continuous video-electrocorticography (ECoG) is used to monitor for spike-wave discharges.[4][5]
Conclusion
This compound, through its newly identified role as a RIPK1 inhibitor, presents a promising and distinct mechanism for neuroprotection in TBI that warrants further investigation in relevant preclinical models. Comparative data from Ethosuximide and Zonisamide studies provide a valuable framework for this future research. Ethosuximide demonstrates efficacy in controlling post-traumatic seizures, a critical component of TBI management. Zonisamide, with its broader mechanistic profile, shows robust neuroprotective effects in a model of cerebral ischemia, suggesting its potential to address multiple facets of the secondary injury cascade.
Future studies should focus on directly comparing the therapeutic windows and efficacy of these three compounds in standardized TBI models. A deeper understanding of their respective contributions to reducing inflammation, preventing cell death, and improving long-term functional outcomes will be crucial for advancing the development of effective pharmacological interventions for traumatic brain injury.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethosuximide and Phenytoin Dose-Dependently Attenuate Acute Nonconvulsive Seizures after Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethosuximide and phenytoin dose-dependently attenuate acute nonconvulsive seizures after traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitivity of unilateral- versus bilateral-onset spike-wave discharges to ethosuximide and carbamazepine in the fluid percussion injury rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Protective effect of zonisamide, an antiepileptic drug, against transient focal cerebral ischemia with middle cerebral artery occlusion-reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Neuroprotective effects of zonisamide on cerebral ischemia injury via inhibition of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Phensuximide Disposal
For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety protocols is paramount. The proper disposal of chemical compounds like Phensuximide, an anticonvulsant drug, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and fostering a culture of safety within your organization.
Understanding this compound and its Regulatory Landscape
This compound is a member of the succinimide class of anticonvulsants.[1] According to its Safety Data Sheet (SDS), this compound is harmful if swallowed.[2][3] The disposal of pharmaceutical waste is regulated by multiple agencies, primarily the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[4][5] While this compound is not explicitly categorized as a P-listed or U-listed hazardous waste by the EPA, a conservative and recommended approach is to manage all pharmaceutical waste with a high degree of caution. Therefore, the following procedures are based on best practices for handling non-RCRA hazardous pharmaceutical waste, with incineration being the preferred method of disposal to ensure complete destruction and prevent environmental contamination.
Step-by-Step Disposal Protocol for this compound
Adherence to a standardized disposal workflow is crucial for safety and compliance. The following steps outline the recommended procedure for disposing of this compound waste in a laboratory setting.
-
Segregation and Collection:
-
Immediately segregate all this compound waste, including unused or expired product, contaminated personal protective equipment (PPE), and empty containers.
-
Place all this compound waste into a designated, clearly labeled, leak-proof waste container. It is best practice to use containers specifically designated for non-RCRA pharmaceutical waste, which are often white with blue lids.[6]
-
-
Container Management:
-
Ensure the waste container is kept securely closed when not in use.
-
Store the container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Properly label the container with "Non-RCRA Pharmaceutical Waste for Incineration" and include the accumulation start date.
-
-
Spill Management:
-
In the event of a this compound spill, consult the Safety Data Sheet for appropriate cleanup procedures.
-
Generally, for a solid spill, carefully sweep or vacuum the material and place it into the designated waste container. Avoid creating dust.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the this compound waste through a licensed and reputable hazardous waste disposal company.
-
Ensure the disposal vendor will manage the waste via incineration at a permitted facility.[5][6] High-temperature incineration is the most effective method for destroying active pharmaceutical ingredients.[3][7]
-
Maintain all disposal records, including manifests, as required by local, state, and federal regulations.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to this compound.
| Property | Value | Source |
| Oral LD50 (mice) | 960 mg/kg | [8] |
| Water Solubility | Approximately 4.2 mg/ml at 25°C | [8] |
| Incineration Temperature | 850°C to 1200°C for non-hazardous waste | [3][7][9] |
This compound Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel, the community, and the environment. This commitment to responsible chemical management is a cornerstone of a robust and respected research program.
References
- 1. medicalexpo.com [medicalexpo.com]
- 2. Non-hazardous, Non-DEA - Medical Waste Services [medxwaste.com]
- 3. bionicsscientific.com [bionicsscientific.com]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
- 6. usbioclean.com [usbioclean.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. High Temperature and Clinical Waste Incineration - Wikiwaste [wikiwaste.org.uk]
- 9. Incineration - Climate Action Accelerator [climateactionaccelerator.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Phensuximide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Phensuximide, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures to foster a secure research environment.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant, powder-free gloves. Double gloving is recommended. Change gloves every 30-60 minutes or immediately if contaminated or damaged.[1][2] |
| Body Protection | Lab Coat/Gown | Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[2] |
| Eye & Face Protection | Safety Glasses/Goggles & Face Shield | Safety goggles should be worn at a minimum. A face shield offers a full range of protection against splashes.[1] |
| Respiratory Protection | Respirator | An N-95 or N-100 respirator should be used if there is a risk of generating dust or aerosols. For large spills, a chemical cartridge-type respirator is required. Fit-testing and training are mandatory.[1][3] |
| Foot Protection | Shoe Covers | To be worn in handling areas to prevent the spread of contamination.[1][3] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area. General room ventilation is often adequate, but processes that generate dust, mists, or fumes may require local exhaust ventilation.[4]
-
Ensure easy access to an eyewash station and safety shower.
2. Handling the Compound:
-
Avoid direct contact with the substance. Do not eat, drink, or smoke in the handling area.[5][6]
-
If the compound is in solid form, handle it in a manner that minimizes dust generation.
-
Take precautionary measures against static discharge.[6]
3. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. Some sources suggest refrigeration.[7]
-
Refer to the product-specific information for detailed storage temperatures and durations.[8]
4. Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[5]
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[5][6]
-
In case of a spill: For small spills, pick up the material mechanically.[5][6] For large spills, evacuate non-essential personnel and ensure cleanup is conducted by trained individuals wearing appropriate PPE.[4]
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: Determine if the this compound waste is considered hazardous according to local, state, and federal regulations.[9]
-
Segregation: Collect all waste, including unused product and contaminated materials (e.g., gloves, gowns, labware), in a designated, properly labeled, and sealed container.[10]
-
Disposal Method: Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by local regulations.[10] The recommended method of disposal is through a licensed hazardous waste disposal company via incineration.[9][11][12]
-
Empty Containers: Empty containers should be disposed of in accordance with institutional and regulatory guidelines. Some may be discarded in regular trash if they do not contain protected patient information.[9]
Visualizing the Workflow for Handling this compound
To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
This comprehensive guide, including the detailed PPE table and workflow diagram, aims to equip researchers with the necessary information to handle this compound safely and effectively, thereby building a foundation of trust in laboratory safety practices.
References
- 1. pppmag.com [pppmag.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. halyardhealth.com [halyardhealth.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound | 86-34-0 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. benchchem.com [benchchem.com]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 12. iwaste.epa.gov [iwaste.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
